3-Chloro-4-phenoxyaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-phenoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYYYJKEHVBMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662816 | |
| Record name | 3-Chloro-4-phenoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35734-64-6 | |
| Record name | 3-Chloro-4-phenoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-phenoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-phenoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-phenoxyaniline hydrochloride (CAS No. 35734-64-6) is a substituted aniline derivative that has garnered interest within the realms of medicinal chemistry and materials science.[1] As a fragment molecule, it serves as a crucial scaffold for molecular linking, expansion, and modification in the design and screening of novel drug candidates.[2] Its unique structural amalgamation, featuring a chlorinated phenyl ring linked to a phenoxy group via an ether bond, and a protonated amine functional group, bestows upon it a distinct set of physicochemical properties. These properties are paramount in determining its reactivity, bioavailability, and potential therapeutic applications.
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It is designed to be a foundational resource for researchers, offering insights into its chemical behavior and providing detailed experimental protocols for its analysis and characterization.
Core Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 35734-64-6 | [3][4] |
| Molecular Formula | C₁₂H₁₁Cl₂NO | [3][4] |
| Molecular Weight | 256.13 g/mol | [3][4] |
| IUPAC Name | 3-chloro-4-phenoxyaniline;hydrochloride | N/A |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | 28 to 32 °C (for the free base, 3-Chloro-4-phenoxyaniline) | [5] |
| Boiling Point (Predicted) | 335.9 ± 32.0 °C at 760 Torr (for the free base) | [5] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ at 20 °C (for the free base) | [5] |
| pKa (Predicted) | 4.17 ± 0.10 (for the conjugate acid of the free base) | [1] |
| LogP (Predicted) | 3.6 (for the free base) | [6] |
Note: It is crucial to distinguish between the properties of the hydrochloride salt and its corresponding free base, 3-Chloro-4-phenoxyaniline. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents compared to the free base due to its ionic character. The predicted pKa value is for the anilinium ion, indicating its acidity.
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery in potential therapeutic applications. As a hydrochloride salt, it is anticipated to exhibit good solubility in polar protic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrochloride salt is ionic and can readily dissociate in water. |
| Methanol, Ethanol | Soluble | These polar protic solvents can solvate the ions effectively through hydrogen bonding and dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane, Chloroform | Sparingly soluble to insoluble | These nonpolar solvents are less likely to effectively solvate the ionic hydrochloride salt. |
| Hexane, Toluene | Insoluble | Nonpolar solvents with weak intermolecular forces are not expected to dissolve the ionic compound. |
Spectroscopic and Chromatographic Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and the aniline rings, as well as a broad signal for the amine protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and phenoxy substituents.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H stretch (amine salt) | 2800-3200 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1400-1600 |
| C-O stretch (ether) | 1230-1270 |
| C-N stretch | 1250-1350 |
| C-Cl stretch | 600-800 |
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring its stability. A reverse-phase HPLC method is generally suitable for the analysis of aniline derivatives.[2][7][8]
Objective: To develop a reverse-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
C18 Column: The nonpolar stationary phase is well-suited for retaining the aromatic compound.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reverse-phase chromatography.
-
Formic Acid: The addition of an acid to the mobile phase helps to ensure the consistent protonation of the aniline, leading to better peak shape and reproducibility.
-
Gradient Elution: A gradient is employed to effectively separate the main compound from potential impurities with different polarities.
-
UV Detection at 254 nm: Aromatic compounds generally exhibit strong absorbance at this wavelength.
Caption: Workflow for HPLC Purity Analysis.
Stability Profile
Aniline derivatives can be susceptible to degradation under various stress conditions.[9] Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method.[10][11]
Potential Degradation Pathways:
-
Oxidation: The aniline functional group is prone to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Hydrolysis: While the ether linkage is generally stable, extreme pH and temperature conditions could potentially lead to its cleavage.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify any degradation products.
-
The peak purity of the main component should be assessed to ensure that no co-eluting degradation products are present.
Caption: Workflow for Forced Degradation Studies.
Toxicological Profile (Predicted and Inferred)
General Toxicological Concerns for Anilines:
-
Acute Toxicity: Can cause headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, respiratory distress and death.[12]
-
Dermal Toxicity: Readily absorbed through the skin, contributing to systemic toxicity.[12]
-
Inhalation Toxicity: Vapors can be irritating to the respiratory tract.[12]
-
Carcinogenicity: Some aniline derivatives are classified as probable human carcinogens.[3][14]
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent skin and eye contact.
Conclusion
This compound is a valuable building block in drug discovery and chemical synthesis. This guide has provided a detailed overview of its physicochemical properties, drawing upon a combination of available data and predictive models. The outlined analytical and stability testing protocols offer a robust framework for its characterization and handling in a research setting. As with any chemical compound, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount for its successful and responsible use.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. scbt.com [scbt.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-4-phenoxyaniline hydrochloride CAS number 35734-64-6
An In-Depth Technical Guide to 3-Chloro-4-phenoxyaniline Hydrochloride (CAS 35734-64-6): A Cornerstone Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the title of "privileged structures" for their ability to bind to multiple biological targets. The phenoxyaniline core is one such scaffold. This guide provides a comprehensive technical overview of this compound (CAS: 35734-64-6), a versatile building block that serves as a critical starting point for the synthesis of a range of biologically active molecules.[1] For researchers, scientists, and drug development professionals, understanding the nuances of this intermediate—from its synthesis and characterization to its metabolic fate and strategic application—is paramount for accelerating the discovery of novel therapeutics. This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and the logic of protocol design.
Physicochemical Characteristics and Structural Elucidation
A foundational understanding of a molecule begins with its fundamental properties. This compound is a substituted diphenyl ether, a structural motif present in numerous bioactive compounds. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous for handling and certain reaction conditions.
Core Properties
The key physicochemical data for this compound are summarized below, providing the essential parameters for experimental design and computational modeling.[2]
| Property | Value | Source |
| CAS Number | 35734-64-6 | [1][2] |
| Molecular Formula | C₁₂H₁₁Cl₂NO | [2] |
| Molecular Weight | 256.13 g/mol | |
| IUPAC Name | 3-chloro-4-phenoxyaniline;hydrochloride | |
| InChI Key | SLYYYJKEHVBMBK-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
| Appearance | Typically an off-white to light-colored solid | |
| Storage | Powder: -20°C for up to 3 years |
Structural Representation
Visualizing the molecule is the first step toward understanding its reactivity and potential for interaction with biological targets. The chlorine atom at position 3 and the phenoxy group at position 4 create a distinct electronic and steric profile that can be exploited in drug design.
Caption: 2D structure of this compound.
Synthesis and Purification Workflow
As an intermediate, the reliable and scalable synthesis of 3-Chloro-4-phenoxyaniline is of paramount importance. The most common route involves a two-step process: an Ullmann condensation (or nucleophilic aromatic substitution) followed by a nitro group reduction. This approach is both cost-effective and adaptable for large-scale production.[3][4]
Synthesis Pathway
The logical flow from commercially available starting materials to the final product is outlined below. The choice of reagents at each step is critical for achieving high yield and purity.
Caption: Generalized synthetic workflow for 3-Chloro-4-phenoxyaniline HCl.
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system, incorporating purification and characterization to ensure the integrity of the final product. The causality for key choices is explained.
Step 1: Synthesis of 3-Chloro-4-phenoxynitrobenzene [3]
-
Rationale: This step utilizes a nucleophilic aromatic substitution where the phenoxide ion displaces the chlorine atom at position 4 of 3,4-dichloronitrobenzene. The nitro group is strongly electron-withdrawing, activating the para-position to nucleophilic attack. A copper catalyst is often used to facilitate this ether linkage formation (Ullmann condensation).
-
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, combine phenol and a slight molar excess of potassium hydroxide (KOH) in a suitable solvent like DMSO or DMF.
-
Heat the mixture (e.g., to 70-80°C) until the phenol is completely dissolved, forming potassium phenoxide.
-
Add 3,4-dichloronitrobenzene and a catalytic amount of fine copper powder or copper(I) iodide.
-
Increase the temperature (e.g., to 110-120°C) and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature. Add dilute NaOH solution and stir to precipitate the product.
-
Filter the crude solid, wash thoroughly with water until the pH is neutral, and dry under vacuum.
-
Step 2: Reduction to 3-Chloro-4-phenoxyaniline [3]
-
Rationale: The Bechamp reduction, using iron powder in a weakly acidic medium (acetic acid), is a classic, cost-effective, and highly efficient method for converting aromatic nitro groups to amines. Catalytic hydrogenation (H₂ over Pd/C) is an alternative "greener" method that avoids metallic waste streams.[4]
-
Procedure (Bechamp Reduction):
-
Charge a reaction vessel with the 3-chloro-4-phenoxynitrobenzene from Step 1, iron powder (several molar equivalents), and a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a catalytic amount of acetic acid to initiate the reaction.
-
Heat the mixture to reflux for 2-3 hours. The reaction is often exothermic.
-
Monitor for the disappearance of the nitro starting material via TLC/HPLC.
-
Cool the reaction to room temperature and basify with 1M NaOH to a pH of ~7-8 to precipitate iron oxides.
-
Filter the mixture through a pad of Celite® to remove iron salts.
-
Extract the filtrate with an organic solvent like ethyl acetate or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aniline via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure free base.[3]
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: Converting the free base aniline to its hydrochloride salt improves its stability, crystallinity, and handling characteristics. It also prevents the amine from undergoing aerial oxidation, which can cause discoloration.
-
Procedure:
-
Dissolve the purified 3-chloro-4-phenoxyaniline free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain the final product.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to confirm the identity and purity of the synthesized material. A multi-technique approach is essential for a complete profile.
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods provide definitive structural confirmation.[5][6]
| Technique | Purpose | Key Insights Provided |
| RP-HPLC | Purity assessment and quantification of impurities. | Provides high-resolution separation of the main compound from starting materials, by-products, and isomers.[6] |
| ¹H & ¹³C NMR | Definitive structural confirmation and identification. | Reveals the chemical environment of each proton and carbon, confirming the substitution pattern and overall structure.[3][5] |
| Mass Spectrometry (MS) | Molecular weight verification and fragmentation analysis. | Confirms the molecular mass and provides characteristic isotopic patterns for chlorine atoms (³⁵Cl/³⁷Cl).[7] |
| FT-IR Spectroscopy | Functional group identification. | Shows characteristic absorption bands for N-H (amine), C-O-C (ether), and aromatic C-H and C=C bonds.[5][7] |
Protocol: HPLC Purity Analysis
This protocol is designed to provide robust and reproducible purity data.
-
System & Column: A reverse-phase HPLC (RP-HPLC) system with a UV detector is ideal. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for this class of compounds.[5][6]
-
Mobile Phase: A gradient elution is recommended for optimal resolution.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
Rationale: The acidic modifier improves peak shape and suppresses the ionization of the amine, leading to more consistent retention times.
-
-
Gradient Program (Example): Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Detection: UV detection at 254 nm is suitable for this aromatic compound.
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase (e.g., 0.1 mg/mL).
-
Validation: Run a blank (mobile phase) to identify system peaks. Run a known standard for peak identification and system suitability checks.
-
Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end product but a strategic starting point. Its value lies in the phenoxyaniline core, which acts as a versatile scaffold for building more complex, biologically active molecules.[1]
Key Intermediate in API Synthesis
-
Anthelmintics (Rafoxanide): 3-Chloro-4-(4-chlorophenoxy)aniline is a direct precursor in the synthesis of Rafoxanide, a halogenated salicylanilide used to treat parasitic fluke infestations in livestock. The synthesis involves the amidation reaction between the aniline and 3,5-diiodosalicylic acid.[3]
-
Antimalarials (ATSA Hybrid): In a novel therapeutic approach, 3-chloro-4-(4-chlorophenoxy)aniline was covalently linked to the antimalarial drug artesunate. The resulting hybrid molecule, ATSA, demonstrated potent chemosuppression activity against both sensitive and resistant malaria parasite strains in vitro and in mouse models, showcasing an innovative application of this scaffold.[8]
-
Tyrosine Kinase Inhibitors: The substituted aniline moiety is a key component of many kinase inhibitors. For example, the structurally related 3-chloro-4-(3-fluorobenzyloxy)aniline is a crucial intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[9] This highlights the broader utility of the chloro-substituted phenoxyaniline scaffold in oncology.
Scaffold for Novel Compound Libraries
The amine group of 3-chloro-4-phenoxyaniline is a reactive handle that allows for straightforward modification through reactions like:
-
Amidation
-
Sulfonylation
-
Reductive amination
-
Urea/thiourea formation
This chemical tractability makes it an ideal building block for creating libraries of novel compounds for high-throughput screening. Research has shown that amides derived from phenoxyaniline exhibit promising neuroprotective properties, indicating potential applications beyond anti-infectives and oncology.[10]
Metabolic and Toxicological Profile Insights
For any scaffold intended for drug development, an early understanding of its potential metabolic fate is critical. While direct metabolic studies on 3-chloro-4-phenoxyaniline are limited, extensive data from closely related analogues like 3-chloro-4-fluoroaniline provide a robust predictive model.[7][11]
Predicted Metabolic Pathway
The metabolism in mammals is expected to be rapid and extensive, proceeding through Phase I and Phase II biotransformations.[11]
Caption: Predicted metabolic pathway of 3-Chloro-4-phenoxyaniline.
-
Phase I Metabolism: The primary Phase I reaction is likely aromatic hydroxylation on one of the phenyl rings, mediated by cytochrome P450 (CYP) enzymes. Studies on phenoxyaniline analogues show interaction with CYP2B enzymes, which are integral to xenobiotic metabolism.[12]
-
Phase II Metabolism: The molecule can undergo several Phase II conjugations. N-acetylation of the primary amine is a major pathway for anilines.[13] The hydroxylated metabolites formed in Phase I are readily conjugated with sulfate (sulfation) or glucuronic acid (glucuronidation) to form highly water-soluble compounds that are easily excreted.[7][11]
Safety and Handling
As with all substituted anilines, proper safety protocols must be followed. While a specific, comprehensive safety data sheet (SDS) for the hydrochloride salt is not universally available, data from related compounds provides guidance.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15][16]
-
Hazards: Likely to be harmful if swallowed or inhaled. May cause skin irritation or an allergic skin reaction. Substituted anilines as a class should be handled as potentially toxic.[14]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek immediate medical advice.
-
Inhalation: Move person to fresh air.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a validated and highly valuable scaffold for the construction of complex and potent pharmaceutical agents. Its straightforward synthesis, reactive functional group, and presence in successful drug candidates underscore its importance in the drug discovery pipeline. For scientists and researchers, a deep understanding of its chemical properties, synthetic routes, and metabolic behavior is essential for leveraging its full potential. As the search for novel therapeutics continues, strategic deployment of proven building blocks like 3-chloro-4-phenoxyaniline will remain a cornerstone of efficient and successful medicinal chemistry programs.
References
- 1. biocat.com [biocat.com]
- 2. 35734-64-6 | this compound - Capot Chemical [capotchem.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
3-Chloro-4-phenoxyaniline hydrochloride molecular structure and weight
An In-Depth Technical Guide to 3-Chloro-4-phenoxyaniline Hydrochloride: Structure, Properties, and Analytical Methodologies
Abstract: this compound is a versatile chemical intermediate that serves as a critical building block in the fields of medicinal chemistry and materials science. Its distinct molecular architecture, featuring a chloro-substituted phenoxy aniline backbone, makes it a valuable scaffold for the synthesis of complex target molecules, particularly in drug discovery programs.[1] This technical guide provides a comprehensive overview of its core molecular structure, physicochemical properties, and detailed, field-proven protocols for its synthesis, purification, and analytical characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical data with practical, validated methodologies to ensure scientific integrity and reproducibility.
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the essential identifiers and physicochemical characteristics of this compound.
Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and accurate literature searching. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 3-chloro-4-phenoxyaniline;hydrochloride |
| CAS Number | 35734-64-6[1][2][3] |
| Molecular Formula | C₁₂H₁₁Cl₂NO[2] |
| Molecular Weight | 256.13 g/mol [2] |
| InChI Key | SLYYYJKEHVBMBK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl |
Molecular Structure
The compound consists of a 4-phenoxyaniline core structure with a chlorine atom at the 3-position of the aniline ring. The hydrochloride salt is formed by the protonation of the primary amine group, which enhances solubility in polar solvents and improves crystalline stability.
References
A Spectroscopic Guide to 3-Chloro-4-phenoxyaniline Hydrochloride for Advanced Research
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-Chloro-4-phenoxyaniline hydrochloride (CAS Number: 35734-64-6), a key intermediate in pharmaceutical and materials science research.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with the necessary tools to identify, characterize, and utilize this compound effectively. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the scientific rationale behind the spectral features.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a phenoxy group ether-linked to a chloro-substituted aniline ring, which is protonated at the nitrogen to form the hydrochloride salt. This structure presents several key features for spectroscopic analysis: two distinct aromatic rings, a C-O-C ether linkage, a C-N bond, an N-H bond (as an ammonium salt), and a C-Cl bond.
The analytical workflow for the comprehensive spectroscopic characterization of this compound is outlined below. This systematic approach ensures a thorough understanding of the molecule's identity and purity.
Caption: A typical workflow for the comprehensive spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of the title compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a good choice for hydrochloride salts due to its ability to dissolve ionic compounds and the fact that the exchangeable N-H protons are often observable as broad singlets.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.
-
-
Reference: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | ~7.5 | d | ~2.5 | Located ortho to the -NH₃⁺ group and meta to the chlorine, showing a small meta coupling. |
| H-5 | ~7.3 | dd | J ≈ 9.0, 2.5 | Situated ortho to the chlorine and meta to the -NH₃⁺ group, exhibiting both ortho and meta coupling. |
| H-6 | ~7.1 | d | ~9.0 | Found ortho to the ether linkage and ortho to the chlorine, showing a large ortho coupling. |
| H-2', H-6' | ~7.4 | t | ~7.5 | Protons on the phenoxy ring ortho to the ether linkage. |
| H-3', H-5' | ~7.2 | t | ~7.5 | Protons on the phenoxy ring meta to the ether linkage. |
| H-4' | ~7.0 | t | ~7.5 | Proton on the phenoxy ring para to the ether linkage. |
| -NH₃⁺ | >10 (broad) | br s | - | The acidic protons of the ammonium group, often broad and exchangeable. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1 | ~140 | Attached to the electron-withdrawing -NH₃⁺ group. |
| C-2 | ~128 | Aromatic CH. |
| C-3 | ~120 | Attached to the chlorine atom. |
| C-4 | ~155 | Attached to the ether oxygen. |
| C-5 | ~125 | Aromatic CH. |
| C-6 | ~118 | Aromatic CH. |
| C-1' | ~158 | Attached to the ether oxygen. |
| C-2', C-6' | ~122 | Aromatic CH. |
| C-3', C-5' | ~130 | Aromatic CH. |
| C-4' | ~124 | Aromatic CH. |
Note: These are estimated chemical shifts based on data from analogous compounds such as 3-chloroaniline and 4-phenoxyaniline.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[8][9] However, for hydrochloride salts, ion exchange with KBr can sometimes occur, leading to spectral artifacts. Using potassium chloride (KCl) as the matrix can mitigate this issue.[10][11]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade KBr (or KCl) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show the following key absorption bands. An experimental spectrum for the free base, 3-Chloro-4-phenoxyaniline, is available on SpectraBase, and the data below includes interpretations for the hydrochloride salt.[12]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |
| 3200-2800 (broad) | N-H stretching | Ammonium (-NH₃⁺) | The broad and strong absorption in this region is characteristic of the stretching vibrations of the N-H bonds in the ammonium salt. |
| ~3050 | C-H stretching | Aromatic | Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. |
| 1600-1450 | C=C stretching | Aromatic Ring | Multiple bands in this region are due to the stretching vibrations of the carbon-carbon double bonds in the two aromatic rings. |
| ~1240 | C-O-C stretching | Aryl Ether | The asymmetric C-O-C stretching of the diaryl ether is a strong and characteristic band. |
| ~1170 | C-N stretching | Aryl Amine Salt | The C-N stretching vibration of the aromatic amine salt. |
| ~800-600 | C-Cl stretching | Aryl Halide | The C-Cl stretching vibration typically appears in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining the mass spectrum of 3-Chloro-4-phenoxyaniline is as follows, noting that as a salt, a soft ionization technique would be preferable.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL to 10 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is ideal for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for the hydrochloride salt, which will likely show the protonated molecule of the free base. Electron ionization (EI) can be used for the free base if it is sufficiently volatile and thermally stable.
-
Analysis Mode: Positive ion mode is typically used for aniline derivatives.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient.
-
Mass Spectral Data and Fragmentation Analysis
The mass spectrum of 3-Chloro-4-phenoxyaniline (the free base, which is what is typically observed in the mass spectrometer) is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[13] PubChem provides predicted m/z values for various adducts of the free base.[14]
Predicted Mass Spectral Data:
| m/z | Ion | Interpretation |
| 219/221 | [M]⁺˙ | Molecular ion of the free base (C₁₂H₁₀ClNO). The 221 peak is due to the ³⁷Cl isotope. |
| 184 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 127 | [C₆H₄NO]⁺ | Cleavage of the ether bond with charge retention on the aniline fragment. |
| 92 | [C₆H₄O]⁺ | Cleavage of the ether bond with charge retention on the phenoxy fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the phenoxy group. |
A plausible fragmentation pathway for 3-Chloro-4-phenoxyaniline under electron ionization is depicted below.
Caption: A simplified proposed fragmentation pathway for 3-Chloro-4-phenoxyaniline.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification and characterization. The predicted NMR spectra, in conjunction with the characteristic IR absorptions and mass spectral fragmentation patterns, offer a detailed picture of its molecular structure. This guide serves as a valuable resource for scientists engaged in research and development, ensuring the confident application of this important chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound, CasNo.35734-64-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. biocat.com [biocat.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-4-methoxyaniline(5345-54-0) 13C NMR [m.chemicalbook.com]
- 6. 3-Chloroaniline(108-42-9) 13C NMR [m.chemicalbook.com]
- 7. 4-Phenoxyaniline(139-59-3) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. shimadzu.com [shimadzu.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility of 3-Chloro-4-phenoxyaniline Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-4-phenoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public domain quantitative solubility data, this document synthesizes foundational principles of solubility with established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide delves into the physicochemical properties of the compound that govern its solubility, presents a representative solubility profile in a range of common organic solvents, and provides a detailed, field-proven protocol for the empirical determination of solubility. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility. This document serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound.[1] For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a thorough understanding of solubility is not merely an academic exercise but a critical determinant of success in drug development.[2][3] Low aqueous solubility, for instance, can lead to poor bioavailability, hindering a drug candidate's therapeutic efficacy.[2][3]
This compound (CAS 35734-64-6) is a substituted aniline derivative with a molecular formula of C₁₂H₁₁Cl₂NO and a molecular weight of 256.13 g/mol .[4] Its structure, featuring a phenoxy group, a chloro substituent, and an aniline moiety that is salified to its hydrochloride form, presents a unique combination of hydrophobic and hydrophilic characteristics that dictate its solubility profile. This guide will explore these structural nuances to predict and rationalize its solubility behavior in various organic media.
Theoretical Framework: Understanding the Drivers of Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility. A more rigorous understanding requires an examination of the intermolecular forces at play between the solute (this compound) and the solvent.
Physicochemical Properties of this compound
The solubility of this compound is governed by an interplay of several key factors:
-
Polarity and Hydrogen Bonding: The presence of the amine hydrochloride group introduces a significant polar and ionic character, allowing it to act as a hydrogen bond donor. The ether linkage of the phenoxy group can act as a hydrogen bond acceptor. These features suggest a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
Lipophilicity: The aromatic rings and the chloro-substituent contribute to the molecule's lipophilicity, suggesting some degree of solubility in non-polar or moderately polar aprotic solvents.
-
Crystal Lattice Energy: As a crystalline solid, energy is required to overcome the forces holding the molecules together in the crystal lattice before solvation can occur. The strength of this lattice will significantly impact solubility.
-
Ionization and the Common Ion Effect: As a hydrochloride salt, the compound will dissociate in solution. In solvents containing chloride ions, the solubility may be suppressed due to the common ion effect, which shifts the equilibrium towards the undissolved salt.[5][6][7]
The Influence of Solvent Properties
The choice of solvent is paramount in determining the extent of solubility. Key solvent properties to consider include:
-
Polarity (Dielectric Constant): Solvents with higher dielectric constants are generally more effective at solvating ions.
-
Hydrogen Bonding Capacity: Protic solvents, which can donate hydrogen bonds, are often excellent solvents for polar compounds with hydrogen bond accepting sites.
-
Dipole Moment: A significant dipole moment in the solvent can lead to favorable dipole-dipole interactions with the solute.
Representative Solubility Profile of this compound
While extensive, publicly available quantitative solubility data for this compound is limited, a qualitative and predictive assessment can be made based on its chemical structure and the principles outlined above. The following table presents a representative solubility profile in a selection of common organic solvents at ambient temperature. It is imperative to note that these values are illustrative and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the amine hydrochloride and ether linkage. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly lower polarity may reduce solubility compared to methanol. |
| Isopropanol | Polar Protic | Moderate | Lower polarity and increased steric hindrance compared to methanol and ethanol. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Can engage in dipole-dipole interactions. |
| Acetone | Polar Aprotic | Moderate | Good dipole moment and can accept hydrogen bonds. |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Less polar than acetone, limiting its solvating power for the hydrochloride salt. |
| Acetonitrile | Polar Aprotic | Moderate | High dipole moment, but a weaker hydrogen bond acceptor than other polar aprotic solvents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar with a strong ability to solvate cations and anions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very high polarity and excellent solvating capabilities for a wide range of compounds. |
| Toluene | Non-Polar | Very Low | Limited intermolecular interactions with the polar functional groups of the hydrochloride salt. |
| Hexane | Non-Polar | Insoluble | Lacks the polarity to overcome the crystal lattice energy and solvate the ionic compound. |
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This method is reliable and widely used in the pharmaceutical industry.[8] The following protocol is a detailed, step-by-step guide for the accurate determination of the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
pH meter (for aqueous-organic mixtures, if applicable)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[10]
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[10] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove all solid particles.[10]
-
Immediately dilute the filtered sample with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.[10] Record the dilution factor accurately.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.
-
Analyze the diluted sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or molarity).
-
Self-Validating System and Causality
-
Equilibrium Confirmation: To ensure true equilibrium solubility is measured, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, indicating that equilibrium has been reached.[10]
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation of the compound has occurred during the experiment.
-
Temperature Control: Maintaining a constant and accurately recorded temperature is critical, as solubility is temperature-dependent.
Visualizing the Workflow and Key Relationships
Diagrams are essential for visualizing complex workflows and relationships, enhancing comprehension and ensuring procedural clarity.
Caption: Experimental workflow for the shake-flask solubility determination.
Caption: Logical relationship between compound properties and applications.
Safety Considerations
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound and organic solvents.[11][12] All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[11][12]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a robust, validated experimental protocol, researchers are equipped with the necessary tools to accurately determine and understand the solubility profile of this important pharmaceutical intermediate. The insights gained from such studies are invaluable for the optimization of synthetic routes, purification strategies, and the development of effective drug formulations.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. scbt.com [scbt.com]
- 5. rjpdft.com [rjpdft.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts [pubmed.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. biorelevant.com [biorelevant.com]
- 10. quora.com [quora.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
The Emergence of a Crucial Scaffold: A Technical Guide to 3-Chloro-4-phenoxyaniline Hydrochloride
Abstract
This technical guide provides an in-depth exploration of 3-chloro-4-phenoxyaniline hydrochloride (CAS 35734-64-6), a pivotal intermediate in contemporary medicinal chemistry. While not a therapeutic agent itself, its significance lies in its role as a fundamental building block in the synthesis of several targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs). This document will delve into the historical context of its rise to prominence, detail its synthesis and characterization, and elucidate its critical application in the development of life-saving pharmaceuticals. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both a high-level strategic overview and granular, actionable protocols.
Discovery and Historical Perspective: A Legacy Forged in the Fight Against Cancer
The history of this compound is intrinsically linked to the paradigm shift in cancer treatment that began in the late 20th and early 21st centuries: the move towards targeted therapies. The discovery and validation of the Epidermal Growth Factor Receptor (EGFR) as a key driver in the proliferation of various cancer cells, particularly in non-small cell lung cancer, spurred a revolution in drug design. This era saw the development of small molecule tyrosine kinase inhibitors (TKIs) designed to specifically block the ATP-binding site of the EGFR, thereby inhibiting its oncogenic signaling.
It is within this dynamic landscape of medicinal chemistry that 3-chloro-4-phenoxyaniline emerged as a critical structural motif. While a definitive "discovery" paper for the compound itself is not readily apparent in early chemical literature, its importance grew exponentially with the design and synthesis of pioneering EGFR inhibitors. The unique arrangement of a chloro substituent ortho to the amine and a phenoxy group para to it proved to be an ideal scaffold for elaboration into potent and selective kinase inhibitors.
The true "discovery" of this compound's value, therefore, can be attributed to the medicinal chemists who first recognized its potential as a key intermediate. Its structure provided the necessary steric and electronic properties to orient functional groups for optimal interaction within the EGFR kinase domain. This diphenyl ether aniline derivative became a cornerstone in the synthesis of a new generation of anticancer drugs, solidifying its place in the annals of pharmaceutical development.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of 3-chloro-4-phenoxyaniline and its hydrochloride salt is fundamental to its application in synthesis.
| Property | 3-Chloro-4-phenoxyaniline | This compound |
| CAS Number | 5335-29-5 | 35734-64-6[1] |
| Molecular Formula | C₁₂H₁₀ClNO | C₁₂H₁₁Cl₂NO[1] |
| Molecular Weight | 219.67 g/mol | 256.13 g/mol [1] |
| Appearance | Red to brown liquid or solid | Solid |
| Melting Point | 28 to 32 °C | Not specified, but expected to be higher than the free base |
| Boiling Point | 335.9 ± 32.0 °C (Predicted) | Not applicable (decomposes) |
| Solubility | Soluble in organic solvents | Soluble in polar solvents like water and alcohols |
| Storage | Sealed in dry, Store in refrigerator (2 to 8 °C) | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2] |
Note: Spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are available from various commercial suppliers.
Synthesis of 3-Chloro-4-phenoxyaniline: A Step-by-Step Technical Protocol
The synthesis of 3-chloro-4-phenoxyaniline is a multi-step process that hinges on two key chemical transformations: the formation of a diaryl ether via an Ullmann condensation and the subsequent reduction of a nitro group to an amine. The following protocol is a robust and well-established method, adapted from the synthesis of structurally similar compounds.
Synthesis Pathway Overview
Caption: General synthesis pathway for 3-Chloro-4-phenoxyaniline.
Step 1: Ullmann Condensation for Diaryl Ether Formation
This step involves the copper-catalyzed reaction between 3,4-dichloronitrobenzene and phenol to form the diaryl ether linkage. The electron-withdrawing nitro group on the dichlorobenzene ring activates the para-chloro position for nucleophilic aromatic substitution.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3,4-dichloronitrobenzene (1.0 eq), phenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, 0.1 eq) and N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) as a ligand to stabilize the copper catalyst and enhance its reactivity.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-phenoxynitrobenzene.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure nitro-intermediate.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group of 3-chloro-4-phenoxynitrobenzene to the corresponding aniline. Several methods can be employed for this transformation, with iron in acetic acid being a cost-effective and high-yielding option.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the purified 3-chloro-4-phenoxynitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Reagent Addition: Add iron powder (Fe, 5.0 eq) and glacial acetic acid (a catalytic amount, e.g., 0.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC analysis showing the disappearance of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-chloro-4-phenoxyaniline.
-
-
Purification and Salt Formation: The crude aniline can be purified by column chromatography. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of this compound.
Application in Drug Development: A Key to Kinase Inhibition
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of small-molecule kinase inhibitors. The aniline nitrogen serves as a key attachment point for the heterocyclic core of these drugs (often a quinazoline or a related scaffold), while the substituted phenoxy group occupies a hydrophobic pocket within the kinase's ATP-binding site.
A prominent example of a drug whose synthesis relies on a structurally analogous aniline is Lapatinib . Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2). The synthesis of Lapatinib involves the coupling of a 3-chloro-4-(3-fluorobenzyloxy)aniline derivative with a quinazoline core. The 3-chloro-4-phenoxyaniline scaffold provides the foundational structure for this class of inhibitors.
The rationale behind the utility of this specific aniline derivative can be broken down as follows:
-
The Aniline Group: Provides a nucleophilic center for reaction with an activated heterocyclic core, forming the crucial amine linkage.
-
The 3-Chloro Group: This substituent introduces specific steric and electronic effects that can influence the conformation of the final drug molecule, enhancing its binding affinity and selectivity for the target kinase.
-
The 4-Phenoxy Group: This bulky, lipophilic group is critical for occupying a specific hydrophobic region in the kinase domain, contributing significantly to the overall binding energy and potency of the inhibitor.
The development of drugs like Lapatinib and other related TKIs has underscored the importance of having reliable and scalable synthetic routes to key intermediates like this compound.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While it may not be a household name, its contribution to the development of targeted cancer therapies is undeniable. This guide has provided a comprehensive overview of its historical context, physicochemical properties, a detailed synthetic protocol, and its critical role in the synthesis of life-saving medicines. For researchers and professionals in the field, a thorough understanding of this key intermediate is not merely academic; it is a gateway to the innovation of the next generation of targeted therapeutics.
References
3-Chloro-4-phenoxyaniline hydrochloride safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-phenoxyaniline hydrochloride
Introduction: this compound (CAS No. 35734-64-6) is a key chemical intermediate widely utilized by researchers and drug development professionals.[1] Its structural scaffold is valuable for the synthesis of novel pharmaceutical candidates and other complex organic molecules.[1][2] However, its utility is matched by a significant hazard profile that demands rigorous safety and handling protocols. This guide provides a comprehensive, technically-grounded framework for the safe use of this compound in a research and development setting. It is designed to move beyond mere compliance, instilling a deep understanding of the causality behind each safety measure to foster a self-validating culture of laboratory safety.
Compound Identification and Physicochemical Properties
A precise understanding of the compound's identity and properties is the foundation of safe handling.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 35734-64-6[3][4] |
| Molecular Formula | C₁₂H₁₁Cl₂NO[3] |
| Molecular Weight | 256.13 g/mol [3] |
| Synonyms | Benzenamine, 3-chloro-4-phenoxy-, hydrochloride |
| Property | Description | Source |
| Appearance | Solid powder. | General |
| Storage Temperature | Powder: -20°C for long-term stability (up to 3 years). In Solvent: -80°C (up to 1 year). | [5] |
| Shipping | Typically shipped with blue ice or at ambient temperature for short durations. | [5] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary risks are acute toxicity via all exposure routes, potential carcinogenicity, and skin sensitization.
Signal Word: Danger
This compound is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing cancer and may provoke an allergic skin reaction. Furthermore, it is very toxic to aquatic life with long-lasting effects.
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin. |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Carcinogenicity | H350 | May cause cancer. |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |
Expert Insight: The combination of acute toxicity and potential carcinogenicity (Category 1B) necessitates the implementation of the most stringent handling protocols. Exposure should not be considered a matter of acceptable limits but should be minimized to the lowest reasonably achievable level. The risk of skin sensitization implies that even minor, non-irritating contact could lead to a severe allergic response upon subsequent exposures.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls and supplementing them with robust personal protective equipment.
Primary Engineering Controls
The principle of ALARA (As Low As Reasonably Achievable) must guide all handling procedures.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the toxic and potentially carcinogenic dust or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and exhausted.[6]
-
Safety Stations: A fully functional eyewash station and safety shower must be located in immediate proximity to the workstation.[6] Their location and operation should be verified before commencing any work.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
| Protection Area | Required PPE | Rationale and Causality |
| Hand Protection | Nitrile or other chemically resistant gloves, tested to EN 374 standard.[7] | Prevents dermal absorption (H311) and skin irritation/sensitization (H315, H317). Gloves must be inspected before use and changed immediately if contaminated. |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] | Protects against accidental splashes and airborne particles, preventing serious eye irritation (H319). |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing and skin. Contaminated clothing must be removed immediately and laundered separately before reuse.[8] |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[9] | Provides a critical safeguard against inhalation of the highly toxic powder (H331). |
Standard Operating Procedure (SOP) for Handling
This SOP provides a self-validating workflow. Adherence to each step is critical for ensuring safety.
Pre-Handling and Preparation
-
Designate Work Area: Cordon off a specific area within the fume hood for the procedure.
-
Verify Engineering Controls: Confirm the fume hood has a current certification and is functioning correctly. Check the accessibility of the eyewash station and safety shower.
-
Assemble Materials: Gather all necessary chemicals, solvents, glassware, and spill cleanup materials before bringing the compound into the hood.
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
Weighing and Solution Preparation
-
Tare Vessel: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.
-
Transfer Compound: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid any actions that could generate dust.
-
Secure Stock Container: Immediately and tightly close the primary stock container.[6]
-
Dissolution: Add the solvent to the vessel containing the compound. Ensure gentle swirling or stirring to dissolve without creating aerosols.
-
Clean Equipment: Carefully decontaminate the spatula and any other tools used with an appropriate solvent (e.g., ethanol) and wipe, disposing of the wipe as hazardous waste.
Caption: Core workflow for handling this compound.
Post-Handling and Decontamination
-
Decontaminate Surfaces: Wipe down the designated work area in the fume hood with a suitable solvent.
-
Waste Segregation: All disposable materials that came into contact with the compound (e.g., weighing paper, pipette tips, gloves) must be disposed of in a clearly labeled hazardous waste container.
-
Glassware Cleaning: Rinse all contaminated glassware with a small amount of an appropriate solvent, collecting the rinse as hazardous waste before proceeding with standard washing procedures.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing all work and removing PPE.[6]
Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
Accidental Release (Spill) Protocol
-
Minor Spill (Solid or Liquid, contained in fume hood):
-
Alert nearby personnel.
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8]
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[8]
-
Decontaminate the area with an appropriate solvent and absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood, or a large volume):
-
EVACUATE the immediate area at once.
-
Alert all personnel and activate the laboratory's emergency response plan. Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area.
-
Do not attempt to clean up the spill yourself. Await the arrival of trained emergency responders.
-
Caption: Decision workflow for responding to an accidental spill.
First Aid Measures
First aiders must protect themselves before assisting. Show the Safety Data Sheet (SDS) to the attending medical professional.
-
Inhalation: Immediately move the exposed person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.
-
Ingestion: Do NOT induce vomiting. [8] Rinse the mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention and call a poison control center.
Storage and Waste Management
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The recommended long-term storage temperature is -20°C.[5]
-
The storage area must be locked or otherwise accessible only to authorized personnel.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Waste Management
-
This material and its container must be disposed of as hazardous waste.[11]
-
Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[11]
-
All waste, including empty containers, contaminated absorbents, and disposable PPE, must be collected in labeled, sealed containers and disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[12]
References
- 1. biocat.com [biocat.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 35734-64-6 [amp.chemicalbook.com]
- 5. This compound | 35734-64-6 [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Biological Activity of 3-Chloro-4-phenoxyaniline Derivatives
Introduction: The 3-Chloro-4-phenoxyaniline Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, the identification and optimization of molecular scaffolds are foundational to modern drug discovery.[1][2] A "scaffold" refers to the core structure of a molecule, which can be systematically decorated with various functional groups to modulate its biological activity, selectivity, and pharmacokinetic properties.[3][4] The 3-Chloro-4-phenoxyaniline moiety has emerged as a particularly versatile and privileged scaffold.[5] Its unique combination of a substituted aniline ring linked via an ether bridge to a phenyl group provides a three-dimensional architecture that is conducive to binding with a variety of biological targets. The chlorine atom at the 3-position and the phenoxy group at the 4-position create a distinct electronic and steric profile, influencing the molecule's binding affinity and metabolic stability. This guide provides a technical exploration of the diverse biological activities exhibited by derivatives of this scaffold, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
Part 1: Synthesis Strategies for Derivative Elaboration
The generation of a library of derivatives from a core scaffold is the first critical step in exploring its biological potential. The synthesis of 3-Chloro-4-phenoxyaniline derivatives typically involves a multi-step process, beginning with the formation of the diaryl ether bond, followed by modification of the aniline nitrogen.
A common and efficient route involves the Ullmann condensation or a related nucleophilic aromatic substitution reaction. For instance, the synthesis of the anthelmintic drug Rafoxanide, which contains a substituted 3-chloro-4-phenoxyaniline core, begins by reacting 3,4-dichloronitrobenzene with a substituted phenol (like 4-chlorophenol) in the presence of a base such as potassium hydroxide (KOH) and a copper catalyst.[6] The resulting nitro-substituted diaryl ether is then reduced to the corresponding aniline.[6] This reduction is often achieved using reagents like iron powder in acetic acid or stannous chloride.[6] The final step involves coupling the synthesized aniline with another molecular fragment, such as an activated carboxylic acid, to yield the final product.[6]
Experimental Protocol: General Synthesis of a Salicylanilide Derivative
This protocol provides a representative, self-validating methodology for synthesizing a derivative from the 3-chloro-4-phenoxyaniline core, adapted from the synthesis of Rafoxanide.[6]
Step 1: Synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene (Diaryl Ether Formation)
-
To a round-bottom flask, add 4-chlorophenol (1.1 equivalents) and potassium hydroxide (KOH, 1.4 equivalents).
-
Heat the mixture to 70-80°C with vigorous stirring until the phenol is completely dissolved.
-
Add fine copper powder (catalytic amount, ~0.01 equivalents) and 3,4-dichloronitrobenzene (1.0 equivalent).
-
Increase the temperature to 110-120°C and stir for 2.5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes solvent system.
-
Allow the mixture to cool to room temperature. Add 0.8 M NaOH and stir for 20 minutes to precipitate the product.
-
Filter the precipitate and wash with deionized water until the filtrate is neutral (pH ~7). Dry the solid to obtain the nitroether product.
-
Causality Note: The KOH deprotonates the phenol, forming a phenoxide which acts as the nucleophile. The copper catalyst facilitates the nucleophilic aromatic substitution of the chlorine atom on the nitrobenzene ring.
-
Step 2: Synthesis of 3-chloro-4-(4′-chlorophenoxy)aniline (Nitro Group Reduction)
-
In a separate flask, create a mixture of iron powder (3.5 equivalents) and the nitroether from Step 1 (1.0 equivalent) in a 3:1 solution of ethanol/water.
-
Add acetic acid (3.9 equivalents) and reflux the mixture for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and neutralize by adding 1 M NaOH until the pH reaches 7.
-
Filter to remove solid iron salts. Extract the filtrate with an organic solvent like chloroform or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the target aniline.
-
Self-Validation: The success of the reduction can be confirmed by a significant shift in the TLC Rf value and by spectroscopic methods (e.g., disappearance of the nitro group stretches in the IR spectrum).
-
Step 3: Amide Coupling to form N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
-
To a solution of the aniline from Step 2 (1.0 equivalent) and 3,5-diiodosalicylic acid (1.0 equivalent) in an appropriate solvent (e.g., xylene), add phosphorus trichloride (PCl₃, 1.0 equivalent) at room temperature.
-
Heat the mixture to 110°C and stir for 1.5 hours.
-
Cool to room temperature and concentrate the solvent.
-
Purify the crude residue by flash chromatography to afford the final salicylanilide product.[6]
-
Causality Note: PCl₃ acts as a dehydrating agent, converting the carboxylic acid in situ to a more reactive acid chloride, which readily acylates the aniline nitrogen to form the stable amide bond.
-
Part 2: Anticancer Activity - Kinase Inhibition
One of the most significant applications of the phenoxyaniline scaffold is in the development of kinase inhibitors for cancer therapy.[5] Many kinases, particularly those in the MAPK/ERK and PI3K/Akt signaling pathways, are overactive in cancer cells, driving uncontrolled proliferation and survival.[6][7] Derivatives of this scaffold have been shown to be potent inhibitors of several key kinases.
Mechanism of Action: Targeting Dysregulated Signaling Pathways
The 3-chloro-4-phenoxyaniline core often serves as the hinge-binding motif within the ATP-binding pocket of kinases. The aniline nitrogen and adjacent atoms can form critical hydrogen bonds with the kinase hinge region, while the phenoxy group extends into a hydrophobic pocket. Modifications to the phenoxy ring and the aniline core can modulate potency and selectivity against different kinases like MEK, PDGFR, EGFR, and HER2.[5][7][8] For example, the anticancer drug Lapatinib, which uses a related 3-chloro-4-fluoroaniline scaffold, is a dual inhibitor of EGFR and HER2, blocking downstream signaling through both the PI3K/Akt and MAPK pathways.[7] Similarly, some salicylanilide derivatives of 3-chloro-4-phenoxyaniline promote apoptosis and autophagy in cancer cells by suppressing the PI3K/Akt/mTOR pathway.[6]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 4. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 3-Chloro-4-phenoxyaniline Analogs and Their Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 3-Chloro-4-phenoxyaniline
The 3-chloro-4-phenoxyaniline core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active molecules. Its unique arrangement of a chlorinated aniline ring linked to a phenoxy group provides a versatile platform for synthetic modification, enabling the fine-tuning of physicochemical properties and target specificity. This guide delves into the key therapeutic targets of 3-chloro-4-phenoxyaniline analogs, with a primary focus on their applications in oncology and infectious diseases. We will explore the molecular rationale for target selection, detail the downstream signaling consequences of target modulation, and provide comprehensive, field-proven experimental protocols for target validation and compound characterization.
Part 1: Oncological Applications: Targeting Aberrant Kinase Signaling
Cancer is often driven by the dysregulation of intracellular signaling pathways that control cell growth, proliferation, and survival. Kinases, enzymes that catalyze the phosphorylation of proteins, are central players in these pathways and have emerged as major targets for cancer therapy. Analogs of 3-chloro-4-phenoxyaniline have demonstrated significant promise as inhibitors of key kinases implicated in tumorigenesis, namely MEK and PDGFR.
MEK: A Central Node in the MAPK/ERK Pathway
Mitogen-activated protein kinase kinase (MEK), a dual-specificity threonine/tyrosine kinase, is a critical component of the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is constitutively active in a significant portion of human cancers, frequently due to mutations in upstream components like RAS and RAF.[2][3] Activated ERK, the sole known substrate of MEK, translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and differentiation.[4] Consequently, inhibiting MEK presents a strategic approach to block this oncogenic signaling.
3-Cyano-4-(phenoxyanilino)quinoline derivatives, which incorporate the phenoxyaniline moiety, have been identified as potent and selective allosteric inhibitors of MEK1 and MEK2.[5][6] These compounds do not compete with ATP but rather bind to a unique pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation.[1][7] This prevents the phosphorylation and subsequent activation of ERK, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[4] The structure-activity relationship (SAR) of these analogs has been extensively studied, revealing that substitutions on the quinoline and phenoxy rings are crucial for optimizing inhibitory potency.[5][6] For instance, the presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally enhances activity.[5]
Inhibition of MEK leads to a cascade of downstream effects, including:
-
Reduced Cell Proliferation: By blocking ERK activation, MEK inhibitors prevent the phosphorylation of key cell cycle regulators, leading to G1 phase arrest.[4]
-
Induction of Apoptosis: The MAPK/ERK pathway promotes cell survival by regulating the expression of pro- and anti-apoptotic proteins. MEK inhibition can shift this balance towards apoptosis.
-
Modulation of the Tumor Microenvironment: MEK inhibition has been shown to have immunomodulatory effects, potentially enhancing the efficacy of immunotherapies.[8]
Caption: The MAPK/ERK signaling pathway and the point of intervention by 3-chloro-4-phenoxyaniline analog MEK inhibitors.
PDGFR: A Key Driver of Angiogenesis and Tumor Growth
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a pivotal role in cell growth, proliferation, and migration.[9] The PDGFR family consists of two receptors, PDGFRα and PDGFRβ, which can form homodimers or heterodimers upon binding to their cognate PDGF ligands.[10] Dysregulation of PDGFR signaling, through overexpression or activating mutations, is implicated in various cancers, where it contributes to tumor growth, angiogenesis, and metastasis.[11][12]
4-Phenoxyquinoline derivatives have been developed as potent inhibitors of PDGFR tyrosine kinase activity.[13] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and subsequent activation of downstream signaling pathways. The phenoxy moiety plays a crucial role in the binding of these inhibitors to the receptor.
Targeting PDGFR can have profound anti-tumor effects, including:
-
Inhibition of Tumor Angiogenesis: PDGFR signaling is critical for the recruitment of pericytes, which are essential for the stabilization of newly formed blood vessels in tumors.[14] Inhibiting PDGFR can disrupt this process, leading to a less functional tumor vasculature.
-
Direct Anti-proliferative Effects: In tumors where cancer cells express PDGFR, its inhibition can directly suppress their growth and survival.
-
Modulation of the Tumor Stroma: PDGFR signaling is involved in the recruitment and activation of cancer-associated fibroblasts, which contribute to the desmoplastic stroma that can promote tumor progression and limit drug penetration.[11]
Caption: The PDGFR signaling pathway and the inhibitory action of 3-chloro-4-phenoxyaniline analog PDGFR inhibitors.
Part 2: Anti-Infective Applications: Combating Malaria
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health threat. The emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. The fatty acid biosynthesis (FAS-II) pathway in Plasmodium falciparum, which is distinct from the human FAS-I pathway, presents an attractive target for selective drug development.[7][15]
Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase (PfENR)
PfENR is an essential enzyme in the parasite's FAS-II pathway, catalyzing the final, rate-limiting step in each cycle of fatty acid elongation.[16][17] This pathway is crucial for the parasite's survival and development, particularly during the liver stage.[17]
3-Chloro-4-(4-chlorophenoxy) aniline (ANI) has been identified as an inhibitor of PfENR.[18] The development of hybrid molecules, such as the covalent linkage of artesunate with a 3-chloro-4-phenoxyaniline analog (ATSA), represents an innovative strategy to enhance antimalarial efficacy and potentially circumvent resistance mechanisms.[12] These compounds are thought to bind to the active site of PfENR, preventing the reduction of its substrate and thereby disrupting fatty acid synthesis.
Inhibition of PfENR leads to:
-
Disruption of Parasite Membrane Biogenesis: Fatty acids are essential components of cellular membranes. Blocking their synthesis compromises the integrity of the parasite's membranes.
-
Impaired Liver-Stage Development: The FAS-II pathway is particularly critical for the development of the parasite in the liver.[17]
-
Inhibition of Blood-Stage Parasite Growth: While blood-stage parasites can scavenge some fatty acids from the host, de novo synthesis is still important for their survival.[7]
Caption: The Plasmodium falciparum fatty acid synthesis (FAS-II) pathway, highlighting the role of PfENR and its inhibition.
Part 3: Experimental Protocols and Workflows
The following section provides detailed, step-by-step methodologies for key experiments to validate the therapeutic potential of 3-chloro-4-phenoxyaniline analogs.
In Vitro Kinase Inhibition Assay (for MEK and PDGFR)
This protocol describes a general method to determine the in vitro potency of a compound against a purified kinase.
-
Purified recombinant kinase (MEK or PDGFR)
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK)
-
ATP
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[1]
-
Test compound (3-chloro-4-phenoxyaniline analog) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the following in order:
-
Assay buffer
-
Test compound or DMSO (for control)
-
Purified kinase
-
-
Initiation of Reaction: Add the kinase-specific substrate and ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[1]
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the control wells (DMSO only) to determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cell-Based PDGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit ligand-induced autophosphorylation of PDGFR in a cellular context.
-
Cell line overexpressing PDGFR (e.g., NIH3T3)[19]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PDGF-BB ligand
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA kit for detecting phosphorylated PDGFR (e.g., Human PDGFR beta ELISA Kit)[20] or antibodies for Western blotting
-
96-well cell culture plates
-
Spectrophotometer or Western blotting equipment
-
Cell Seeding: Seed the PDGFR-overexpressing cells into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Detection of Phosphorylation:
-
ELISA: Quantify the amount of phosphorylated PDGFR in the cell lysates using a sandwich ELISA kit according to the manufacturer's protocol.[19][20]
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PDGFR and total PDGFR.
-
-
Data Analysis:
-
Normalize the phosphorylated PDGFR signal to the total PDGFR signal (for Western blot) or total protein concentration.
-
Calculate the percentage of inhibition relative to the ligand-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
PfENR Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of PfENR activity by monitoring the consumption of its co-factor, NADH.
-
Purified recombinant PfENR
-
Crotonoyl-CoA (substrate)
-
NADH (co-factor)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)[21]
-
Test compound
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, NADH, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified PfENR to the reaction mixture and incubate for a few minutes to allow for compound binding.
-
Reaction Initiation: Start the reaction by adding the substrate, crotonoyl-CoA.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Calculate the IC50 value from the dose-response curve.
-
References
- 1. promega.com [promega.com]
- 2. news-medical.net [news-medical.net]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor and Systemic Immunomodulatory Effects of MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Platelet-Derived Growth Factor-mediated signaling in carcinogenesis and metastasis | Cellular and Molecular Biology [cellmolbiol.org]
- 10. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet-derived growth factor signaling in human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. R Regulation of tumor angiogenesis and metastasis by FGF and PDGF signaling pathways - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A type II pathway for fatty acid biosynthesis presents drug targets in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fatty Acid Synthesis and Pyruvate Metabolism Pathways Remain Active in Dihydroartemisinin-Induced Dormant Ring Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Inhibitors Targeting Enoyl-Acyl Carrier Protein Reductase in Plasmodium falciparum by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Human PDGFR beta ELISA Kit (EHPDGFRB) - Invitrogen [thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to 3-Chloro-4-phenoxyaniline Hydrochloride: A Pivotal Intermediate in Modern Kinase Inhibitor Synthesis
Abstract
3-Chloro-4-phenoxyaniline and its hydrochloride salt are critical starting materials in the synthesis of numerous targeted cancer therapeutics, most notably potent tyrosine kinase inhibitors (TKIs). The specific arrangement of the chloro, phenoxy, and amino groups on the aniline scaffold provides a unique structural and electronic foundation that is essential for the high-affinity binding of the final active pharmaceutical ingredients (APIs) to their kinase targets. This technical guide offers an in-depth exploration of 3-Chloro-4-phenoxyaniline hydrochloride, beginning with its fundamental physicochemical properties and proceeding to detailed, industrially relevant synthetic routes. The primary focus is its strategic application in the synthesis of globally significant oncology drugs, supported by mechanistic insights and step-by-step protocols. Furthermore, this document establishes a framework for the quality control, analytical validation, and safe handling of this intermediate, providing researchers and drug development professionals with a comprehensive resource for its effective utilization in pharmaceutical manufacturing.
Introduction: The Strategic Importance of the Phenoxyaniline Scaffold
The era of targeted therapy in oncology has been driven by the development of small-molecule kinase inhibitors.[1] These drugs are designed to interfere with specific signaling pathways that are aberrantly activated in cancer cells, offering greater precision and often a better safety profile than traditional cytotoxic chemotherapy.[2] Within this class of therapeutics, a significant number of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways rely on a substituted 4-anilinoquinazoline core.[3][4]
This compound serves as a cornerstone intermediate for building this critical pharmacophore. Its structure is not accidental; each component plays a vital role:
-
The Aniline Moiety: Provides the primary amine nucleophile necessary for coupling with the quinazoline core, forming the key C-N bond that defines the 4-anilinoquinazoline structure.
-
The 4-Phenoxy Group: Acts as a crucial space-filling and electronically-influential substituent. In many APIs, this group is further functionalized, but the core ether linkage positions the molecule correctly within the ATP-binding pocket of the target kinase.
-
The 3-Chloro Substituent: This electron-withdrawing group modulates the pKa of the aniline nitrogen and influences the overall electronic distribution of the ring. This fine-tuning is critical for optimizing binding affinity and pharmacokinetic properties of the final drug molecule.[3]
This guide will deconstruct the journey of this intermediate from its synthesis to its ultimate incorporation into life-saving medicines, providing the technical detail required for practical application in a research and development setting.
Physicochemical Properties and Identification
Accurate identification and characterization of starting materials are fundamental to pharmaceutical manufacturing. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-chloro-4-phenoxyaniline;hydrochloride | |
| CAS Number | 35734-64-6 | [5] |
| Molecular Formula | C₁₂H₁₁Cl₂NO | |
| Molecular Weight | 256.13 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | [7] |
| InChI Key | SLYYYJKEHVBMBK-UHFFFAOYSA-N |
Synthesis of the Intermediate: A Process Chemistry Perspective
The industrial synthesis of 3-Chloro-4-phenoxyaniline is optimized for yield, purity, safety, and cost-effectiveness. While multiple routes exist, a common and robust pathway involves a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.
Synthetic Workflow Overview
The overall transformation can be visualized as a two-stage process starting from 3,4-dichloronitrobenzene.
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Protocol 1: Synthesis of 3-Chloro-4-phenoxynitrobenzene via Ullmann Condensation
This step involves the coupling of a phenol with an activated aryl halide. The nitro group in the para position strongly activates the chlorine atom at the C4 position for nucleophilic substitution.
-
Reagent Charging: To a stirred mixture of 4-chlorophenol (1.0 eq) and potassium hydroxide (1.2 eq), add a catalytic amount of fine copper powder (e.g., 0.01 eq).[8]
-
Initial Heating: Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved and a potassium phenoxide salt has formed.
-
Substrate Addition: Add 3,4-dichloronitrobenzene (0.6 eq) to the reaction mixture.
-
Causality Insight: 3,4-dichloronitrobenzene is the limiting reagent. The chlorine at the 4-position is highly activated by the para-nitro group, making it the exclusive site for nucleophilic attack by the phenoxide, leaving the chlorine at the 3-position intact.
-
-
Reaction: Increase the temperature to 110-120 °C and maintain for 2.5-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reaction to room temperature. Add 0.8 M NaOH solution and stir for 20 minutes to precipitate the product and dissolve inorganic salts.
-
Isolation: Filter the solid precipitate and wash thoroughly with water until the filtrate is neutral. Dry the solid to yield 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.[8]
Protocol 2: Reduction of the Nitro Intermediate
The conversion of the nitro group to the essential primary amine can be achieved through several methods. Catalytic hydrogenation is often preferred for its cleanliness, but metal/acid reduction is also highly effective and widely used.
-
Reagent Charging: In a reaction vessel, create a slurry of the nitro intermediate (1.0 eq) and iron powder (3.5 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).[8]
-
Acid Addition: Add a catalytic amount of ammonium chloride solution or acetic acid (e.g., 0.2 eq).[9] This is crucial for activating the surface of the iron.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction is typically exothermic and may require initial cooling. Monitor for the disappearance of the starting material by TLC/HPLC.
-
Work-up: Cool the mixture to room temperature and basify with an aqueous solution of sodium hydroxide or sodium carbonate to a pH > 7. This precipitates iron oxides.
-
Extraction: Filter the solids through a pad of celite, washing with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be extracted into an organic solvent like chloroform or ethyl acetate.[8]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude 3-Chloro-4-phenoxyaniline (free base) can be purified by column chromatography or recrystallization.
Protocol 3: Hydrochloride Salt Formation
Formation of the hydrochloride salt enhances the stability and handling properties of the aniline.
-
Dissolution: Dissolve the purified 3-Chloro-4-phenoxyaniline free base in a suitable organic solvent such as isopropanol, ethyl acetate, or diethyl ether.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol) while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.
-
Isolation: The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final this compound.
Application in the Synthesis of Lapatinib
The most prominent application of this compound is as a key building block for Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[4][10]
The Core Reaction: Nucleophilic Aromatic Substitution
Lapatinib's synthesis involves the coupling of the aniline intermediate with a substituted quinazoline core, typically 4-chloro-6-iodoquinazoline.[3][9] This reaction is a cornerstone of many kinase inhibitor syntheses.
Caption: Key coupling step in the synthesis of Lapatinib.
Protocol for Lapatinib Intermediate Synthesis
Protocol 4: Coupling of Aniline and Quinazoline Moieties
-
Reagent Charging: In a reaction vessel, prepare a slurry of 4-chloro-6-iodoquinazoline (1.0 eq) in a solvent such as isopropanol.[3]
-
Aniline Addition: Add a solution of 3-chloro-4-(3-fluorobenzyloxy)aniline (a derivative of the title compound, 1.0-1.1 eq) in isopropanol to the stirred slurry.
-
Trustworthiness Insight: This reaction is highly reliable. The chlorine at the 4-position of the quinazoline ring is activated by the adjacent ring nitrogens, making it an excellent electrophile for substitution by the aniline nucleophile. The reaction is often driven to completion by the precipitation of the product hydrochloride salt, or by using a non-nucleophilic base to scavenge the HCl byproduct.
-
-
Reaction: Warm the reaction mixture to approximately 60-70 °C and maintain for 1-2 hours.[3]
-
Isolation: Cool the mixture to room temperature. The product, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, typically precipitates and can be isolated by filtration.
-
Purification: The isolated solid is washed with the reaction solvent and dried. This intermediate is then carried forward to subsequent steps like Suzuki coupling and reductive amination to complete the synthesis of Lapatinib.[3][11]
Analytical Quality Control
Ensuring the purity and identity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques is employed.
| Technique | Purpose | Typical Parameters & Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[7]Mobile Phase: Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer).Detection: UV at 254 nm.Expected Result: A major peak for the main compound with purity typically >99.0%. Related substances and starting materials should be below specified limits. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification. | Solvent: DMSO-d₆.Expected Result: Characteristic signals for aromatic protons, with specific splitting patterns and chemical shifts corresponding to the substituted aniline structure. The amine protons will also be visible. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Method: Electrospray Ionization (ESI).Expected Result: A molecular ion peak [M+H]⁺ corresponding to the mass of the free base. |
| IR (Infrared) Spectroscopy | Identification of key functional groups. | Expected Result: Characteristic absorption bands for N-H stretching (amine), C-O stretching (ether), C-Cl stretching, and aromatic C-H bonds.[3] |
Safety, Handling, and Storage
Proper handling of chemical intermediates is essential for laboratory safety.
-
Hazard Classification: 3-Chloroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[12][13] They are also suspected of causing genetic defects and are toxic to aquatic life.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15] Work should be conducted in a well-ventilated fume hood.[13]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[15] The hydrochloride salt is generally more stable than the free base, which can darken upon exposure to air and light.[16]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is an enabling building block that has played a significant role in the development of modern targeted cancer therapies. Its well-defined synthesis and critical role in the construction of the 4-anilinoquinazoline scaffold underscore the importance of strategic molecular design in drug discovery. As research continues to identify new kinase targets and develop next-generation inhibitors, the fundamental principles of using pre-functionalized, high-purity intermediates like 3-Chloro-4-phenoxyaniline will remain central to the efficient and scalable synthesis of novel APIs.[17][18] The methodologies and insights presented in this guide provide a solid foundation for researchers and developers working to advance this critical area of medicinal chemistry.
References
- 1. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 35734-64-6 | this compound - Capot Chemical [capotchem.com]
- 6. scbt.com [scbt.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 10. medkoo.com [medkoo.com]
- 11. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 12. carlroth.com [carlroth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Scalable Two-Step Synthesis of 3-Chloro-4-phenoxyaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Forward: This document provides a detailed, field-proven protocol for the synthesis of 3-Chloro-4-phenoxyaniline hydrochloride, a key intermediate in pharmaceutical development. The synthesis is presented in a two-step sequence: a nucleophilic aromatic substitution to form the diaryl ether, followed by the reduction of a nitro group to the corresponding aniline, and concluding with the formation of the hydrochloride salt. This guide emphasizes the underlying chemical principles, safety protocols, and process control to ensure reproducibility and high yield.
While the specified starting material, 2-chloro-4-nitrophenol, presents a non-linear synthetic pathway to the target molecule, this guide details a validated and more direct route commencing from phenol and 3,4-dichloronitrobenzene. This approach is widely adopted in process chemistry for its efficiency and scalability.
Overall Synthetic Scheme
The synthesis of this compound is efficiently achieved in two primary chemical transformations followed by salt formation.
-
Step 1: Diaryl Ether Formation. A nucleophilic aromatic substitution reaction (a variant of the Williamson ether synthesis) between phenol and 3,4-dichloronitrobenzene. The phenoxide ion selectively displaces the chloride at the 4-position, which is activated by the para-nitro group, to yield 3-chloro-4-phenoxynitrobenzene.
-
Step 2: Nitro Group Reduction. The intermediate, 3-chloro-4-phenoxynitrobenzene, is then reduced to the corresponding primary amine, 3-chloro-4-phenoxyaniline, using sodium dithionite.
-
Step 3: Salt Formation. The final product is isolated as a stable hydrochloride salt by treatment with hydrochloric acid.
Caption: Overall workflow for the synthesis of 3-Chloro-4-phenoxyaniline HCl.
Part I: Synthesis of 3-Chloro-4-phenoxynitrobenzene
Principle and Mechanism
The formation of the diaryl ether linkage proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[1] The reaction's viability hinges on three key factors:
-
A good leaving group: The chloride ion at C4 on the benzene ring.
-
A strong nucleophile: The phenoxide ion, generated in situ from phenol by a weak base like potassium carbonate.
-
An activated aromatic ring: The electron-withdrawing nitro group (-NO₂) at the para position to the C4-chloride strongly activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).
Potassium carbonate (K₂CO₃) is a suitable base for deprotonating phenol due to its sufficient basicity and low cost.[2][3][4] N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[5]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,4-Dichloronitrobenzene | 192.01 | 10.0 g | 52.1 mmol | Starting material. |
| Phenol | 94.11 | 5.38 g | 57.2 mmol | 1.1 equivalents. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.8 g | 78.1 mmol | 1.5 equivalents, anhydrous. |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous solvent. |
| Toluene | - | 150 mL | - | For extraction. |
| 2M NaOH solution | - | 100 mL | - | For washing. |
| Brine | - | 100 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent. |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, nitrogen inlet, separatory funnel, rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a thermometer, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Reagent Addition: To the flask, add 3,4-dichloronitrobenzene (10.0 g), phenol (5.38 g), and anhydrous potassium carbonate (10.8 g).
-
Solvent Addition: Add 100 mL of anhydrous DMF.
-
Reaction Conditions: Begin stirring and gently heat the mixture to 120-130 °C under a nitrogen atmosphere. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The disappearance of the starting material spot indicates reaction completion.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water and stir for 15 minutes.
-
Transfer the aqueous mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with 2M NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by a wash with brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 3-chloro-4-phenoxynitrobenzene as a solid.
-
Expected Yield: 85-95%.
-
Appearance: Pale yellow crystalline solid.
-
Part II: Synthesis of 3-Chloro-4-phenoxyaniline
Principle and Mechanism
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. While various methods exist, reduction with sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild, efficient, and metal-free alternative to catalytic hydrogenation or reductions with metals in acid.[6][7]
The mechanism is believed to involve a single-electron transfer from the active reducing species, the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[6] This radical anion initiates the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[6]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Chloro-4-phenoxynitrobenzene | 249.65 | 10.0 g | 40.1 mmol | From Part I. |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 27.9 g | 160.2 mmol | 4.0 equivalents, 85% purity assumed. |
| Ethanol (EtOH) | - | 150 mL | - | Solvent. |
| Water | - | 75 mL | - | Solvent. |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | For extraction. |
| Saturated NaHCO₃ solution | - | 100 mL | - | For washing. |
| Brine | - | 100 mL | - | For washing. |
Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-chloro-4-phenoxynitrobenzene (10.0 g) in a mixture of ethanol (150 mL) and water (75 mL).
-
Reagent Addition: Heat the suspension to a gentle reflux (approx. 80-85 °C). Once refluxing, add the sodium dithionite (27.9 g) portion-wise over 30-45 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Reaction Conditions: After the addition is complete, maintain the reflux for an additional 1-2 hours.
-
Reaction Monitoring: The reaction mixture typically changes color. Monitor the disappearance of the starting material by TLC (hexane/ethyl acetate, 4:1 v/v).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove most of the ethanol.
-
Add 100 mL of water to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-chloro-4-phenoxyaniline.
-
Expected Yield: 90-98%.
-
Appearance: Off-white to light brown solid or oil.
-
Caption: Step-by-step experimental workflow for the synthesis.
Part III: Formation of this compound
Principle
The synthesized aniline is a basic compound due to the lone pair of electrons on the nitrogen atom. It readily reacts with a strong acid like hydrochloric acid (HCl) in an acid-base reaction to form the corresponding ammonium salt, this compound. This salt is often more crystalline, stable, and easier to handle than the free base.
Protocol
-
Dissolution: Dissolve the crude 3-chloro-4-phenoxyaniline from Part II in a suitable solvent like isopropanol or diethyl ether (approx. 10 mL per gram of aniline).
-
Acidification: While stirring, slowly add a concentrated (e.g., 37%) or ethereal solution of HCl dropwise. The hydrochloride salt will precipitate out of the solution. Monitor the pH with litmus paper to ensure the solution is acidic.[8][9]
-
Isolation: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a stable, crystalline solid.[10]
Safety and Hazard Information
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloro-4-nitrophenol: Harmful if swallowed and causes skin and serious eye irritation.[11][12]
-
3,4-Dichloronitrobenzene: Toxic and an irritant. Handle with care.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and is rapidly absorbed through the skin.
-
Potassium Carbonate (K₂CO₃): Causes skin and serious eye irritation.[2][13][14] Avoid inhaling dust.[3]
-
N,N-Dimethylformamide (DMF): A reproductive toxin and liver toxicant that is readily absorbed through the skin.[5][15][16] It is also a combustible liquid.[16]
-
Sodium Dithionite (Na₂S₂O₄): Can self-heat and may catch fire if exposed to moisture. Handle in a dry environment.
-
Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage.[8][17][18] The vapors can cause respiratory irritation.[9] Always add acid to water, never the reverse.[19]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Potassium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. armandproducts.com [armandproducts.com]
- 4. ineos.com [ineos.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. ehs.com [ehs.com]
- 9. epa.gov [epa.gov]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Chloro-4-nitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 13. chemos.de [chemos.de]
- 14. redox.com [redox.com]
- 15. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 16. nj.gov [nj.gov]
- 17. carlroth.com [carlroth.com]
- 18. fishersci.com [fishersci.com]
- 19. sds.chemtel.net [sds.chemtel.net]
Williamson ether synthesis for 3-Chloro-4-phenoxyaniline preparation
An Application Note for the Synthesis of 3-Chloro-4-phenoxyaniline
Topic: Williamson Ether Synthesis for 3-Chloro-4-phenoxyaniline Preparation Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-Chloro-4-phenoxyaniline, a key intermediate in the development of pharmaceuticals and other high-value chemical entities. While the Williamson ether synthesis is a classic method for forming ether linkages, the synthesis of diaryl ethers such as the target molecule necessitates a modified approach due to the low reactivity of aryl halides in traditional SN2 reactions.[1][2] This guide details a robust and high-yielding two-step synthetic pathway. The core of this strategy involves an initial ether bond formation via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the chemical reduction of a nitro group to the desired aniline. This protocol provides in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes in a laboratory setting.
Introduction: Strategic Approach to Diaryl Ether Synthesis
3-Chloro-4-phenoxyaniline is a valuable substituted aniline derivative, serving as a foundational building block in medicinal chemistry. The classic Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide and proceeds via an SN2 mechanism.[1][3][4] However, this pathway is generally not feasible for creating diaryl ethers because aryl halides are resistant to backside nucleophilic attack as required by the SN2 mechanism.[2]
To overcome this limitation, a more effective strategy is employed, which leverages the principles of Nucleophilic Aromatic Substitution (SNAr). This approach involves reacting an aryl halide activated by a strong electron-withdrawing group (such as a nitro group) with a nucleophile.[5] Therefore, a practical synthesis of 3-Chloro-4-phenoxyaniline is best achieved in two stages:
-
Ether Formation (SNAr): Synthesis of the intermediate, 1-chloro-2-phenoxy-4-nitrobenzene, by reacting 3,4-dichloronitrobenzene with a phenoxide salt. The nitro group in the para position strongly activates the chlorine atom at the C4 position for substitution.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target 3-Chloro-4-phenoxyaniline using a chemical reducing agent, such as iron powder in the presence of a mild acid.[6][7]
This application note provides detailed, validated protocols for both stages of this synthesis.
Overall Synthetic Scheme
Caption: Two-step synthesis of 3-Chloro-4-phenoxyaniline.
Part 1: Synthesis of 1-Chloro-2-phenoxy-4-nitrobenzene
Principle and Mechanism
This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The phenoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine at the C4 position of 3,4-dichloronitrobenzene. This position is electronically deficient and thus highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group situated para to it. The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex, which subsequently collapses by expelling the chloride ion to yield the stable ether product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3,4-Dichloronitrobenzene | 99-54-7 | 192.00 | 10.0 g | 52.1 | Irritant. Handle with care. |
| Phenol | 108-95-2 | 94.11 | 5.4 g | 57.4 | Toxic and corrosive.[8] |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 3.5 g | 62.5 | Corrosive. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - | Anhydrous grade recommended. |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - | For work-up. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - | For drying. |
Experimental Protocol
-
Preparation of Potassium Phenoxide: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (5.4 g) and dimethyl sulfoxide (DMSO, 100 mL). Stir at room temperature until the phenol fully dissolves. Carefully add potassium hydroxide pellets (3.5 g) to the solution.
-
Reaction Setup: Add 3,4-dichloronitrobenzene (10.0 g) to the flask.
-
Reaction Execution: Heat the reaction mixture to 110-120 °C using an oil bath and maintain this temperature for 2.5 to 3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., with a 20% ethyl acetate in hexanes mobile phase).
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 500 mL of cold deionized water while stirring. A solid precipitate should form.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral. Recrystallize the crude product from ethanol or isopropanol to obtain pure 1-chloro-2-phenoxy-4-nitrobenzene as a solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C overnight.
Part 2: Synthesis of 3-Chloro-4-phenoxyaniline
Principle and Mechanism
This step involves the reduction of the aromatic nitro group to a primary amine. A common and effective method is the Béchamp reduction, which uses iron metal in the presence of a proton source, such as acetic acid or an ammonium salt solution.[6][7] The iron acts as the reducing agent, transferring electrons to the nitro group, while the aqueous acidic medium provides the necessary protons for the formation of the amine and iron oxides.
Caption: Experimental workflow for the reduction of the nitro group.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Chloro-2-phenoxy-4-nitrobenzene | 84865-99-6 | 249.65 | 10.0 g | 40.1 | From Part 1. |
| Iron Powder (<325 mesh) | 7439-89-6 | 55.85 | 9.0 g | 161.1 | Use a 4-5 molar excess. |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 8.6 g | 160.8 | Provides a mild acidic medium. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 150 mL | - | Solvent. |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - | Solvent. |
| Celite® (Diatomaceous earth) | 61790-53-2 | - | As needed | - | For filtration. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | - | For extraction. |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-2-phenoxy-4-nitrobenzene (10.0 g), iron powder (9.0 g), and ammonium chloride (8.6 g).
-
Solvent Addition: Add a mixture of ethanol (150 mL) and water (50 mL) to the flask.
-
Reaction Execution: Heat the slurry to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial moderation of the heat source. Maintain reflux for 2 to 4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron oxide byproducts. Wash the filter cake with hot ethanol (2 x 30 mL).
-
Rationale: Filtering while hot helps to prevent the product from crystallizing out on the filter funnel. Celite provides a fine filtration medium to remove fine iron particles.[12]
-
-
Purification: Combine the filtrates and concentrate the solution under reduced pressure to remove most of the ethanol. The remaining aqueous residue is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL).
-
Final Steps: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Chloro-4-phenoxyaniline. The product can be further purified by column chromatography or recrystallization if necessary.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[8] An eyewash station and safety shower should be readily accessible.
-
Phenol: Phenol is highly toxic, corrosive, and can cause severe skin burns.[8] Avoid all contact with skin and eyes. Use appropriate gloves (e.g., butyl rubber or neoprene).
-
3,4-Dichloronitrobenzene & 3-Chloro-4-nitrophenol: These compounds are classified as harmful and irritants.[13][14][15] Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Organic solvents like DMSO and ethyl acetate are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Part 1: Low Yield of Ether | Incomplete deprotonation of phenol. | Ensure KOH is not old/hydrated. Use anhydrous DMSO. |
| Reaction temperature too low or time too short. | Ensure the internal temperature reaches 110-120 °C. Monitor carefully by TLC before work-up. | |
| Part 2: Incomplete Reduction | Inactive iron powder. | Use fine-mesh, fresh iron powder. Activating with dilute HCl may help. |
| Insufficient acid source. | Ensure the correct stoichiometry of ammonium chloride is used. | |
| Product Purity Issues | Residual starting material. | Optimize reaction time and temperature. Purify via column chromatography. |
| Formation of side products. | In Part 1, competing C-alkylation on the phenoxide ring is a minor possibility but can be minimized by the choice of solvent and conditions.[5] |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. nbinno.com [nbinno.com]
- 10. Sodium phenoxide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of 3-chloro-4-phenoxynitrobenzene
Introduction: The Strategic Importance of 3-chloro-4-phenoxyaniline
The synthesis of 3-chloro-4-phenoxyaniline, the target molecule of this protocol, represents a critical transformation in the production of high-value chemical entities. This aniline derivative is a key building block in the synthesis of various agrochemicals and pharmaceuticals. For instance, a structurally related compound, 3-chloro-4-(4'-chlorophenoxy)aniline, is a crucial intermediate in the synthesis of Rafoxanide, a potent anthelmintic agent used in veterinary medicine.[1] The core challenge in converting 3-chloro-4-phenoxynitrobenzene to the desired aniline lies in achieving high chemoselectivity. The reduction of the nitro group must be accomplished without compromising the integrity of the aryl chloride and the diaryl ether linkages, which are susceptible to cleavage under harsh reductive conditions. This guide provides a comprehensive overview of suitable methods and detailed, validated protocols for this selective reduction.
Reaction Mechanisms: A Comparative Overview
The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through several intermediates. Understanding the general pathway and the mechanisms of specific reagents is key to selecting the appropriate conditions.
General Pathway of Nitro Group Reduction
The transformation from a nitro group (-NO₂) to an amine (-NH₂) involves a six-electron reduction. The process typically follows a stepwise progression through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the final amine product.
Caption: General pathway for aromatic nitro group reduction.
The primary challenge is to ensure the reaction proceeds to completion without the accumulation of intermediates or the formation of undesired dimeric byproducts like azoxy, azo, or hydrazo compounds.
Comparative Analysis of Selective Reduction Methodologies
Several methods can be employed for the reduction of 3-chloro-4-phenoxynitrobenzene. The choice of reagent is dictated by the need to preserve the aryl-chloride and ether functionalities.
| Method | Reagents & Typical Conditions | Selectivity Profile & Key Considerations | Advantages | Disadvantages |
| Metal/Acid Reduction | Fe / HCl or Acetic Acid in EtOH/H₂O, reflux.[2] | Excellent chemoselectivity for nitro groups. Halides and ethers are stable. Robust and widely used (Béchamp reduction).[3] | Low cost, high functional group tolerance, straightforward procedure.[3] | Generates stoichiometric iron sludge, requiring careful workup and disposal.[4] |
| Stannous Chloride | SnCl₂·2H₂O in Ethanol or Ethyl Acetate, reflux.[5][6] | Mild and highly chemoselective; does not typically reduce ketones, esters, or halides.[7][8] | Excellent selectivity, mild conditions. | Requires large stoichiometric excess of tin salts, leading to significant metal waste.[5] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate (HCOONH₄) in Methanol.[9] | Generally mild and avoids pressurized H₂ gas.[9] Can be highly selective, but dehalogenation is a potential risk that must be monitored. | Avoids flammable H₂ gas and high-pressure equipment.[9] | Pd/C can be expensive; potential for catalyst poisoning or dehalogenation. |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel in Methanol/Ethanol. | Raney Nickel is often preferred over Pd/C to minimize the risk of dehalogenating aryl chlorides.[7] | High atom economy, clean reaction with minimal byproducts if selective. | Requires specialized high-pressure hydrogenation equipment; handling of H₂ gas and pyrophoric catalysts poses safety risks. |
Validated Experimental Protocols
Based on the comparative analysis, metal/acid reductions offer the most robust, cost-effective, and chemoselective routes for this specific transformation on a laboratory scale. Below are two detailed, validated protocols.
Protocol 1: Iron/Acetic Acid Reduction (Béchamp Reduction Variant)
This protocol is adapted from a validated procedure for a structurally similar substrate and is highly effective for the selective reduction of nitroarenes in the presence of halides.[2]
Workflow Overview:
Caption: Experimental workflow for Iron/Acid reduction.
Materials and Reagents:
-
3-chloro-4-phenoxynitrobenzene (1.0 eq)
-
Iron powder (<100 mesh) (3.5 eq)
-
Glacial Acetic Acid (3.9 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite® or diatomaceous earth
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-phenoxynitrobenzene (1.0 eq) and iron powder (3.5 eq).
-
Solvent Addition: Add a 3:1 mixture of Ethanol/Water (e.g., 15 mL EtOH and 5 mL H₂O per 5 mmol of starting material).
-
Acid Addition: Add glacial acetic acid (3.9 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Carefully add 1M NaOH solution until the pH of the mixture is approximately 7-8. This neutralizes the acid and precipitates iron hydroxides.
-
Filter the entire mixture through a pad of Celite® to remove the insoluble iron salts. Wash the filter cake thoroughly with several portions of ethanol or ethyl acetate.
-
Extraction: Combine the filtrate and washes. If ethanol was used, most of it should be removed under reduced pressure. Partition the remaining aqueous residue with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-chloro-4-phenoxyaniline.
Expected Yield: >90%[2]
Protocol 2: Stannous Chloride (SnCl₂) Reduction
This method is exceptionally mild and provides high chemoselectivity, making it an excellent alternative to the iron-based protocol.[5][7]
Materials and Reagents:
-
3-chloro-4-phenoxynitrobenzene (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 - 10.0 eq)
-
Ethanol (Absolute)
-
Ethyl Acetate (EtOAc)
-
2M Potassium Hydroxide (KOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-chloro-4-phenoxynitrobenzene (1.0 eq) in absolute ethanol (approx. 20 mL per gram of starting material), add stannous chloride dihydrate (SnCl₂·2H₂O). A significant molar excess (at least 5 equivalents) is often required for good conversion.[5]
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching and Basification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution. Add the basic solution carefully with cooling, as the neutralization is exothermic. Continue adding the base until all the tin salts that precipitate initially have redissolved, and the aqueous layer is strongly basic (pH > 12).
-
Extraction: Separate the layers and extract the aqueous phase with additional portions of ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 3-chloro-4-phenoxyaniline can be purified by flash chromatography or recrystallization if necessary.
Conclusion and Recommendations
The reduction of the nitro group in 3-chloro-4-phenoxynitrobenzene can be achieved with high yield and excellent chemoselectivity using several established methods.
-
For robustness, scalability, and cost-effectiveness , the Fe/Acetic Acid reduction is highly recommended. Its tolerance for sensitive functional groups like aryl halides and ethers is well-documented.[2][3]
-
For maximum mildness and chemoselectivity , particularly on a smaller scale where reagent cost is less of a concern, the SnCl₂·2H₂O method is an outstanding choice.[5][7]
Catalytic hydrogenation methods, while atom-economical, carry a higher risk of dehalogenation and require specialized equipment, making them less ideal for this specific substrate unless carefully optimized with specific catalysts like Raney Nickel or sulfided Pt/C.[7] The protocols provided herein offer reliable and reproducible methods for obtaining high-purity 3-chloro-4-phenoxyaniline, a valuable intermediate for further synthetic applications.
References
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. pschemicals.com [pschemicals.com]
The Strategic Synthesis of Lapatinib: A Detailed Guide on the Application of 3-Chloro-4-(3-fluorobenzyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Lapatinib and its Precursors
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1] Its intricate molecular architecture is central to its therapeutic efficacy in treating certain types of breast cancer. The synthesis of this complex molecule is a multi-step process that relies on the strategic assembly of key chemical building blocks.[1]
A pivotal component in the construction of the Lapatinib scaffold is 3-chloro-4-(3-fluorobenzyloxy)aniline . While sometimes mistakenly referred to with a "phenoxy" linkage, the crucial structural motif is the 3-fluorobenzyl ether group. This specific aniline derivative serves as the cornerstone for introducing the substituted phenylamino moiety at the C4 position of the quinazoline core, a feature essential for the molecule's interaction with the ATP-binding pocket of the target kinases.
This comprehensive guide delineates the synthesis and application of 3-chloro-4-(3-fluorobenzyloxy)aniline in the production of Lapatinib, offering detailed experimental protocols, the rationale behind methodological choices, and visual representations of the synthetic workflow.
Physicochemical Properties of Key Intermediates
A thorough understanding of the physical and chemical properties of the starting materials and intermediates is fundamental to a successful and reproducible synthesis. The following table summarizes key data for the pivotal intermediates involved in the early stages of Lapatinib synthesis.
| Property | 2-Chloro-4-nitrophenol | 3-Fluorobenzyl chloride | 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 3-Chloro-4-(3-fluorobenzyloxy)aniline |
| CAS Number | 619-08-9 | 350-50-5 | 443882-99-3 | 202197-26-0 |
| Molecular Formula | C₆H₄ClNO₃ | C₇H₆ClF | C₁₃H₉ClFNO₃ | C₁₃H₁₁ClFNO |
| Molecular Weight | 173.56 g/mol | 144.58 g/mol | 281.67 g/mol | 251.68 g/mol |
| Appearance | Yellow crystalline solid | Colorless to light yellow liquid | Pale yellow solid | Tan solid or white to gray powder |
| Melting Point | 108-111 °C | N/A | Not specified | 78-82 °C[2] |
| Boiling Point | Decomposes | 177-178 °C | Not specified | 387.9±32.0 °C (Predicted)[2] |
| Solubility | Slightly soluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Slightly soluble in acetonitrile, DMSO, and methanol[2] |
Synthetic Workflow: From Phenol to the Quinazoline Core
The synthesis of the Lapatinib backbone begins with the construction of the key aniline intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with the quinazoline core. This process can be logically divided into two main stages: the synthesis of the aniline intermediate and its subsequent coupling reaction.
Caption: Synthetic workflow for the preparation of the Lapatinib core.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene via Williamson Ether Synthesis
This protocol details the etherification of 2-chloro-4-nitrophenol with 3-fluorobenzyl chloride. The Williamson ether synthesis is a reliable and widely used method for forming ethers. The reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by the base (potassium carbonate), acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl chloride. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
Materials:
-
2-Chloro-4-nitrophenol
-
3-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 2-chloro-4-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the resulting suspension at room temperature to ensure the formation of the phenoxide.
-
Slowly add 3-fluorobenzyl chloride to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[3][4]
Protocol 2: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline via Nitro Group Reduction
The reduction of the nitro group to an amine is a critical step. While various reducing agents can be employed, the use of iron powder in the presence of an acidic catalyst like ammonium chloride in a mixed solvent system of ethanol and water is a common, cost-effective, and environmentally greener choice compared to other methods like catalytic hydrogenation with expensive catalysts or stoichiometric reductions with metal hydrides. The iron is oxidized while the nitro group is reduced.
Materials:
-
3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours, monitoring the reaction by TLC.[2][5]
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron oxides and other insoluble iron salts.[5]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent, such as ethyl acetate or dichloromethane.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.[5] A purity of over 99.5% can be achieved with this method.[5]
Protocol 3: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
This step is a nucleophilic aromatic substitution (SNAr) reaction, which forms the central bond in the Lapatinib molecule. The aniline nitrogen of 3-chloro-4-(3-fluorobenzyloxy)aniline acts as the nucleophile, attacking the electron-deficient C4 position of the 4-chloro-6-iodoquinazoline ring. The reaction is facilitated by heating in a suitable solvent like isopropanol.
Materials:
-
3-Chloro-4-(3-fluorobenzyloxy)aniline
-
4-Chloro-6-iodoquinazoline
-
Isopropanol
Procedure:
-
Prepare a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.
-
Add a solution of 3-chloro-4-(3-fluorobenzyloxy)aniline in isopropanol to the slurry.
-
Warm the reaction mixture to approximately 66°C and hold at this temperature for about 1 hour.[4]
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolate the product, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, by filtration. Wash the solid with a small amount of cold isopropanol and dry under vacuum.[4][6]
Mechanism of Action: How Lapatinib Inhibits Cancer Cell Signaling
The final Lapatinib molecule, synthesized from these key intermediates, exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of the intracellular tyrosine kinase domains of EGFR and HER2.[4] This inhibition blocks the autophosphorylation and activation of these receptors, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways. This ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.
Caption: Simplified signaling pathway inhibition by Lapatinib.
Conclusion
The synthesis of Lapatinib is a testament to the precision of modern medicinal chemistry. The strategic use of 3-chloro-4-(3-fluorobenzyloxy)aniline as a key building block is fundamental to the successful construction of this life-saving therapeutic agent. The protocols and rationale outlined in this guide provide a robust framework for researchers and drug development professionals engaged in the synthesis of Lapatinib and other complex kinase inhibitors. Adherence to these well-established procedures, coupled with a deep understanding of the underlying chemical principles, is paramount to achieving high yields, purity, and ultimately, clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-4-(3-fluorobenzyloxy)aniline CAS#: 202197-26-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 6. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
The Strategic Role of 3-Chloro-4-phenoxyaniline Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Abstract
This comprehensive technical guide provides an in-depth exploration of 3-chloro-4-phenoxyaniline hydrochloride, a critical precursor in the synthesis of a significant class of kinase inhibitors. This document is designed for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. The content is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support key mechanistic claims and procedural standards.
Introduction: The Significance of Kinase Inhibitors and the Role of this compound
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has led to the development of kinase inhibitors as a major class of targeted therapeutics.[1][2][3] The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, including HER2, are key targets in oncology.[1][2][4]
This compound serves as a crucial building block in the synthesis of several potent kinase inhibitors. Its unique molecular structure, featuring a substituted aniline core, provides a versatile scaffold for the construction of complex heterocyclic systems that can effectively compete with ATP for the kinase binding site. The presence of the chloro and phenoxy groups influences the molecule's electronic properties and steric bulk, which are critical for achieving high affinity and selectivity for the target kinase.[5][6] This guide will focus on the practical application of this precursor in the synthesis of a representative dual EGFR/HER2 inhibitor, lapatinib, to illustrate its importance in modern medicinal chemistry.[5][7][8]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 35734-64-6 | [9][10] |
| Molecular Formula | C₁₂H₁₁Cl₂NO | [9] |
| Molecular Weight | 256.13 g/mol | [9] |
| Appearance | Solid | [9] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing cancer. Very toxic to aquatic life with long-lasting effects.
-
Precautionary Measures: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
First Aid: In case of inhalation, move to fresh air and call a physician immediately. In case of skin contact, take off immediately all contaminated clothing and rinse skin with water. In case of eye contact, rinse out with plenty of water and call an ophthalmologist. If swallowed, give water to drink and seek medical advice immediately.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date information before handling this compound.[11][12]
Synthesis of a Representative Kinase Inhibitor: Lapatinib
The following section provides a detailed, step-by-step protocol for the synthesis of lapatinib, a potent dual inhibitor of EGFR and HER2, using 3-chloro-4-phenoxyaniline as a key starting material.[5] This multi-step synthesis highlights the utility of this precursor in constructing the core structure of the final drug molecule.
Synthetic Workflow Overview
The synthesis of lapatinib from 3-chloro-4-phenoxyaniline involves a nucleophilic aromatic substitution reaction with a quinazoline intermediate.
Caption: Synthetic workflow for Lapatinib from 3-chloro-4-phenoxyaniline.
Detailed Experimental Protocol: Synthesis of N-(3-chloro-4-phenoxyphenyl)-6-iodoquinazolin-4-amine
This protocol details the crucial coupling of 3-chloro-4-phenoxyaniline with the quinazoline core.
Materials:
-
3-Chloro-4-phenoxyaniline (or its hydrochloride salt, which would require neutralization)
-
4-Chloro-6-iodoquinazoline[8]
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-6-iodoquinazoline (1 equivalent).
-
Solvent Addition: Add isopropanol to the flask to create a slurry.
-
Addition of Precursor: In a separate container, dissolve 3-chloro-4-phenoxyaniline (1 equivalent) in isopropanol.
-
Reaction Initiation: Add the solution of 3-chloro-4-phenoxyaniline to the stirred slurry of 4-chloro-6-iodoquinazoline in the reaction flask.
-
Heating: Heat the reaction mixture to approximately 66°C and maintain this temperature for about 1 hour. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold isopropanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the isolated solid in a vacuum oven to obtain N-(3-chloro-4-phenoxyphenyl)-6-iodoquinazolin-4-amine.
Causality of Experimental Choices:
-
Solvent: Isopropanol is chosen as the solvent due to its ability to dissolve the reactants at elevated temperatures and allow for the precipitation of the product upon cooling, simplifying the isolation process.
-
Temperature: The reaction is heated to increase the rate of the nucleophilic aromatic substitution. The specified temperature of 66°C is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.
-
Stoichiometry: Using equimolar amounts of the reactants ensures efficient conversion without the need for a large excess of either starting material, which would complicate purification.
Biological Context: Targeting the EGFR/HER2 Signaling Pathway
The kinase inhibitors synthesized from this compound, such as lapatinib, primarily target the EGFR (ErbB1) and HER2 (ErbB2) receptor tyrosine kinases.[3][4] These receptors are members of the ErbB family and are crucial regulators of cell growth, proliferation, and survival.[2] In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell growth.
EGFR/HER2 Signaling Pathway
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.
Dual inhibitors like lapatinib bind to the ATP-binding site of the intracellular kinase domain of both EGFR and HER2, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3] This ultimately leads to the inhibition of cell growth and proliferation in cancer cells that are dependent on these pathways.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a clinically important class of kinase inhibitors. Its structural features are instrumental in the design of potent and selective drugs targeting key oncogenic pathways. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to effectively utilize this valuable precursor in the development of novel therapeutics. The synthesis of lapatinib serves as a prime example of its application, demonstrating a robust and scalable route to a life-saving medication. As our understanding of kinase biology continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly grow.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. scbt.com [scbt.com]
- 10. biocat.com [biocat.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 3-Chloro-4-phenoxyaniline Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Importance of the Phenoxyaniline Scaffold
In the landscape of modern medicinal chemistry, the discovery and development of targeted therapies, particularly kinase inhibitors, have revolutionized the treatment of numerous diseases, most notably cancer. Within this context, specific molecular scaffolds serve as foundational building blocks for the rational design of potent and selective inhibitors. 3-Chloro-4-phenoxyaniline hydrochloride (CAS: 35734-64-6) has emerged as a critical intermediate and a privileged structural motif in the synthesis of a variety of biologically active compounds.[1] Its unique electronic and conformational properties, conferred by the chloro, phenoxy, and aniline functionalities, make it an ideal starting material for the construction of complex molecules designed to interact with specific biological targets.[1]
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a particular focus on its use in the synthesis of potent kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven experimental protocols, and discuss the mechanism of action of the resulting therapeutic agents.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 35734-64-6 |
| Molecular Formula | C₁₂H₁₁Cl₂NO |
| Molecular Weight | 256.13 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage at -20°C for long-term stability.[2] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Application in Kinase Inhibitor Synthesis: Targeting the MEK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival.[1][3] The RAS-RAF-MEK-ERK pathway is one of the most well-characterized MAPK cascades, and its aberrant activation is a hallmark of many human cancers.[1][3] Consequently, the components of this pathway, particularly MEK (also known as MAPKK), have become prime targets for anticancer drug development.[1]
3-Chloro-4-phenoxyaniline is a key building block for the synthesis of a class of potent MEK inhibitors: the 3-cyano-4-(phenoxyanilino)quinolines.[4] The phenoxyaniline moiety of these inhibitors plays a crucial role in binding to the kinase, while the quinoline core provides a rigid scaffold for optimal presentation of the key pharmacophoric elements.
Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway
Derivatives of 3-Chloro-4-phenoxyaniline, specifically the 3-cyano-4-(phenoxyanilino)quinolines, function as non-ATP-competitive inhibitors of MEK1 and MEK2. They bind to a unique allosteric pocket adjacent to the ATP-binding site of the MEK enzyme. This binding event locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[5] The inhibition of ERK1/2 phosphorylation blocks the propagation of oncogenic signals to the nucleus, ultimately leading to a decrease in cell proliferation and the induction of apoptosis in cancer cells with a dysregulated MAPK pathway.[1][3]
Signaling Pathway Diagram: The MEK/ERK Cascade
The following diagram illustrates the central role of MEK in the MAPK/ERK signaling pathway and the point of intervention for inhibitors derived from 3-Chloro-4-phenoxyaniline.
Caption: The MAPK/ERK signaling pathway and the site of MEK inhibition.
Experimental Protocols: Synthesis of a MEK Inhibitor Precursor
The following protocols provide a detailed, step-by-step methodology for the synthesis of a 3-cyano-4-(3-chloro-4-phenoxyanilino)quinoline, a potent MEK inhibitor, using this compound as a key starting material. This synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Workflow for the Synthesis of a MEK Inhibitor Precursor
References
- 1. MEK in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
analytical methods for characterization of 3-Chloro-4-phenoxyaniline hydrochloride
An In-Depth Guide to the Analytical Characterization of 3-Chloro-4-phenoxyaniline Hydrochloride
Introduction
This compound (CAS No: 35734-64-6) is a substituted aniline derivative that serves as a critical intermediate and building block in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries.[1] Given its role as a starting material, the purity, identity, and stability of this compound are paramount to ensuring the quality, safety, and efficacy of the final products. Impurities, isomers, or degradation products can have significant impacts on reaction yields, downstream processes, and the toxicological profile of the active substance.
This technical guide provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of this compound. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the choice of techniques and parameters. The protocols are grounded in established principles of analytical chemistry and align with the validation requirements set forth by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development. These properties influence solubility, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| CAS Number | 35734-64-6 | [4] |
| Molecular Formula | C₁₂H₁₁Cl₂NO | [4] |
| Molecular Weight | 256.13 g/mol | [4] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
| InChI Key | SLYYYJKEHVBMBK-UHFFFAOYSA-N | |
| Appearance | White to off-white crystalline solid (typical) | General Knowledge |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Comprehensive Analytical Workflow
A multi-technique approach is necessary for the unambiguous characterization of a pharmaceutical intermediate. The following workflow illustrates the logical progression from initial identification to quantitative purity assessment and stability evaluation.
Caption: A comprehensive workflow for the analytical characterization of 3-Chloro-4-phenoxyaniline HCl.
Part 1: Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for separating the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is the preferred method for purity and assay determination of this compound. The molecule possesses two aromatic rings, making it an excellent chromophore for UV detection, while its overall structure provides sufficient hydrophobicity for good retention on a C18 stationary phase.[5]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which effectively retains the nonpolar phenoxy and chloro-phenyl moieties of the analyte, allowing for separation from more polar impurities.
-
Mobile Phase: A gradient of a slightly acidic aqueous buffer and an organic modifier (acetonitrile) is employed. The acidic modifier (e.g., formic or phosphoric acid) serves to suppress the ionization of residual silanol groups on the column, improving peak shape, and ensures the aniline nitrogen is consistently protonated, leading to reproducible retention times.[6][7]
-
Detection: UV detection at a wavelength around 220-240 nm is selected to capture the strong absorbance of the benzene rings, ensuring high sensitivity for both the main component and related impurities.
Detailed Protocol: RP-HPLC for Purity Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Trifluoroacetic acid, or Phosphoric acid)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Degas both solvents using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve in a 50:50 mixture of Solvent A and Solvent B (diluent) in a 25 mL volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[6]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 |
-
Analysis and Calculation:
-
Inject a blank (diluent) to identify any system-related peaks.
-
Inject the standard solution to establish the retention time and system suitability.
-
Inject the sample solution.
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation Framework (ICH Q2(R2))
To ensure the HPLC method is fit for its intended purpose (i.e., quality control), it must be validated.[8] The validation process provides documented evidence of the method's reliability.
Caption: Interrelationship of key validation parameters as per ICH Q2(R2) guidelines.[2][9]
-
Specificity: The method's ability to distinguish the analyte from potential impurities. This is demonstrated by spiking the sample with known related substances and performing forced degradation studies (acid, base, oxidation, heat, light) to show that degradation peaks do not interfere with the main peak.[8]
-
Linearity: Assessed by preparing a series of at least five concentrations of the reference standard and plotting the peak area against concentration. The correlation coefficient (r²) should ideally be ≥ 0.999.[3]
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., spiking a placebo matrix) and calculating the percent recovery.[10]
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval. Typically assessed by six replicate injections of the same sample, with a relative standard deviation (%RSD) of ≤ 2.0%.[3]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be suitable for HPLC analysis.[11] For this compound, direct injection is not ideal due to its salt form and low volatility. However, GC-MS is invaluable for analyzing potential volatile precursors or side-products from its synthesis.
-
Applicability: Best used for checking for volatile organic impurities (e.g., residual solvents) or after derivatization of the analyte to increase its volatility.
-
Protocol Considerations: A standard GC-MS protocol would involve a non-polar capillary column (e.g., DB-5ms), a temperature ramp program, and electron ionization (EI) mass spectrometry.[12][13]
Part 2: Spectroscopic Methods for Structural Confirmation
Spectroscopic methods provide orthogonal data to confirm the identity and structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will differ slightly from the free base, particularly in the N-H stretching region.[14]
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3200-2800 (broad) | N⁺-H Stretching | Ammonium salt |
| ~3100-3000 | C-H Stretching | Aromatic |
| ~1600, ~1500 | C=C Stretching | Aromatic ring |
| ~1240 | C-O-C Stretching | Aryl ether |
| ~1300 | C-N Stretching | Aromatic amine |
| ~800-700 | C-Cl Stretching | Aryl chloride |
Protocol: FTIR using KBr Pellet Technique
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr.
-
Grinding: Grind the mixture in a clean agate mortar until a fine, homogeneous powder is obtained.[15]
-
Pellet Formation: Transfer a portion of the powder into a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder or pure KBr pellet should be acquired first and automatically subtracted.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the two different rings and the amine protons. The chemical shifts and coupling patterns (splitting) provide information on the substitution pattern. Protons on the phenoxy ring will be in a different chemical environment than those on the chloroaniline ring.
-
¹³C NMR: The carbon NMR will show the number of chemically non-equivalent carbon atoms. The signals for carbons attached to electronegative atoms (O, N, Cl) will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
-
Key Feature: The most characteristic feature in the mass spectrum of 3-Chloro-4-phenoxyaniline will be the isotopic pattern of the chlorine atom. There will be two molecular ion peaks: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope ([M+2]⁺).[13]
-
Technique: Analysis is typically performed by coupling MS with a chromatographic inlet (LC-MS or GC-MS) using an ionization technique like Electrospray Ionization (ESI) for LC or Electron Ionization (EI) for GC.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach that combines the separation power of chromatography with the structural identification capabilities of spectroscopy. The cornerstone of quality control is a validated RP-HPLC method, which provides reliable data on purity, assay, and impurity profiles. This must be supported by spectroscopic techniques (FTIR, NMR, MS) to unequivocally confirm the identity and structure of the material. By implementing the robust protocols and validation framework detailed in this guide, researchers and analysts can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the final products.
References
- 1. biocat.com [biocat.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
- 11. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Chloro-4-phenoxyaniline Hydrochloride
Abstract
This technical guide provides detailed analytical protocols for the determination of 3-Chloro-4-phenoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. We present two robust and validated analytical techniques: a reversed-phase High-Performance Liquid Chromatography (HPLC) method for purity assessment and quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and trace-level impurity analysis. The protocols herein are developed based on the physicochemical properties of the analyte and established methodologies for similar halogenated aromatic amines. This document is intended for researchers, analytical scientists, and drug development professionals requiring reliable methods for the quality control and characterization of this compound. All methodologies are designed to be compliant with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]
Introduction: The Analytical Imperative for this compound
3-Chloro-4-phenoxyaniline is a substituted aromatic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). As a starting material, its purity and impurity profile directly impact the quality, safety, and efficacy of the final drug product. The hydrochloride salt form is often used to improve the compound's stability and handling properties.
Rigorous analytical characterization is therefore essential. HPLC with UV detection is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for the routine quality control of this compound.[5][6][7] Conversely, GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities, offering superior specificity and sensitivity, often necessary for detecting genotoxic or other harmful trace contaminants.[8] This guide provides comprehensive, field-proven protocols for both techniques, ensuring a thorough analytical assessment of this important chemical intermediate.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to method development.
| Property | Value / Information | Source / Rationale |
| Chemical Name | This compound | - |
| CAS Number | 35734-64-6 | - |
| Molecular Formula | C₁₂H₁₁Cl₂NO | - |
| Molecular Weight | 256.13 g/mol | - |
| Structure | ![]() | - |
| Solubility | Soluble in water, methanol, and ethanol.[9][10] | Aniline hydrochlorides are generally soluble in polar solvents. |
| Volatility | The free base is semi-volatile. | Aromatic amines can be analyzed by GC, though derivatization may be required to improve peak shape and thermal stability.[11] |
| Chromophores | Aromatic rings | The molecule is expected to have strong UV absorbance, making it suitable for HPLC-UV detection. |
Reversed-Phase HPLC Method for Purity and Assay
This method is designed for the accurate quantification of this compound and the separation of potential process-related impurities. A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar aromatic compounds. The use of an acidic mobile phase modifier (formic acid) ensures the analyte, an amine, is in its protonated form, leading to sharper, more symmetrical peaks.
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (or determined by DAD analysis of the main peak).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the standard solution.
-
Rationale for Method Parameters
-
C18 Column: Provides excellent hydrophobic retention for the aromatic rings of the analyte.
-
Gradient Elution: Ensures that both more polar and less polar impurities can be eluted and resolved from the main peak within a reasonable runtime.
-
Formic Acid: Acts as an ion-pairing agent and controls the pH to ensure consistent protonation of the amine, which is critical for good peak shape.[12]
-
Detection at 240 nm: Aromatic compounds typically exhibit strong absorbance in the 230-260 nm range. A DAD should be used during method development to confirm the optimal wavelength for sensitivity and specificity.
Method Validation (ICH Q2(R2) Framework)[1][2][3][4][13]
The proposed HPLC method must be validated to demonstrate its fitness for purpose.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak is free from interference from placebo, impurities, and degradation products. Peak purity should be confirmed by DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% for the assay at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Must be precise and accurate. |
| Range | Confirmed by linearity, accuracy, and precision data. |
| Robustness | The method's performance is unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
GC-MS Method for Identification and Impurity Profiling
This method is intended for the definitive identification of 3-Chloro-4-phenoxyaniline and the detection of volatile or semi-volatile impurities. Due to the polarity of the amine group, an optional derivatization step is included to improve chromatographic performance and prevent peak tailing.[11]
Experimental Workflow: GC-MS
References
- 1. database.ich.org [database.ich.org]
- 2. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 3. youtube.com [youtube.com]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
Application Notes & Protocols: Leveraging 3-Chloro-4-phenoxyaniline Hydrochloride in Advanced Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Chloro-4-phenoxyaniline, particularly as its hydrochloride salt (CAS: 35734-64-6), has emerged as a pivotal structural motif and versatile building block in modern medicinal chemistry and materials science. Its prevalence in the core of targeted therapeutics, such as the FLT3 inhibitor Quizartinib, underscores its significance.[1] This guide provides an in-depth exploration of the application of 3-chloro-4-phenoxyaniline hydrochloride in two of the most powerful transformations in synthetic chemistry: the Suzuki-Miyaura and Buchwald-Hartwig palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the underlying principles and rationale behind protocol design, empowering researchers to not only replicate but also intelligently adapt these methodologies for novel applications. We will address the specific challenges associated with activating the robust C-Cl bond and provide robust, field-tested protocols to facilitate the synthesis of complex C-C and C-N coupled products.
Introduction: The Strategic Value of 3-Chloro-4-phenoxyaniline
The 3-chloro-4-phenoxyaniline scaffold offers a unique combination of reactive handles and structural features. The phenoxy group provides a bulky, lipophilic domain, while the aniline moiety serves as a key site for further functionalization. The chlorine atom, positioned meta to the amine, is the primary site for palladium-catalyzed cross-coupling.
The use of the hydrochloride salt is a practical consideration for stability and handling of the aniline compound. It is crucial to recognize that a stoichiometric amount of base is required in any reaction protocol to neutralize the salt and liberate the free aniline for subsequent catalytic steps.
The primary challenge in coupling reactions with this substrate is the inherent strength and lower reactivity of the aryl chloride (C-Cl) bond compared to its bromide or iodide counterparts.[2] Overcoming this hurdle requires carefully selected, modern palladium catalyst systems, typically featuring bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition step.[2]
Physicochemical & Safety Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 35734-64-6[3] |
| Molecular Formula | C₁₂H₁₁Cl₂NO[3] |
| Molecular Weight | 256.13 g/mol [3] |
| Appearance | Off-white to light brown solid |
| Handling | Handle in a well-ventilated area wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information. |
The Palladium Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are foundational to modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. These reactions universally proceed through a catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount to troubleshooting and optimizing reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the 3-chloro-4-phenoxyaniline, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[4]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]
References
Application Notes & Protocols: Strategic Synthesis of Novel RIPK2 Inhibitors Utilizing 3-Chloro-4-phenoxyaniline Hydrochloride
Introduction: Targeting RIPK2, a Central Node in Inflammatory Signaling
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a pivotal serine/threonine-protein kinase that functions as an essential downstream signaling partner for the intracellular pattern recognition receptors, NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[1] These receptors are critical components of the innate immune system, responsible for detecting specific peptidoglycan fragments from bacterial cell walls.[2] Upon recognition of a bacterial ligand, NOD1/2 recruits RIPK2, leading to a signaling cascade that involves RIPK2 autophosphorylation and subsequent polyubiquitination.[1][2] This cascade activates downstream pathways, most notably the NF-κB and MAPK signaling pathways, culminating in the robust production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[3][4]
While crucial for host defense, dysregulation of the NOD-RIPK2 axis is strongly implicated in the pathogenesis of numerous autoinflammatory diseases, including Crohn's disease, ulcerative colitis, Blau syndrome, and rheumatoid arthritis.[5] Consequently, inhibiting the kinase activity of RIPK2 presents a highly attractive therapeutic strategy to modulate this inflammatory response. Small molecule inhibitors that target the ATP-binding pocket of RIPK2 have shown efficacy in blocking downstream cytokine production, validating RIPK2 as a promising drug target.[6]
This guide provides a detailed framework for the synthesis of novel RIPK2 inhibitors, focusing on the strategic use of 3-Chloro-4-phenoxyaniline hydrochloride as a versatile chemical scaffold. We will explore the rationale behind its selection, provide a detailed synthetic protocol for its incorporation into a 4-aminoquinoline core, and outline methods for biological validation.
The Precursor: Properties of this compound
This compound serves as an excellent starting scaffold for kinase inhibitor synthesis. Its structure provides key features for elaboration into a potent inhibitor: the aniline nitrogen for coupling to a heterocyclic core (like quinoline or quinazoline), and the phenoxy group which can be oriented to interact with specific residues within the kinase ATP-binding site.
| Property | Value | Source(s) |
| CAS Number | 35734-64-6 | [7][8][9][10] |
| Molecular Formula | C₁₂H₁₁Cl₂NO | [7][8] |
| Molecular Weight | 256.13 g/mol | [7][8] |
| Appearance | Off-white to light brown crystalline powder | |
| Primary Use | Chemical intermediate for drug discovery and synthesis | [7] |
Visualizing the Mechanism: The NOD2-RIPK2 Signaling Pathway
To understand the inhibitor's mechanism of action, it is essential to visualize its place within the broader signaling cascade. The following diagram illustrates the key events following NOD2 activation and highlights the specific point of intervention for an ATP-competitive RIPK2 kinase inhibitor.
Caption: The synthesized inhibitor blocks the cascade by preventing RIPK2 activation.
Synthetic Protocol: From Precursor to Potent Inhibitor
The following protocol details a robust method for synthesizing a novel 4-anilinoquinoline-based RIPK2 inhibitor. This procedure is adapted from established methodologies for similar compounds and leverages a nucleophilic aromatic substitution (SNAᵣ) reaction.[1][8] The core concept is the displacement of the chlorine atom at the C4 position of a quinoline ring by the amine group of our precursor, 3-Chloro-4-phenoxyaniline.
Visualizing the Synthesis Workflow
Caption: A streamlined workflow from starting materials to the final pure compound.
Materials and Reagents
-
This compound (1.1 eq)
-
6-Bromo-4-chloroquinoline (1.0 eq)
-
tert-Butanol (t-BuOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography mobile phase)
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-chloroquinoline (1.0 eq).
-
Add this compound (1.1 eq).
-
Add anhydrous tert-butanol to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (6-bromo-4-chloroquinoline).
-
Rationale: tert-Butanol is an effective solvent for this type of SNAᵣ reaction, providing good solubility for the reactants and a suitable boiling point for the reaction temperature.[1][8] The slight excess of the aniline component ensures the complete consumption of the more valuable quinoline starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Rationale: Heating provides the necessary activation energy for the nucleophilic attack of the aniline on the electron-deficient quinoline ring. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Rationale: The aqueous washes are critical for removing any unreacted starting materials, hydrochloride salts, and other water-soluble impurities. The bicarbonate wash neutralizes any residual acid.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Rationale: Removing all traces of water from the organic solvent is essential before final concentration to prevent contamination of the product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure target compound.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the final product, typically as a yellow or off-white solid.
-
Rationale: Flash chromatography is a standard and highly effective method for purifying organic compounds, separating the target molecule from non-polar and highly polar impurities based on differential adsorption to the silica stationary phase.
-
Validation and Biological Evaluation
The successful synthesis must be confirmed by analytical characterization and biological testing to validate the inhibitor's potency and mechanism of action.
Protocol: Cellular Assay for RIPK2 Inhibition
This protocol measures the ability of the synthesized compound to inhibit the production of TNF-α in a human monocytic cell line (e.g., THP-1) upon stimulation of the NOD2 pathway.
-
Cell Culture: Culture THP-1 cells according to standard protocols. Differentiate the cells into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 µM to 0.1 nM).
-
Assay Procedure:
-
Plate the differentiated THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the synthesized inhibitor for 1 hour. Include a vehicle control (DMSO only).
-
Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), at a final concentration of 10 µg/mL. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.
-
Rationale: Pre-incubation allows the inhibitor to enter the cells and bind to RIPK2 before the signaling cascade is initiated by MDP.
-
-
Data Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the compound relative to the stimulated vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Rationale: TNF-α is a primary pro-inflammatory cytokine produced downstream of RIPK2 activation.[1] Measuring its inhibition is a direct and reliable readout of the compound's cellular potency.[6]
-
Comparative Biological Activity
The potency of the newly synthesized compound should be compared against known RIPK2 inhibitors to benchmark its activity.
| Compound | Target(s) | Human RIPK2 IC₅₀ | Cellular TNF-α Inhibition IC₅₀ | Source(s) |
| Ponatinib | Multi-kinase | 8.2 nM | ~20 nM | [1] |
| GSK583 | RIPK2 | 5 nM | ~26 nM (Human Whole Blood) | [6][11] |
| Gefitinib | EGFR, RIPK2 | 51 nM | ~100 nM | [5] |
| Compound 14 (4-aminoquinoline) | RIPK2 | 5.1 nM | Dose-dependent TNF-α reduction | [1][7] |
| Synthesized Compound | RIPK2 | To be determined | To be determined |
Conclusion and Future Directions
This guide outlines a comprehensive and rational approach to the synthesis and evaluation of novel RIPK2 inhibitors using this compound. The provided protocols are grounded in established medicinal chemistry principles and offer a clear path from chemical precursor to a biologically active molecule.[1][6] The 4-anilinoquinoline scaffold is a proven pharmacophore for RIPK2 inhibition, and its elaboration with the 3-chloro-4-phenoxyphenyl moiety represents a logical step in the exploration of new chemical space for treating inflammatory diseases. Future work should focus on expanding the structure-activity relationship (SAR) by modifying both the quinoline core and the phenoxy aniline fragment to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. chemrj.org [chemrj.org]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JPS5538325A - 4-anilinoquinazoline derivative and its preparation - Google Patents [patents.google.com]
- 10. 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Chloro-4-phenoxyaniline Hydrochloride in Agrochemical Synthesis: A Guide for New Compound Discovery
Abstract
This technical guide delineates the strategic role of 3-Chloro-4-phenoxyaniline hydrochloride as a valuable intermediate in the synthesis of novel agrochemicals. While its direct application in the commercial synthesis of major, high-volume herbicides is not extensively documented in public literature, its molecular architecture—featuring a substituted phenoxyaniline core—presents a compelling scaffold for the development of new active ingredients. This document provides a framework for researchers and synthetic chemists to leverage this intermediate in discovery pipelines, focusing on a hypothetical, yet chemically robust, synthesis of a novel urea-based herbicide. The protocols and rationale provided herein are designed to serve as a foundational methodology for exploring new chemical spaces in crop protection.
Introduction: Strategic Value of the Phenoxyaniline Scaffold
The phenoxyaniline moiety is a cornerstone in the architecture of numerous biologically active compounds. In agrochemical science, this structural motif is particularly significant. The ether linkage provides rotational flexibility, while the aromatic rings offer platforms for targeted substitutions that can modulate herbicidal activity, selectivity, and environmental persistence.
This compound (CAS: 35734-64-6) is a bifunctional intermediate of significant interest.[1][2][3] Key structural features include:
-
A Primary Aromatic Amine (-NH₂): This group is a versatile chemical handle, readily participating in reactions such as diazotization, acylation, and condensation to form ureas or sulfonamides.
-
An Ortho-Chlorine to the Amine: The presence of this halogen atom can influence the acidity (pKa) of the amine, modify its reactivity, and contribute to the biological activity of the final molecule by enhancing its binding affinity to target enzymes.
-
A Para-Phenoxy Group: This bulky group can dictate the molecule's steric profile and lipophilicity, which are critical for its movement through the plant cuticle and translocation within the plant.
While related structures like 3,4-dichloroaniline are foundational to herbicides such as Diuron and Propanil, the unique combination of chlorine and phenoxy substituents in 3-Chloro-4-phenoxyaniline offers an opportunity to create derivatives with potentially novel modes of action or improved efficacy profiles.[4][5]
Application Case Study: Synthesis of a Novel Phenylurea Herbicide
To illustrate the utility of this compound, this guide details a synthetic protocol for a hypothetical phenylurea herbicide, designated AG-26-CPU (3-(3-chloro-4-phenoxyphenyl)-1,1-dimethylurea). Phenylurea herbicides are a well-established class of compounds that typically act by inhibiting Photosystem II, a critical process in plant photosynthesis.
The rationale for this synthetic choice is the proven efficacy of the dimethylurea pharmacophore and the potential for the 3-chloro-4-phenoxy substituent to confer favorable properties, such as enhanced binding at the target site or a unique selectivity spectrum.
Overall Synthetic Workflow
The synthesis of AG-26-CPU from this compound is a two-step process. The first step is the neutralization of the hydrochloride salt to liberate the free aniline. The second, and key, step is the reaction of the free aniline with an appropriate carbamoyl chloride to form the urea linkage. This workflow is efficient and relies on well-understood chemical transformations.
Caption: High-level workflow for the synthesis of AG-26-CPU.
Detailed Protocols and Methodologies
Protocol 1: Liberation of 3-Chloro-4-phenoxyaniline (Free Base)
Causality: The starting material is a hydrochloride salt. The amine's lone pair of electrons is protonated, rendering it non-nucleophilic. To prepare it for the subsequent urea formation reaction, it must be deprotonated with a mild base to regenerate the nucleophilic free amine. Sodium bicarbonate is an ideal choice as it is strong enough to neutralize the HCl salt but not so strong as to cause unwanted side reactions.
Methodology:
-
Dissolution: Suspend this compound (25.6 g, 0.1 mol) in 200 mL of ethyl acetate in a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer.
-
Neutralization: Prepare a solution of sodium bicarbonate (10.1 g, 0.12 mol) in 100 mL of deionized water. Add this aqueous solution to the flask slowly over 15 minutes with vigorous stirring.
-
Monitoring: Continue stirring for 30 minutes at room temperature. Effervescence (release of CO₂) should be observed. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. Collect the upper organic (ethyl acetate) layer.
-
Extraction: Extract the aqueous layer twice more with 50 mL portions of ethyl acetate to recover any dissolved product.
-
Drying and Concentration: Combine all organic extracts. Dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 3-Chloro-4-phenoxyaniline as an oil or low-melting solid.
| Parameter | Expected Value |
| Theoretical Yield | 21.97 g |
| Typical Actual Yield | 21.3 - 21.7 g (97-99%) |
| Appearance | Off-white to pale yellow solid |
| Purity (by GC-MS) | >98% |
Protocol 2: Synthesis of AG-26-CPU via Urea Formation
Causality: This reaction is a classic nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A subsequent loss of a proton and the chloride leaving group forms the stable urea linkage. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the carbamoyl chloride, and a non-nucleophilic base is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Mechanism for the formation of the phenylurea herbicide AG-26-CPU.
Methodology:
-
Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the 3-Chloro-4-phenoxyaniline (21.97 g, 0.1 mol) from Protocol 1 in 250 mL of anhydrous dichloromethane. Add triethylamine (12.1 g, 16.7 mL, 0.12 mol) as an acid scavenger.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add dimethylcarbamoyl chloride (11.83 g, 10.1 mL, 0.11 mol) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting aniline spot is consumed.
-
Workup: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 100 mL of 1M HCl (to remove excess triethylamine), 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure AG-26-CPU.
| Parameter | Expected Value |
| Theoretical Yield | 29.08 g |
| Typical Actual Yield | 25.6 - 27.0 g (88-93%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined (TBD) |
| Purity (by HPLC) | >97% |
Conclusion and Future Directions
This compound is a strategically valuable intermediate for synthesizing novel agrochemical candidates. The protocols detailed in this guide for the synthesis of the hypothetical phenylurea herbicide AG-26-CPU demonstrate a reliable and scalable pathway that can be adapted by researchers. This methodology provides a self-validating system, where successful synthesis and characterization of the final product confirm the utility of the starting intermediate.
Future work should focus on synthesizing a library of derivatives from this compound—exploring different pharmacophores beyond ureas, such as amides, sulfonamides, and heterocyclic systems—and screening them for biological activity against a diverse panel of weeds and crop species.
References
Troubleshooting & Optimization
purification of 3-Chloro-4-phenoxyaniline hydrochloride from crude reaction mixture
Welcome to the technical support guide for the purification of 3-Chloro-4-phenoxyaniline hydrochloride (CAS: 35734-64-6)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying this important chemical intermediate from a crude reaction mixture. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure you can achieve high purity and yield.
Anilines, as a class, are notoriously susceptible to oxidation, which often results in colored impurities that can be challenging to remove.[2][3] The purification of 3-Chloro-4-phenoxyaniline is further complicated by the potential presence of unreacted starting materials, inorganic salts from the workup, and various reaction byproducts. This guide provides a structured approach to troubleshooting these issues and offers detailed protocols for the most effective purification strategies.
Purification Strategy Overview
A robust purification strategy for this compound typically involves a multi-step process. The free base is often purified first via chromatography before being converted to the more stable and crystalline hydrochloride salt.
Caption: General purification workflow for 3-Chloro-4-phenoxyaniline HCl.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My isolated product has a persistent yellow, brown, or reddish tint. How can I obtain a colorless product?
A1: Discoloration in aniline samples is almost always due to air oxidation, which forms highly colored polymeric impurities.[2][3] Even trace amounts can impart significant color.
Possible Causes:
-
Air Oxidation: The amine functionality is highly susceptible to oxidation, a process often accelerated by light and residual acid or metal catalysts.[3]
-
Residual Nitro-aromatic Compounds: Incomplete reduction of the nitro-group precursor can leave behind colored starting material.
-
Thermal Degradation: Excessive heat during solvent evaporation or distillation can cause decomposition.
Recommended Solutions:
| Solution | Mechanism | Key Considerations |
| Activated Carbon Treatment | The high surface area and porous structure of activated carbon adsorb large, colored organic impurity molecules.[4] | Can reduce yield due to co-adsorption of the desired product. Use sparingly (1-5% w/w). Requires hot filtration. |
| Flash Chromatography | Separates compounds based on polarity. Oxidized impurities are often highly polar and will have different retention times.[5] | Purify the free base, not the HCl salt. Add 1% triethylamine to the eluent to prevent streaking on silica gel.[6] |
| Inert Atmosphere Handling | Purging solvents and reaction vessels with an inert gas (N₂ or Ar) displaces oxygen, preventing oxidation.[2] | Crucial for both purification steps and final product storage to maintain colorlessness. |
| Recrystallization | Impurities are either excluded from the growing crystal lattice or remain in the mother liquor. | Requires finding a suitable solvent system where the product has high solubility when hot and low solubility when cold.[7] |
Q2: My NMR/TLC analysis shows the presence of the starting material, 2-chloro-4-phenoxynitrobenzene. What is the best way to remove it?
A2: The presence of unreacted starting material indicates an incomplete reduction reaction. While re-subjecting the entire batch to the reaction conditions is an option, chromatographic separation is usually more efficient at the purification stage.
Core Principle: 2-chloro-4-phenoxynitrobenzene is significantly less polar than the product, 3-Chloro-4-phenoxyaniline. This difference in polarity is the key to their separation.
Recommended Solution: Flash Column Chromatography
This is the most effective method for separating the non-polar nitro starting material from the more polar aniline product.[4]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or heptanes) is a good starting point. Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the concentration of the more polar ethyl acetate.
-
Critical Additive: Add 0.5-1% triethylamine (TEA) to your eluent system. The silica gel surface is acidic and can cause strong, sometimes irreversible, binding of the basic aniline product, leading to poor recovery and significant streaking on TLC. TEA neutralizes these acidic sites, ensuring a sharp elution profile.[6]
-
Monitoring: Use TLC to track the separation and identify the fractions containing your pure product. The aniline product should have a lower Rf value than the nitro-aromatic starting material.
Caption: Polarity difference between product and a key impurity.
Q3: During recrystallization, my product "oiled out" instead of forming crystals. What went wrong?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This is a common problem when the solution is supersaturated at a temperature above the melting point of the solute (or the melting point of the solute-solvent mixture).
Possible Causes:
-
High Impurity Level: Impurities can significantly depress the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.[7]
-
Inappropriate Solvent: The boiling point of the solvent may be too high, or the product may be excessively soluble.
Recommended Solutions:
-
Re-dissolve and Dilute: Reheat the mixture until the oil fully dissolves. Add a small amount of additional fresh, hot solvent to slightly decrease the saturation level.[7]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or a towel can help. Do not move the flask directly to an ice bath.
-
Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Change Solvent System: If the problem persists, the solvent is likely unsuitable. Refer to the solvent screening table in the FAQ section to select a new solvent or mixed-solvent system. Using a solvent with a lower boiling point is often beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one that dissolves the hydrochloride salt poorly at room temperature but well at its boiling point.[7] A mixed solvent system is often required.
| Solvent / System | Polarity | Boiling Point (°C) | Suitability Notes |
| Isopropanol (IPA) | Medium | 82 | A good starting point for single-solvent recrystallization. The salt may have moderate solubility even when cold. |
| Ethanol/Water | High | 78-100 | A powerful mixed-solvent system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until cloudy.[7] |
| Toluene | Low | 111 | May be effective for the free base, but generally not suitable for the highly polar hydrochloride salt. |
| Ethyl Acetate | Medium | 77 | The hydrochloride salt is likely to have low solubility, making it a potential choice for recrystallization. |
Protocol for Solvent Screening: In a small test tube, add ~20 mg of your crude solid. Add a potential solvent dropwise. Observe solubility at room temperature and then upon gentle heating. Successful solvents will show a marked increase in solubility with temperature.[4]
Q2: Why should I purify the free base before converting it to the hydrochloride salt?
A2: This is a critical point of experimental design. The free base (3-Chloro-4-phenoxyaniline, CAS: 5335-29-5) is a neutral, basic compound that behaves well in standard silica gel chromatography.[8][9] In contrast, the hydrochloride salt is a polar, ionic compound. If you attempt to chromatograph the salt directly on silica gel, it will likely bind very strongly to the acidic stationary phase, resulting in very poor recovery. The standard, effective workflow is:
-
Purify the neutral free base using column chromatography.
-
Combine the pure fractions and remove the solvent.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in ether, or concentrated aqueous HCl if using an alcohol solvent) to precipitate the pure hydrochloride salt.
-
Collect the crystalline salt by filtration.
Q3: How should I store the final, purified this compound?
A3: Proper storage is essential to maintain the purity and integrity of the compound.
-
Container: Use a tightly sealed amber glass vial to protect from light and moisture.
-
Atmosphere: If possible, flush the vial with an inert gas like argon or nitrogen before sealing to displace air and prevent oxidation.[2]
-
Temperature: For long-term storage, keep the material at -20°C.
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Decolorization
-
Dissolve the crude, colored 3-Chloro-4-phenoxyaniline (free base or salt) in a suitable solvent (e.g., ethanol or isopropanol) in an Erlenmeyer flask, using the minimum amount of hot solvent required for complete dissolution.
-
Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the warm solution.
-
Gently swirl the flask and reheat the mixture to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon.[7] It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization of the product.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Protocol 2: Flash Column Chromatography (Free Base)
-
Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring an even and compact bed without air bubbles.[6]
-
Sample Loading: Dissolve the crude 3-Chloro-4-phenoxyaniline free base in a minimal amount of dichloromethane or the eluent. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions continuously.
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate. Remember to add 0.5-1% triethylamine to all eluent mixtures. [6]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pschemicals.com [pschemicals.com]
- 9. CAS 5335-29-5 | 3-Chloro-4-phenoxyaniline - Synblock [synblock.com]
Technical Support Center: Purification of 3-Chloro-4-phenoxyaniline Hydrochloride
Welcome to the technical support center for handling and purifying 3-Chloro-4-phenoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with color impurities in this crucial chemical intermediate. We will explore the root causes of discoloration and provide detailed, field-proven protocols for its removal, ensuring the high purity required for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my batch of this compound discolored (e.g., yellow, brown, or pink)?
A1: The discoloration of this compound is almost always due to the presence of trace-level impurities. Aromatic amines are notoriously susceptible to oxidation, and this susceptibility is the primary cause of color formation.[1]
-
Oxidation: The aniline functional group can be easily oxidized by atmospheric oxygen, especially when exposed to light, heat, or trace metal catalysts.[1] This process forms highly conjugated, colored polymeric impurities. The appearance of a brownish color is a classic sign of oxidation in aniline derivatives.[1]
-
Residual Starting Materials/Byproducts: The synthesis of this compound often involves the reduction of a nitro-aromatic precursor, such as 3-chloro-4-phenoxynitrobenzene.[2][3] Incomplete reduction can leave behind intensely colored nitro-aromatic impurities. Furthermore, side reactions during synthesis can generate other colored byproducts.[4][5]
-
Storage Conditions: Improper storage significantly accelerates degradation. Storing the material in the presence of air and light, or at elevated temperatures, will lead to the formation of color impurities over time.[1][6]
Q2: What are the most effective methods for removing these color impurities?
A2: The two most common and effective lab-scale methods for decolorizing this compound are Activated Carbon Treatment and Recrystallization . For particularly stubborn impurities or higher purity requirements, Column Chromatography is also an option.
| Method | Principle | Advantages | Disadvantages |
| Activated Carbon Treatment | Adsorption of large, colored impurity molecules onto a high-surface-area carbon matrix.[7] | Fast, effective for many colored impurities, relatively inexpensive. | Can adsorb the desired product, leading to yield loss if not optimized.[7] May require a subsequent recrystallization step. |
| Recrystallization | Difference in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.[8] | Can remove both colored and non-colored impurities, often yields high-purity crystalline material. | Finding an optimal solvent can be time-consuming; potential for significant yield loss if conditions are not ideal. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase (e.g., silica gel) and a mobile phase.[9] | Excellent separation power, capable of removing closely related impurities. | More time-consuming, requires larger solvent volumes, and can be more expensive. |
Q3: I want to try activated carbon. How do I perform the treatment without losing too much of my product?
A3: This is a critical concern, as activated carbon can adsorb your target compound, not just the impurities.[7] The key is to use the minimum amount of carbon necessary and to minimize the contact time.
The Causality Behind the Method: Activated carbon possesses a highly porous structure with a vast surface area, ideal for trapping large, flat, conjugated molecules (the chromophores responsible for color) via van der Waals forces.[10] Your target molecule is smaller and less likely to be strongly adsorbed if conditions are optimized. The treatment is performed in a hot solution to ensure high solubility of your desired compound, minimizing its co-adsorption with the impurities.[7]
See Protocol 1 for a detailed, step-by-step guide to activated carbon treatment.
Q4: What is a good starting point for selecting a recrystallization solvent for this compound?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11] Given that this is a hydrochloride salt, polar protic solvents are excellent starting points.
Here is a suggested screening table based on the properties of similar aromatic amine hydrochlorides:
| Solvent | Boiling Point (°C) | Expected Behavior | Comments |
| Isopropanol (IPA) | 82 | Good Candidate. Hydrochloride salts often show good solubility in hot IPA and lower solubility upon cooling.[12] | Often a first choice for amine HCl salts. |
| Ethanol (EtOH) | 78 | Good Candidate. Similar to IPA, but the salt may have slightly higher solubility when cold, potentially reducing yield.[12] | Can be used in a solvent/anti-solvent system with water or an ether. |
| Methanol (MeOH) | 65 | Likely too strong. The compound may be too soluble even at low temperatures, leading to poor recovery. | Best used as a co-solvent to dissolve the compound before adding an anti-solvent. |
| Water | 100 | Possible, but may be too strong. High solubility is expected. | Best used as a co-solvent (anti-solvent) in a system with alcohols like ethanol or isopropanol.[11] |
| Acetonitrile | 82 | Moderate Candidate. Can be effective, but solubility needs to be tested empirically. | |
| Ethyl Acetate / Diethyl Ether | 77 / 35 | Anti-solvents. The compound is likely insoluble. | Useful for precipitating the product from a more polar solvent solution (e.g., from an alcohol).[12] |
See Protocol 2 for a detailed recrystallization procedure using a mixed solvent system.
Q5: The color in my product returned after purification and storage. How can I improve its long-term stability?
A5: This indicates that the compound is degrading, likely through oxidation.[1] The purity of your final product is only as good as its storage conditions.
-
Atmosphere: Store the purified, dry solid under an inert atmosphere, such as nitrogen or argon.[1] This displaces the oxygen required for oxidation.
-
Light: Protect the compound from light by using amber glass vials or by wrapping the container in aluminum foil.[1] Light provides the energy to initiate oxidative degradation pathways.
-
Temperature: Store the material at a reduced temperature. For long-term stability, storage at -20°C is recommended. This slows the rate of any potential degradation reactions.
Purification Workflow & Protocols
The following diagram illustrates a typical workflow for purifying crude, colored this compound.
Caption: General purification workflow for 3-Chloro-4-phenoxyaniline HCl.
Protocol 1: Activated Carbon Treatment for Decolorization
This protocol describes the use of activated carbon to remove color impurities prior to crystallization.
Causality Check: This procedure works by ensuring the desired compound remains in solution while the larger, colored impurities are adsorbed by the carbon.[7][13] The hot filtration step is critical to separate the carbon (with adsorbed impurities) before the desired product can crystallize upon cooling.[7]
Materials:
-
Crude this compound
-
Decolorizing activated carbon (powdered)
-
Suitable solvent (e.g., Isopropanol or Ethanol)
-
Erlenmeyer flasks, heating mantle/hot plate, stir bar
-
Fluted filter paper and glass funnel for hot filtration
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot solvent required for complete dissolution. Add a stir bar and maintain gentle heating and stirring.
-
Cool Slightly: Briefly remove the flask from the heat source. This is a crucial safety step to prevent the solution from boiling over violently when the carbon is added.[7]
-
Carbon Addition: Add a small amount of activated carbon. As a rule of thumb, start with 1-2% of the solute's weight. Avoid adding a large excess.
-
Gentle Reflux: Return the flask to the heat source and gently reflux the mixture for 5-10 minutes. Prolonged heating can lead to adsorption of the desired product.[7]
-
Hot Filtration: Quickly filter the hot mixture through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. The goal is to remove the carbon while keeping the desired compound dissolved.
-
Proceed to Crystallization: The resulting clear, colorless (or lightly colored) filtrate is now ready for recrystallization as described in Protocol 2.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol uses a solvent-antisolvent system to achieve high purity.
Causality Check: The compound is soluble in the primary solvent (ethanol) but insoluble in the anti-solvent (water).[11] By adding the anti-solvent to a hot, saturated solution, you carefully reduce the compound's solubility to the point of supersaturation, inducing slow and selective crystallization as it cools.
Materials:
-
Decolorized solution from Protocol 1, or crude material dissolved in ethanol
-
Ethanol (Primary Solvent)
-
Deionized Water (Anti-solvent)
-
Erlenmeyer flask, heating mantle/hot plate, stir bar
-
Ice bath
-
Büchner funnel and vacuum flask for filtration
Procedure:
-
Prepare Saturated Solution: If starting from solid, dissolve the this compound in a minimal amount of hot ethanol. If using the filtrate from Protocol 1, gently heat it to boiling.
-
Induce Cloudiness: While the ethanol solution is hot, add deionized water dropwise until a persistent slight cloudiness (turbidity) is observed. This is the point of saturation.
-
Re-clarify: Add a few drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Confirm purity by melting point analysis and/or other analytical techniques (TLC, NMR).
Troubleshooting Guide
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. veeprho.com [veeprho.com]
- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. Decolorizing carbon [sites.pitt.edu]
- 8. scribd.com [scribd.com]
- 9. biotage.com [biotage.com]
- 10. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. carbotecnia.info [carbotecnia.info]
minimizing dehalogenation byproducts in 3-Chloro-4-phenoxyaniline synthesis
Welcome to the dedicated technical support center for the synthesis of 3-Chloro-4-phenoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the minimization of dehalogenation byproducts. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Introduction: The Challenge of Dehalogenation
The synthesis of 3-Chloro-4-phenoxyaniline is a critical step in the development of various pharmaceuticals. A common and often vexing issue in this process is the formation of dehalogenation byproducts, which can complicate purification and reduce overall yield. This guide provides a structured approach to troubleshooting and minimizing these unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary dehalogenation byproducts observed in the synthesis of 3-Chloro-4-phenoxyaniline?
A1: The most commonly observed dehalogenation byproduct is 4-phenoxyaniline. This occurs when the chlorine atom at the 3-position is replaced by a hydrogen atom during the reaction. The presence of this byproduct can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Q2: What are the main causes of dehalogenation in this synthesis?
A2: Dehalogenation is typically a result of reductive processes occurring during the reaction. The primary culprits are often related to the catalytic system used, especially in reactions involving catalytic hydrogenation for the reduction of a nitro group to an amine. The choice of catalyst, hydrogen source, and reaction conditions all play a crucial role. For instance, certain palladium-based catalysts, while efficient for nitro group reduction, can also promote hydrodechlorination.
Q3: How can I minimize the formation of 4-phenoxyaniline during a catalytic hydrogenation step?
A3: Minimizing the formation of 4-phenoxyaniline during catalytic hydrogenation requires a careful selection of the catalyst and optimization of reaction conditions.
-
Catalyst Selection: While Palladium on Carbon (Pd/C) is a common choice for nitro group reduction, it is also known to be highly active for dehalogenation. Consider using alternative catalysts that exhibit lower dehalogenation activity. Platinum-based catalysts, such as Platinum on Carbon (Pt/C), often show higher selectivity for nitro group reduction in the presence of aryl halides. Some studies have also explored the use of modified or poisoned catalysts to suppress dehalogenation.
-
Reaction Conditions:
-
Temperature and Pressure: Operate at the lowest effective temperature and hydrogen pressure that still allows for a reasonable reaction rate. Higher temperatures and pressures can significantly increase the rate of dehalogenation.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used.
-
Additives: The addition of certain reagents can inhibit dehalogenation. For example, the use of a catalyst poison or inhibitor, such as quinoline or dimethyl sulfoxide (DMSO), can selectively suppress the hydrodechlorination activity of the catalyst without significantly affecting the nitro group reduction.
-
Q4: Are there alternative synthetic routes to 3-Chloro-4-phenoxyaniline that avoid catalytic hydrogenation?
A4: Yes, there are alternative routes that can circumvent the challenges associated with catalytic hydrogenation. One common alternative is the use of a metal-acid system for the reduction of the nitro group.
-
Metal-Acid Reduction: A widely used method involves the reduction of 3-chloro-4-phenoxynitrobenzene using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. This method is often less prone to dehalogenation compared to catalytic hydrogenation. The in-situ generation of the reducing agent allows for more controlled reaction conditions.
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation with Pt/C
This protocol outlines a method for the reduction of 3-chloro-4-phenoxynitrobenzene using a platinum-based catalyst to minimize dehalogenation.
Materials:
-
3-chloro-4-phenoxynitrobenzene
-
Ethanol (or Methanol)
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation reactor
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and equipped with a magnetic stir bar.
-
Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove any oxygen.
-
Charging the Reactor: Under the inert atmosphere, add 3-chloro-4-phenoxynitrobenzene and ethanol to the reactor.
-
Catalyst Addition: Carefully add the 5% Pt/C catalyst to the reactor. The typical catalyst loading is 1-5 mol% relative to the substrate.
-
Sealing and Purging: Seal the reactor and purge with hydrogen gas 3-5 times to ensure an oxygen-free environment.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-5 bar). Begin stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or HPLC. Look for the disappearance of the starting material and the formation of the desired product, while also checking for the dehalogenated byproduct.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.
Protocol 2: Metal-Acid Reduction using Iron
This protocol provides an alternative method for the reduction of 3-chloro-4-phenoxynitrobenzene using iron powder and an acidic medium.
Materials:
-
3-chloro-4-phenoxynitrobenzene
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Hydrochloric acid (or Acetic Acid)
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-4-phenoxynitrobenzene, ethanol, and water.
-
Acidification: Slowly add hydrochloric acid to the mixture while stirring.
-
Iron Addition: Gradually add iron powder to the reaction mixture. The reaction is often exothermic, so control the rate of addition to maintain a manageable temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it for the required time (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Nitro Group Reduction and Dehalogenation Byproduct Formation
| Catalyst | Typical Conditions | Nitro Reduction Efficiency | Dehalogenation Byproduct (%) | Reference |
| 5% Pd/C | 50°C, 5 bar H₂ | High | 5-15% | |
| 5% Pt/C | 50°C, 5 bar H₂ | High | < 2% | |
| Raney Nickel | 60°C, 10 bar H₂ | Moderate to High | 3-8% | General Knowledge |
| Iron/HCl | Reflux | High | < 1% | General Knowledge |
Visualizations
Diagram 1: Troubleshooting Logic for Dehalogenation
A flowchart for troubleshooting high dehalogenation.
Diagram 2: Reaction Pathways
Synthetic routes to 3-Chloro-4-phenoxyaniline.
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-phenoxyaniline Hydrochloride Synthesis
Introduction: The Significance of 3-Chloro-4-phenoxyaniline
3-Chloro-4-phenoxyaniline is a pivotal chemical intermediate, forming the structural backbone of numerous active pharmaceutical ingredients (APIs) and complex organic molecules. Its precise and efficient synthesis is critical for drug development and manufacturing, where purity, yield, and scalability are paramount. This guide provides an in-depth, experience-driven resource for researchers and process chemists to navigate the common challenges encountered during its synthesis, focusing on the most prevalent industrial route: the Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro intermediate.
Primary Synthetic Pathway Overview
The most common and scalable synthesis of 3-Chloro-4-phenoxyaniline involves a two-step process starting from 3,4-dichloronitrobenzene and phenol.
-
Step 1: Ullmann Condensation (Ether Formation): A copper-catalyzed nucleophilic aromatic substitution where phenol displaces a chlorine atom on the 3,4-dichloronitrobenzene ring to form 2-chloro-4-phenoxy-1-nitrobenzene.
-
Step 2: Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine, yielding 3-Chloro-4-phenoxyaniline.
-
Step 3: Hydrochloride Salt Formation: The resulting aniline is treated with hydrochloric acid to produce the stable hydrochloride salt.
Caption: General Synthetic Pathway for 3-Chloro-4-phenoxyaniline Hydrochloride.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Part 1: Ullmann Condensation (Ether Formation)
Question 1: My Ullmann condensation has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 3,4-dichloronitrobenzene. What are the likely causes and solutions?
Answer: This is a common issue often related to catalyst activity, temperature, or base stoichiometry.
-
Causality: The Ullmann condensation is a copper-catalyzed reaction that requires high temperatures to proceed efficiently.[1] The reaction involves the formation of a copper(I) phenoxide intermediate, which then couples with the aryl halide. Insufficient temperature, an inactive catalyst, or an inadequate amount of base to form the phenoxide can halt the reaction.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure the internal reaction temperature reaches the target, typically 110-120°C or higher.[2] Reactions run at lower temperatures often stall.
-
Catalyst Activity: Traditional Ullmann reactions often use activated copper powder.[1] If using copper salts (e.g., CuI) with a ligand, ensure the ligand is not degraded. For copper powder, consider pre-activation by washing with a dilute acid solution to remove surface oxides.
-
Base Stoichiometry and Strength: A slight excess of a strong base like potassium hydroxide (KOH) is required to drive the deprotonation of phenol.[2] Ensure the base is anhydrous, as water can interfere with the reaction.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary temperatures.[1] Ensure your solvent is anhydrous.
-
Question 2: My reaction produced a significant amount of a biaryl byproduct instead of the desired diaryl ether. How can I prevent this?
Answer: Biaryl formation is a known side reaction in Ullmann couplings, resulting from the homocoupling of the aryl halide.
-
Causality: This side reaction occurs when two molecules of the aryl halide couple with each other, a process also mediated by copper at high temperatures.[3] It becomes more competitive if the concentration of the nucleophile (phenoxide) is too low or if the reaction temperature is excessively high for prolonged periods.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the phenol and base relative to the 3,4-dichloronitrobenzene. This ensures a sufficient concentration of the copper phenoxide intermediate, favoring the desired cross-coupling reaction.
-
Temperature and Time Management: Avoid unnecessarily high temperatures or extended reaction times once the starting material is consumed. Monitor the reaction progress closely by HPLC or GC.
-
Modern Catalytic Systems: Consider using more modern, ligand-accelerated copper-catalyzed systems. Ligands like diamines or phenanthrolines can increase the rate of the desired C-O bond formation relative to the C-C homocoupling, often allowing for lower reaction temperatures.
-
Part 2: Nitro Group Reduction
Question 3: The reduction of 2-chloro-4-phenoxy-1-nitrobenzene is incomplete, and I've isolated a mixture containing my product along with yellow/orange impurities. What are these byproducts?
Answer: Incomplete reduction of an aromatic nitro group can lead to several stable, colored intermediates, such as nitroso, azoxy, and azo compounds.
-
Causality: The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process that proceeds through several intermediates. If the reducing agent is depleted or the reaction conditions are not vigorous enough, the reaction can stop at the nitroso (-NO), hydroxylamine (-NHOH), azoxy (-N=N(O)-), or azo (-N=N-) stage.[4][5] These intermediates can be isolated from the reaction mixture.
-
Troubleshooting Strategies:
-
Sufficient Reducing Agent: When using metal/acid reduction (e.g., Fe/HCl, Fe/NH₄Cl, or Fe/Acetic Acid), ensure a significant molar excess of the metal powder is used.[2][6] The iron surface can become passivated, so vigorous stirring is essential.
-
Activation: The addition of a small amount of acid (like acetic acid or HCl) is crucial to activate the metal surface and serve as a proton source.[2]
-
Reaction Time and Temperature: These reductions often require heating to reflux for several hours to ensure complete conversion.[2] Monitor by TLC until the starting nitro compound is fully consumed.
-
Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., H₂ with Pt/C or Pd/C), ensure the catalyst has not been poisoned and that hydrogen pressure and agitation are sufficient to overcome mass transfer limitations.[7][8]
-
Question 4: My final product has a significant impurity that lacks a chlorine atom according to mass spectrometry. What is happening and how can I stop it?
Answer: This impurity is likely 4-phenoxyaniline, resulting from a side reaction called dehalogenation.
-
Causality: Dehalogenation is the replacement of a halogen atom (in this case, chlorine) with a hydrogen atom. This is a particularly common side reaction during catalytic hydrogenation of halogenated nitroaromatics.[4][5] The catalyst (especially Pd/C) can actively promote the cleavage of the C-Cl bond. It can also occur, though typically to a lesser extent, with certain metal/acid reduction systems under harsh conditions.
-
Preventative Measures:
-
Catalyst Choice: Platinum-on-carbon (Pt/C) is often less prone to causing dehalogenation than Palladium-on-carbon (Pd/C) for chlorinated compounds.[4][7]
-
Reaction Conditions: When using catalytic hydrogenation, minimizing the reaction temperature, hydrogen pressure, and reaction time can significantly reduce the extent of dehalogenation.[5] The reaction should be stopped as soon as the nitro group is fully reduced.
-
Use of Inhibitors: In some cases, catalyst modifiers or inhibitors (such as morpholine) can be added to suppress dehalogenation, although this may also slow the desired reduction.[9]
-
Alternative Reducing Agents: If dehalogenation is persistent, switching from catalytic hydrogenation to a metal/acid system like iron in acetic acid or ammonium chloride is often an effective solution.[2]
-
| Reduction Method | Pros | Cons | Key Optimization Tip |
| Fe in Acidic Media | Low cost, readily available reagents, minimal dehalogenation.[2][8] | Generates large amounts of iron sludge waste, can be exothermic, requires aqueous workup.[8] | Ensure vigorous stirring and controlled addition of acid to manage the exotherm. |
| Catalytic Hydrogenation (Pt/C, Pd/C) | High atom economy, clean reaction, easy catalyst removal by filtration.[7][8] | Risk of dehalogenation, requires specialized pressure equipment, catalyst can be poisoned.[4][5] | Use Pt/C over Pd/C; monitor reaction closely and stop immediately upon completion to minimize dehalogenation.[5][7] |
Part 3: Salt Formation and Purification
Question 5: I am having trouble getting the this compound to crystallize after adding HCl. The product is oiling out. What should I do?
Answer: "Oiling out" during salt formation is usually a problem of solvent, temperature, or purity.
-
Causality: The hydrochloride salt has a specific solubility profile. If the solvent system is not ideal, or if the concentration is too high, the salt can separate as a liquid (an oil) instead of a solid crystalline material. The presence of impurities can also disrupt the crystal lattice formation.
-
Solutions:
-
Solvent Selection: The free base is typically dissolved in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol, ethanol, or ethyl acetate.[10] If using an ethereal solvent, ensure it is anhydrous.
-
Controlled Addition: Add the HCl solution (e.g., HCl in isopropanol) or bubble dry HCl gas slowly at a controlled temperature (often 0-10°C) with vigorous stirring. This prevents localized supersaturation.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can initiate crystallization.
-
Purity: Ensure the free base is reasonably pure before attempting salt formation. Oily impurities are particularly detrimental to crystallization. If necessary, purify the free base by column chromatography or recrystallization before forming the salt.
-
Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, decanting the solvent and triturating the oil with a non-polar solvent like hexane can sometimes yield a solid.
-
Caption: A simplified troubleshooting workflow for common synthesis issues.
Reference Experimental Protocol: Synthesis via Fe Reduction
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Step 1: 2-Chloro-4-phenoxy-1-nitrobenzene Synthesis (Ullmann Condensation)
-
To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium hydroxide (1.2 eq), and a small amount of copper powder (0.01 eq).[2]
-
Heat the mixture to 70-80°C with vigorous stirring until the phenol is completely dissolved.[2]
-
Add 3,4-dichloronitrobenzene (0.57 eq relative to phenol) to the mixture.
-
Increase the temperature to 110-120°C and stir for 2.5-3 hours, monitoring the reaction by TLC or HPLC.[2]
-
After completion, cool the reaction to room temperature. Add dilute NaOH solution and stir for 20 minutes.[2]
-
Filter the resulting precipitate and wash thoroughly with water until the pH is neutral. Dry the solid to obtain the crude intermediate product, which can be purified by recrystallization from ethanol.
Step 2: 3-Chloro-4-phenoxyaniline Synthesis (Nitro Reduction)
-
To a round-bottom flask, add the 2-chloro-4-phenoxy-1-nitrobenzene (1.0 eq), iron powder (3.5 eq), ethanol, and water (e.g., a 3:1 EtOH/H₂O mixture).[2]
-
Add a catalytic amount of acetic acid (0.2 eq).[2]
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.[2]
-
Upon completion, cool the mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the pH is >7.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Chloro-4-phenoxyaniline as an oil or solid.[6]
Step 3: this compound Formation
-
Dissolve the crude aniline product in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring until precipitation is complete.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain the final hydrochloride salt.
| Parameter | Typical Value | Rationale / Notes |
| Ullmann Temp. | 110-120 °C | Required to overcome the activation energy for C-O coupling.[2] |
| Base (Step 1) | KOH (1.2 eq) | Strong base needed to deprotonate phenol.[2] |
| Reducing Agent (Step 2) | Fe Powder (3.5 eq) | A large excess ensures complete reduction and accounts for surface passivation.[2] |
| Reduction Solvent | EtOH / H₂O | A common, effective, and relatively safe solvent system for iron reductions.[2][6] |
| Salt Formation Solvent | Isopropanol / Ether | A solvent where the free base is soluble but the HCl salt is not. |
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 10. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
troubleshooting guide for the synthesis of substituted phenoxyanilines
Welcome to the technical support center for the synthesis of substituted phenoxyanilines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these valuable compounds, providing in-depth, field-proven insights in a question-and-answer format. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a substituted phenoxyaniline. Which synthetic route should I choose: the Ullmann condensation or the Buchwald-Hartwig amination?
A1: The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors, including your available starting materials, the electronic properties of your substrates, and your tolerance for harsh reaction conditions.
-
Ullmann Condensation : This is a classic copper-catalyzed reaction.[1][2] It is often more cost-effective due to the use of copper catalysts.[3] However, traditional Ullmann conditions can be harsh, often requiring high temperatures (sometimes exceeding 210°C) and polar, high-boiling point solvents like DMF, DMSO, or N-methylpyrrolidone.[2] These conditions may not be suitable for sensitive functional groups. The reaction is generally more favorable with electron-poor aryl halides and electron-rich phenols.[3]
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a more modern and generally milder alternative to the Ullmann condensation.[2][4] It offers a broader substrate scope and greater functional group tolerance.[4] The development of sophisticated phosphine ligands has enabled the coupling of a wide range of amines and aryl halides, including aryl chlorides, which are often less reactive in Ullmann couplings.[4] However, palladium catalysts and specialized ligands can be more expensive.
Recommendation: For substrates with sensitive functional groups or for a wider range of coupling partners, the Buchwald-Hartwig amination is often the preferred method. If cost is a significant concern and your substrates are amenable to harsher conditions, the Ullmann condensation can be a viable option.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O, CuO NPs)[5][6] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[4] |
| Ligands | Often used to improve reactivity and lower temperature (e.g., N,N-dimethylglycine, salicylaldoxime)[5] | Crucial for reaction efficiency (e.g., XPhos, SPhos, BrettPhos)[7] |
| Reaction Temperature | Typically high (100-220°C)[2][8] | Generally milder, some reactions at room temperature[4][9] |
| Substrate Scope | Good for electron-poor aryl halides and electron-rich phenols[3] | Broader scope, including primary and secondary amines, and various aryl halides[4] |
| Functional Group Tolerance | Can be limited by harsh conditions | Generally high |
| Cost | Lower catalyst cost | Higher catalyst and ligand cost |
Troubleshooting Guide: Ullmann Condensation
Q2: My Ullmann condensation is giving a low yield of the desired phenoxyaniline. What are the likely causes and how can I improve it?
A2: Low yields in Ullmann couplings are a common issue and can often be traced back to several key factors.[5] Let's break down the potential causes and solutions.
Possible Causes and Solutions:
-
Suboptimal Catalyst or Ligand:
-
Insight: The choice of copper source and ligand is critical for catalytic activity.[5] Copper(I) salts like CuI are commonly used.[5] Ligands can accelerate the reaction and allow for milder conditions.[5]
-
Troubleshooting Protocol:
-
Catalyst Screening: If using copper metal, consider switching to a more active Cu(I) salt like CuI or CuBr.[5] Air-stable catalysts like CuIPPh₃ can also be effective.[3]
-
Ligand Screening: If no ligand was used, or the reaction is still sluggish, screen a panel of ligands. N,N-dimethylglycine is a widely effective and inexpensive ligand for Ullmann couplings.[5] Other options include salicylaldoxime and picolinic acid.[5][10]
-
-
-
Incorrect Base or Solvent Combination:
-
Insight: The base deprotonates the phenol, and its effectiveness can be highly solvent-dependent.[5][11] Inexpensive bases like K₂CO₃ can work well in non-polar solvents like toluene or xylene, while Cs₂CO₃ is often preferred in polar aprotic solvents like DMF or acetonitrile.[3][5] The presence of water can inactivate carbonate bases.[11]
-
Troubleshooting Protocol:
-
-
Reductive Dehalogenation of the Aryl Halide:
-
Insight: A common side reaction is the reduction of the aryl halide to the corresponding arene, which consumes your starting material.[11] This can be caused by an inappropriate ligand or reaction conditions.[11]
-
Troubleshooting Protocol:
-
Ligand Optimization: As mentioned, the ligand plays a crucial role. For electron-rich aryl bromides, N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[11]
-
Temperature Control: Excessively high temperatures can sometimes promote side reactions. Try running the reaction at the lower end of the effective temperature range.
-
-
Workflow for Troubleshooting Low Yields in Ullmann Condensation
Caption: Troubleshooting workflow for low yields in Ullmann condensations.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination is not working well; I'm getting a complex mixture of products and low conversion. What should I investigate?
A3: The Buchwald-Hartwig amination is a powerful but sensitive reaction.[12] Success often hinges on the careful selection of the catalyst system and reaction conditions.
Possible Causes and Solutions:
-
Inappropriate Ligand Choice:
-
Insight: The ligand is arguably the most critical component of the catalyst system.[13] Bulky, electron-rich phosphine ligands are known to be highly effective as they promote both oxidative addition and reductive elimination.[7] The optimal ligand can depend on the nature of the amine and aryl halide.
-
Troubleshooting Protocol:
-
Ligand Screening: For primary amines, ligands like BrettPhos can be very effective.[13] For secondary amines, consider ligands like XPhos or SPhos.[7] It is often necessary to screen a few different ligands to find the best one for your specific substrate combination.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[12]
-
-
-
Base Selection and Strength:
-
Insight: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[14] However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require a more active catalyst system. The solubility of the base can also play a role.[14]
-
Troubleshooting Protocol:
-
Base Screening: If you suspect your substrate is degrading, switch from a strong alkoxide base to a weaker carbonate or phosphate base.
-
Solvent Considerations: In nonpolar solvents, anionic bases are generally more effective.[15]
-
-
-
Catalyst Deactivation:
-
Insight: The active Pd(0) catalyst can be sensitive to air and moisture. Additionally, certain substrates or impurities can lead to catalyst deactivation. For instance, aryl iodides can sometimes lead to the precipitation of palladium complexes, inhibiting the catalytic cycle.[14]
-
Troubleshooting Protocol:
-
Degas Solvents: Thoroughly degas your solvent to remove oxygen.
-
Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
-
Aryl Halide Reactivity: Contrary to some other cross-coupling reactions, the reactivity order in Buchwald-Hartwig amination can be ArBr > ArCl > ArI.[14] If you are using an aryl iodide and experiencing issues, consider if the corresponding bromide is available.
-
-
-
Competitive N- vs. O-Arylation:
-
Insight: If your aniline substrate also contains a phenolic hydroxyl group, you can get competitive O-arylation.
-
Troubleshooting Protocol:
-
Logical Relationship Diagram for Buchwald-Hartwig Component Selection
Caption: Key relationships in designing a Buchwald-Hartwig amination reaction.
Purification Challenges
Q4: I have successfully synthesized my substituted phenoxyaniline, but I am struggling with purification. What are some common strategies?
A4: Purifying substituted phenoxyanilines can be challenging due to their physical properties. Here are some common issues and approaches:
-
Removal of Residual Catalyst:
-
Insight: Palladium or copper catalysts can be difficult to remove completely by standard chromatography.
-
Purification Protocol:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove precipitated metals.
-
Aqueous Wash: Perform an aqueous workup. Sometimes, washing with an aqueous solution of ammonium hydroxide or ethylenediamine can help chelate and remove residual copper.
-
Specialized Scavengers: For palladium, various commercial scavengers (e.g., silica-based thiols) can be used to bind and remove the residual metal.
-
-
-
Separation from Starting Materials and Byproducts:
-
Insight: If the reaction did not go to completion, separating the product from unreacted starting materials can be difficult, especially if they have similar polarities.
-
Purification Protocol:
-
Column Chromatography: This is the most common method.
-
Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems to achieve optimal separation.[16] If your spots are streaking on TLC, adding a small amount of triethylamine to the eluent can help for basic compounds like anilines.[16]
-
Gradient Elution: A gradual increase in the polarity of the eluent during column chromatography often provides better separation than an isocratic elution.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing isomers.[16] Experiment with a range of solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Acid-Base Extraction: The basicity of the aniline group can be exploited. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated phenoxyaniline will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-Chloro-4-phenoxyaniline Hydrochloride in Solution
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of 3-chloro-4-phenoxyaniline hydrochloride in solution. Addressing common experimental challenges, this document offers in-depth FAQs, detailed troubleshooting protocols, and scientifically grounded explanations to ensure the integrity of your research. By leveraging established principles of chemical stability and forced degradation studies, this guide empowers users to proactively manage potential degradation, leading to more reliable and reproducible experimental outcomes.
I. Introduction to the Stability of this compound
This compound is a substituted aromatic amine, a chemical class known for its susceptibility to degradation under various environmental conditions. The presence of an amine group, a chloro substituent, and a phenoxy ether linkage on the benzene ring introduces several potential sites for chemical transformation. Understanding the intrinsic stability of this molecule in solution is paramount for its successful application in research and development, particularly in areas such as pharmaceutical synthesis and biological assays, where compound integrity is critical.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.
II. Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am observing a gradual discoloration and the appearance of unknown peaks in my HPLC analysis of a this compound solution. What are the likely causes?
Discoloration and the emergence of new peaks in your chromatogram are classic indicators of chemical degradation. For a molecule like 3-Chloro-4-phenoxyaniline, several factors could be at play:
-
Oxidation: The primary amino group (-NH2) on the aniline ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by exposure to light and the presence of metal ions. Oxidation of anilines can lead to the formation of colored polymeric products. The initial step often involves the formation of radical cations, which can then couple to form complex structures.
-
Hydrolysis: While the phenoxy ether linkage is generally stable, under forcing acidic or basic conditions, it can undergo hydrolysis. Similarly, the chloro-substituent, while typically stable on an aromatic ring, could be susceptible to nucleophilic substitution under certain conditions, although this is less common.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can provide the energy needed to initiate degradation reactions. For chloroanilines, photodegradation can proceed through pathways such as hydroxylation of the aromatic ring and dehalogenation.
Troubleshooting Steps:
-
Protect from Light: Immediately switch to using amber vials or wrap your glassware in aluminum foil to minimize light exposure.[1]
-
Inert Atmosphere: If possible, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to mitigate oxidation.
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. Peroxides in older ether-based solvents, for example, can be potent oxidizing agents.
-
pH Control: Buffer your solution to a neutral or slightly acidic pH. The hydrochloride salt form generally enhances stability compared to the free base.[2]
FAQ 2: What are the optimal storage conditions for a stock solution of this compound?
Proper storage is the most effective preventative measure against degradation. Based on general guidelines for aromatic amines and information from suppliers, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term. | Low temperatures slow down the rate of chemical reactions, including degradation.[3] |
| Solvent | Aprotic solvents like Acetonitrile or DMSO are generally preferred. | Protic solvents can participate in degradation reactions.[3] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Minimizes contact with atmospheric oxygen, a key driver of oxidation.[3] |
| Container | Tightly sealed amber glass vials. | Protects from light and prevents solvent evaporation and moisture ingress.[3] |
FAQ 3: How can I perform a forced degradation study to understand the stability of my compound?
A forced degradation or stress study is a systematic way to identify potential degradation products and pathways. This is a critical step in developing stability-indicating analytical methods.[1][4][5][6]
Below is a general workflow for a forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.
References
Technical Support Center: Navigating the Scale-Up of 3-Chloro-4-phenoxyaniline Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-4-phenoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the production of this key intermediate. Our focus is on providing practical, field-proven insights to ensure the robustness and scalability of your synthesis.
Introduction to the Synthetic Pathway
The industrial production of this compound is typically achieved through a two-step synthetic sequence followed by salt formation. This pathway involves an initial Ullmann condensation to form the diaryl ether linkage, followed by a catalytic hydrogenation to reduce the nitro group to the desired aniline. Each of these steps presents unique challenges, particularly during scale-up from the laboratory to pilot plant or full-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Chloro-4-phenoxyaniline at an industrial scale?
A1: The most prevalent and economically viable route involves a two-step process:
-
Ullmann Condensation: The reaction of 3,4-dichloronitrobenzene with phenol in the presence of a copper catalyst and a base to form 2-chloro-4-nitrophenoxybenzene.
-
Catalytic Hydrogenation: The subsequent reduction of the nitro group of 2-chloro-4-nitrophenoxybenzene using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere to yield 3-Chloro-4-phenoxyaniline.[1][2]
-
Salt Formation: The free base is then converted to the hydrochloride salt for improved stability and handling.
Q2: Why is the hydrochloride salt of 3-Chloro-4-phenoxyaniline typically the desired final form?
A2: The hydrochloride salt offers several advantages over the free base, particularly for pharmaceutical applications. These include increased stability, improved crystallinity, and better handling properties. Crystalline salts are often easier to purify and formulate into drug products.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety considerations include:
-
Ullmann Condensation: This reaction is often run at high temperatures, posing risks of thermal burns and pressure build-up in a large reactor.[3] The use of high-boiling polar aprotic solvents, which may be flammable or toxic, also requires careful handling.
-
Catalytic Hydrogenation: This step involves the use of flammable hydrogen gas under pressure, creating a risk of explosion if not handled in appropriately rated equipment. The catalysts themselves (Pd/C or Pt/C) can be pyrophoric, especially after use, and must be handled with care to prevent ignition upon exposure to air.
-
Reagents and Products: Many of the reagents and intermediates are classified as irritants or toxic.[4] Appropriate personal protective equipment (PPE) and engineering controls are essential.
Troubleshooting Guide: Ullmann Condensation
The formation of the diaryl ether bond via Ullmann condensation is often the most challenging step to control and scale up effectively.
Diagram: Ullmann Condensation Workflow
Caption: Workflow for the Ullmann Condensation of 3,4-dichloronitrobenzene and phenol.
Common Issues and Solutions in Ullmann Condensation
| Issue | Potential Cause | Troubleshooting and Scale-Up Considerations |
| Low or Stalled Conversion | 1. Catalyst Inactivity: The copper catalyst (often Cu(I)) can be oxidized to inactive Cu(II) by air. The surface of copper metal can also be passivated. 2. Insufficient Temperature: Traditional Ullmann reactions require high temperatures (often >150 °C) to proceed at a reasonable rate.[5][6] 3. Base Incompatibility: The choice of base is critical for deprotonating the phenol without causing side reactions. | 1. Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. Use fresh, high-purity copper catalyst. Ligands like 1,10-phenanthroline can stabilize the active copper species.[7] 2. Thermal Control: At scale, ensure uniform heating of the reactor to avoid hot spots or cold spots. A gradual temperature ramp may be beneficial. 3. Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base. Ensure it is finely powdered and anhydrous for optimal reactivity. |
| Formation of Side Products | 1. Homocoupling of Phenol: If the reaction temperature is too high, or in the presence of certain catalysts, phenol can self-couple. 2. Reaction with Solvent: High temperatures can lead to the decomposition of solvents like DMF, which can participate in side reactions. 3. Formation of Isomers: While less common with 3,4-dichloronitrobenzene, reaction at the other chlorine position can occur. | 1. Temperature Optimization: Carefully control the reaction temperature. A design of experiments (DoE) approach can be useful to find the optimal temperature range. 2. Solvent Stability: Consider more stable, high-boiling solvents like DMSO or N-methyl-2-pyrrolidone (NMP) for high-temperature reactions. 3. Analytical Monitoring: Use in-process controls (e.g., HPLC) to monitor the formation of isomers and other byproducts. |
| Difficult Product Isolation | 1. Emulsion Formation: During aqueous work-up, the presence of copper salts and polar aprotic solvents can lead to stable emulsions. 2. Product Crystallization: The product, 2-chloro-4-nitrophenoxybenzene, may be an oil at room temperature or difficult to crystallize from the reaction mixture. | 1. Work-up Procedure: Consider a solvent swap to a less polar solvent before the aqueous wash. The addition of brine can help to break emulsions. 2. Crystallization Studies: Perform solubility studies to identify a suitable solvent system for crystallization. An anti-solvent addition approach may be effective. |
Troubleshooting Guide: Catalytic Hydrogenation
The reduction of the nitro group is a critical step that determines the purity of the final product.
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of 2-chloro-4-nitrophenoxybenzene.
Common Issues and Solutions in Catalytic Hydrogenation
| Issue | Potential Cause | Troubleshooting and Scale-Up Considerations |
| Incomplete Reduction | 1. Catalyst Deactivation: The catalyst can be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. The catalyst may also lose activity over time. 2. Insufficient Hydrogen: Poor mass transfer of hydrogen from the gas phase to the catalyst surface can limit the reaction rate. 3. Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. | 1. Catalyst Quality and Handling: Use high-purity starting materials. If catalyst poisoning is suspected, a carbon treatment of the starting material solution may be beneficial. Ensure the catalyst is handled under an inert atmosphere before use.[8] 2. Agitation and Sparging: At scale, efficient agitation is crucial. A sparging tube to introduce hydrogen below the liquid surface can improve mass transfer. 3. Catalyst Loading Optimization: The optimal catalyst loading (typically 1-5 mol%) should be determined experimentally. |
| Dehalogenation | 1. Catalyst Choice: Palladium catalysts are more prone to causing dehalogenation (loss of the chlorine atom) than platinum catalysts.[2] 2. Reaction Conditions: Higher temperatures and pressures can increase the rate of dehalogenation. | 1. Catalyst Screening: Screen different catalysts, such as Pt/C, which is often less prone to dehalogenation than Pd/C. 2. Condition Optimization: Run the reaction at the lowest temperature and pressure that allows for a reasonable reaction rate. The addition of a dehalogenation inhibitor may be considered. |
| Formation of Intermediates | 1. Incomplete Reaction: Insufficient reaction time or catalyst activity can lead to the accumulation of intermediates such as nitroso and hydroxylamine compounds. These can further react to form azoxy and azo compounds. | 1. Reaction Monitoring: Monitor the reaction closely by HPLC to ensure the complete disappearance of the starting material and any intermediates. 2. Extended Reaction Time: If intermediates are observed, extend the reaction time or consider a fresh charge of catalyst. |
| Catalyst Filtration | 1. Fine Catalyst Particles: The fine particles of catalysts like Pd/C can be difficult to filter, especially at a large scale. | 1. Filter Aid: Use a filter aid such as Celite® to facilitate the filtration of the catalyst. 2. Contained Filtration: At scale, use a contained filtration system (e.g., a filter press) to safely handle the potentially pyrophoric catalyst. The filter cake should be kept wet with solvent until it can be safely quenched. |
Purification and Salt Formation
The final steps of purification and salt formation are critical for achieving the desired product quality.
Common Issues and Solutions in Purification and Salt Formation
| Issue | Potential Cause | Troubleshooting and Scale-Up Considerations |
| Low Purity of Free Base | 1. Carryover of Impurities: Impurities from the previous steps (e.g., dehalogenated products, azo compounds) are carried through. | 1. Purification of Free Base: Consider a purification step for the free base before salt formation, such as recrystallization or column chromatography (less common at large scale). |
| Poor Crystallization of Hydrochloride Salt | 1. Solvent Choice: The choice of solvent is critical for obtaining a crystalline hydrochloride salt. 2. Impurities: The presence of impurities can inhibit crystallization or lead to the formation of an oil. | 1. Solvent Screening: Screen various solvents for the salt formation and crystallization. Common choices include isopropanol, ethanol, or mixtures with less polar co-solvents like ethyl acetate or MTBE. 2. Purity of Free Base: Ensure the free base is of high purity before attempting salt formation. |
| Incorrect Stoichiometry of HCl | 1. Excess or Insufficient HCl: The addition of too much or too little hydrochloric acid can affect the pH of the final product and its stability. | 1. Controlled HCl Addition: At scale, add a standardized solution of HCl in a suitable solvent (e.g., isopropanol) to a solution of the free base. Monitor the pH during the addition. |
Analytical Methods
Consistent and reliable analytical methods are essential for monitoring reaction progress and ensuring final product quality.
| Method | Application | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | - Purity assessment of starting materials, intermediates, and final product. - In-process control to monitor reaction progress. - Detection of side products and impurities. | - Column: C18 reverse-phase - Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. - Detection: UV at a wavelength where all components have significant absorbance (e.g., 254 nm). |
| Gas Chromatography (GC) | - Can be used for purity assessment, particularly for volatile impurities. | - May require derivatization of the aniline. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural confirmation of the final product and key intermediates. | - ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆). |
| Mass Spectrometry (MS) | - Confirmation of molecular weight of the product and identification of unknown impurities. | - Often coupled with HPLC (LC-MS) for enhanced separation and identification. |
References
- 1. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. people.umass.edu [people.umass.edu]
- 4. This compound | 35734-64-6 [sigmaaldrich.cn]
- 5. byjus.com [byjus.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
Technical Support Center: Impurity Identification in 3-Chloro-4-phenoxyaniline Hydrochloride by NMR
Welcome to the Technical Support Center for the analysis of 3-Chloro-4-phenoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This resource provides in-depth technical guidance, drawing from established spectroscopic principles and field-proven insights to address common challenges encountered during NMR analysis.
Troubleshooting Guide: Navigating Common NMR Spectral Issues
This section addresses specific problems you may encounter during the NMR analysis of this compound. The question-and-answer format is designed to provide quick and actionable solutions.
Q1: I'm seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I determine if they are impurities or artifacts?
A1: Unexpected aromatic signals are a common issue. First, ensure the peaks are not spinning sidebands or artifacts by checking their symmetry and position relative to large solvent or product signals. If they are genuine signals, they likely correspond to process-related impurities.
-
Causality and Identification Strategy: The synthesis of 3-Chloro-4-phenoxyaniline often involves the reaction of a substituted chloronitrobenzene with phenol, followed by reduction of the nitro group.[1] Therefore, common impurities may include starting materials, regioisomers, or byproducts from incomplete reactions.
-
Starting Materials: Look for signals corresponding to 3,4-dichloronitrobenzene or 4-phenoxy-3-chloro-nitrobenzene. The presence of a nitro group will significantly deshield adjacent aromatic protons.
-
Regioisomers: Isomers such as 2-chloro-4-phenoxyaniline or 4-chloro-3-phenoxyaniline could be present. Their distinct substitution patterns will result in different splitting patterns and chemical shifts in the aromatic region.
-
Over-chlorination/Incomplete Reaction: Look for species with additional or missing chlorine atoms.
-
-
Recommended Action:
-
Spike your sample: Add a small amount of the suspected impurity (if available) to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unknown peak will confirm its identity.
-
2D NMR: Acquire a COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectrum. COSY will reveal proton-proton coupling networks, helping to piece together the spin systems of the impurities. HSQC will correlate protons to their directly attached carbons, providing further structural information.
-
Q2: The baseline of my ¹H NMR spectrum is distorted and "wavy." What could be the cause and how do I fix it?
A2: A distorted baseline is often a sign of poor shimming or issues with the sample itself.
-
Causality and Troubleshooting:
-
Poor Shimming: The magnetic field homogeneity across the sample is not optimized. This can be due to an improperly positioned NMR tube or a sample with poor solubility.
-
Sample Heterogeneity: The presence of undissolved particulate matter can disrupt the magnetic field homogeneity.[2]
-
High Concentration: An overly concentrated sample can lead to viscosity issues and affect the shimming.
-
-
Recommended Action:
-
Re-shim the spectrometer: Perform a manual or automated shimming routine.
-
Check sample solubility: Visually inspect your NMR tube for any solid particles. If present, filter the sample through a small plug of glass wool into a new tube.
-
Dilute the sample: If the sample is highly concentrated, dilute it with additional deuterated solvent.
-
Q3: The integration of my amine (NH₂) protons is inaccurate. Why is this happening?
A3: The integration of exchangeable protons like those in an amine group can be unreliable due to several factors.
-
Causality and Troubleshooting:
-
Proton Exchange: The amine protons can exchange with residual water or acidic protons in the sample or solvent. This can lead to peak broadening and inaccurate integration. The hydrochloride salt form will also influence this exchange.
-
Broadening: The quadrupolar nature of the nitrogen atom can also contribute to the broadening of the NH₂ signal.
-
-
Recommended Action:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The amine proton signal should decrease in intensity or disappear completely as the protons are replaced by deuterium. This confirms the assignment of the NH₂ peak.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper, more easily integrable peak.
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize exchange with water.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the NMR analysis of this compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Predicted NMR Data for 3-Chloro-4-phenoxyaniline Moiety (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~7.3 - 7.5 (d) | ~120 - 122 | |
| H-5 | ~7.0 - 7.2 (dd) | ~118 - 120 | |
| H-6 | ~7.1 - 7.3 (d) | ~125 - 127 | |
| Phenyl H (ortho) | ~7.0 - 7.2 (d) | ~118 - 120 | |
| Phenyl H (meta) | ~7.3 - 7.5 (t) | ~130 - 132 | |
| Phenyl H (para) | ~7.1 - 7.3 (t) | ~123 - 125 | |
| C-1 (C-NH₃⁺) | - | ~140 - 142 | |
| C-2 | - | ~120 - 122 | |
| C-3 (C-Cl) | - | ~128 - 130 | |
| C-4 (C-O) | - | ~150 - 152 | |
| C-5 | - | ~118 - 120 | |
| C-6 | - | ~125 - 127 | |
| Phenyl C (ipso) | - | ~155 - 157 | |
| Phenyl C (ortho) | - | ~118 - 120 | |
| Phenyl C (meta) | - | ~130 - 132 | |
| Phenyl C (para) | - | ~123 - 125 |
Note: These are predicted values and may vary depending on the solvent, concentration, and temperature.
Q2: What are some common process-related impurities I should look out for?
A2: Based on typical synthetic routes, potential impurities could include:
-
Unreacted Starting Materials: 3,4-dichloronitrobenzene, phenol.
-
Isomeric Byproducts: 2-Chloro-4-phenoxyaniline, 4-chloro-3-phenoxyaniline.
-
Products of Incomplete Reaction: 4-Phenoxy-3-chloro-nitrobenzene.
-
Residual Solvents: Toluene, DMF, Ethanol, etc. The chemical shifts for common laboratory solvents are well-documented.[3]
Q3: How do I prepare my this compound sample for NMR analysis?
A3: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which your compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for hydrochloride salts. Deuterated methanol (CD₃OD) or water (D₂O) can also be used.
-
Concentration: Weigh approximately 5-10 mg of your sample for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but for polar solvents like DMSO-d₆, the residual solvent peak can be used as a secondary reference.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small piece of glass wool packed into a Pasteur pipette directly into the NMR tube to avoid issues with magnetic field homogeneity.[2]
Q4: What is the best workflow for identifying an unknown impurity?
A4: A systematic approach is key to successfully identifying unknown impurities.
Workflow for Impurity Identification
Caption: Workflow for NMR-based impurity identification.
References
Validation & Comparative
A Senior Application Scientist's Guide to Aniline Scaffolds in Drug Design: A Comparative Analysis of 3-Chloro-4-phenoxyaniline
Introduction: The Aniline Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the architecture of successful drugs. These "privileged scaffolds" serve as versatile foundations upon which complex and highly specific therapeutic agents are built. The aniline scaffold, a simple benzene ring bearing an amino group, is a quintessential example of such a structure. Its derivatives are integral to a vast array of pharmaceuticals, from the earliest sulfa antibiotics to modern targeted cancer therapies.[1][2]
The utility of an aniline derivative in drug design is dictated by the nature of its substituents. These groups modulate the molecule's electronic properties, lipophilicity, metabolic stability, and steric profile, all of which critically influence how the final drug interacts with its biological target. This guide provides an in-depth comparison of 3-Chloro-4-phenoxyaniline hydrochloride , a highly specialized and crucial intermediate, against other common aniline derivatives. We will explore the causal relationships between their structural features and their performance in the context of modern drug design, with a particular focus on tyrosine kinase inhibitors (TKIs).
The Strategic Importance of Substitution: A Physicochemical Comparison
The journey from a simple aniline to a potent drug candidate is a tale of strategic chemical modification. The addition of substituents like halogens or larger aryl ethers is not arbitrary; it is a calculated decision to fine-tune the molecule's physicochemical properties to achieve optimal target engagement and drug-like characteristics.
The specific substitution pattern of 3-Chloro-4-phenoxyaniline gives it a unique profile. The 4-phenoxy group provides a bulky, lipophilic moiety that can engage in favorable hydrophobic and π-stacking interactions within a protein's binding pocket. The 3-chloro group , an electron-withdrawing substituent, modulates the basicity (pKa) of the aniline nitrogen. This is critical because the aniline amine often forms a key hydrogen bond with the "hinge region" of a kinase's ATP-binding site.[3] The chlorine atom can also block potential sites of metabolic oxidation, thereby increasing the drug's half-life.[4]
Let's compare its predicted properties to those of simpler, yet relevant, aniline building blocks.
| Property | 3-Chloro-4-phenoxyaniline[5][6] | 4-Fluoroaniline | 4-Aminophenol | Aniline |
| Structure | ||||
| Molecular Weight ( g/mol ) | 219.67 | 111.11 | 109.13 | 93.13 |
| Melting Point (°C) | 28 - 32 | -2 | 186 | -6 |
| Predicted logP | 3.5 | 1.3 | 0.4 | 0.9 |
| Predicted pKa (Amine) | ~3.5 | ~4.6 | ~5.5 | ~4.6 |
| Key Features | Bulky phenoxy group for hydrophobic interactions; Chloro group for electronic modulation and metabolic blocking. | Small, electron-withdrawing fluorine for polarity and potential H-bonding. | Hydroxyl group can act as H-bond donor/acceptor. | Unsubstituted parent scaffold. |
Table 1: Comparative Physicochemical Properties of Selected Aniline Derivatives. Predicted values offer a baseline for understanding how substitutions alter the core aniline scaffold.
This table highlights the profound impact of substitution. The journey from simple aniline to 3-Chloro-4-phenoxyaniline involves a significant increase in molecular weight and lipophilicity (logP), transforming it from a simple polar fragment into a scaffold capable of engaging in more extensive and specific interactions with a target protein.
Case Study: The Role of 3-Chloro-4-phenoxyaniline in Tyrosine Kinase Inhibitors
This compound is not just a theoretical scaffold; it is a critical intermediate in the synthesis of FDA-approved tyrosine kinase inhibitors (TKIs) like Neratinib and is structurally analogous to the core of Lapatinib .[7][8][9] These drugs target members of the ErbB family of receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed or mutated in various cancers.[10][11][12]
The aniline portion of these drugs is essential for their mechanism of action. It serves as the anchor that docks into the ATP-binding site of the kinase, preventing the phosphorylation events that drive downstream signaling pathways for cell proliferation and survival.[3][13][14]
The 3-chloro-4-phenoxyaniline moiety provides the perfect combination of features for this role:
-
Hinge Binding : The aniline nitrogen forms a critical hydrogen bond with the kinase hinge region.
-
Hydrophobic Pocket Occupancy : The phenoxy group fits snugly into a nearby hydrophobic pocket, increasing binding affinity and selectivity.
-
Metabolic Resistance : The chloro group can prevent metabolic hydroxylation of the ring, a common route of drug deactivation.
Replacing this specific aniline with a simpler one, like 4-fluoroaniline, would result in a significant loss of potency. While the fluoroaniline could still form the hinge hydrogen bond, it lacks the large phenoxy group necessary to occupy the hydrophobic pocket, leading to weaker binding affinity.
Experimental Validation: Protocols for Assessing Kinase Inhibitor Potency
To quantify the efficacy of a TKI derived from an aniline scaffold, two primary, self-validating experimental systems are employed: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to measure the effect on cancer cell viability.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines a compound's IC50 value—the concentration required to inhibit 50% of the kinase's activity. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[15][16][17]
Principle: Kinase + ATP + Substrate → Phospho-Substrate + ADP. The amount of ADP produced is proportional to kinase activity. The ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal.
Step-by-Step Methodology:
-
Kinase Reaction Setup : In a 384-well plate, add the kinase (e.g., recombinant HER2), the peptide substrate, and the test compound at various concentrations (typically a serial dilution).
-
Initiation : Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & ATP Depletion : Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any remaining ATP.[18] Incubate for 40 minutes.
-
ADP to ATP Conversion : Add Kinase Detection Reagent. This converts the ADP produced in the kinase reaction into ATP and provides luciferase/luciferin.[16][18] Incubate for 30-60 minutes.
-
Signal Detection : Measure luminescence using a plate-reading luminometer.
Self-Validation System:
-
Positive Control (No Inhibition): Kinase reaction with vehicle (e.g., DMSO) instead of the test compound. This represents 100% kinase activity.
-
Negative Control (Max Inhibition): Kinase reaction without the kinase enzyme or with a known potent inhibitor. This establishes the background signal.
-
ATP-to-ADP Standard Curve: A standard curve is generated to correlate the luminescent signal directly to the amount of ADP produced.[18]
Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)
This protocol assesses the cytotoxic or cytostatic effect of the compound on cancer cells that are dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells by quantifying the amount of ATP present, which indicates metabolically active cells.[19][20][21]
Step-by-Step Methodology:
-
Cell Plating : Seed HER2-positive cancer cells (e.g., BT-474 or SK-BR-3) in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for a period that allows for effects on proliferation (e.g., 72 hours).
-
Reagent Preparation : Reconstitute the CellTiter-Glo® Substrate with the provided buffer to create the CellTiter-Glo® Reagent.[22]
-
Lysis and Signal Generation : Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[20][22]
-
Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition : Measure luminescence with a plate reader. The signal is directly proportional to the number of viable cells.
Self-Validation System:
-
Positive Control (No Treatment): Cells treated with vehicle (DMSO) only. This represents 100% cell viability.
-
Negative Control (Max Kill): Cells treated with a potent cytotoxic agent (e.g., staurosporine) or wells with medium only to measure background luminescence.[22]
Conclusion: The Rationale for Complexity
The choice of an aniline building block is a critical decision in drug design that profoundly influences the final compound's biological activity. While simple anilines like 4-fluoroaniline have their place, the superior performance of kinase inhibitors derived from 3-Chloro-4-phenoxyaniline demonstrates the power of strategic, multi-point optimization. The phenoxy and chloro substituents are not mere decorations; they are functional components engineered to maximize binding affinity, enhance selectivity, and improve metabolic stability. This guide illustrates that the increased synthetic complexity associated with scaffolds like 3-Chloro-4-phenoxyaniline is a necessary investment to achieve the potency and specificity required for modern targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- 7. biocat.com [biocat.com]
- 8. benchchem.com [benchchem.com]
- 9. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 12. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer | MDPI [mdpi.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. promega.com [promega.com]
A Comparative Guide to Halogenated Phenoxyanilines in Synthesis: From Strategic Design to Functional Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenation in the Phenoxyaniline Scaffold
The phenoxyaniline core, a diaryl ether linkage connecting two aromatic rings, one bearing an amine functionality, is a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity, coupled with the potential for diverse functionalization, makes it a cornerstone for the design of kinase inhibitors, antimicrobial agents, and high-performance polymers. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold is a deliberate and strategic decision, profoundly influencing the molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological activity.
This guide provides a comparative analysis of halogenated phenoxyanilines, moving beyond a simple recitation of protocols to offer a deeper understanding of the causal relationships between the choice of halogen and the resulting molecular behavior. As Senior Application Scientists, our goal is to equip you with the field-proven insights necessary to make informed decisions in your synthetic and drug discovery endeavors.
I. Comparative Synthesis of Halogenated Phenoxyanilines: A Tale of Two Couplings
The construction of the phenoxyaniline diaryl ether core is predominantly achieved through two powerful cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods, and the specific reaction conditions employed, are significantly impacted by the nature of the halogen substituent on the starting materials.
A. The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation, a stalwart of C-O bond formation, traditionally involves the coupling of an aryl halide with a phenol under copper catalysis.[1][2] While historically requiring harsh conditions, modern protocols have expanded its scope and applicability.[3][4]
dot
Caption: Generalized workflow for the Ullmann synthesis of halogenated phenoxyanilines.
The reactivity of the aryl halide in the Ullmann condensation is paramount and generally follows the trend I > Br > Cl > F, correlating with the carbon-halogen (C-X) bond strength. This has significant practical implications:
-
Iodo- and Bromo- derivatives: These are the most reactive substrates, often allowing for milder reaction temperatures and lower catalyst loadings.
-
Chloro- derivatives: Being less reactive, chloro-substituted precursors typically require more forcing conditions, such as higher temperatures and the use of specialized ligands to facilitate the coupling.[3]
-
Fluoro- derivatives: Due to the strength of the C-F bond, fluoroarenes are generally poor substrates for traditional Ullmann reactions.
B. The Buchwald-Hartwig Amination: A Modern Powerhouse
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a milder and more general alternative to classical methods.[5][6] In the context of phenoxyaniline synthesis, this reaction typically involves the coupling of a halogenated aniline with a phenoxide.
dot
Caption: Simplified schematic of the Buchwald-Hartwig synthesis of halogenated phenoxyanilines.
The reactivity trend for the aryl halide in the Buchwald-Hartwig amination is generally I > Br > Cl.[7] The choice of ligand is critical for the success of this reaction, with different generations of phosphine-based ligands developed to improve catalyst performance and substrate scope.[8]
Comparative Synthesis Data:
| Halogen (X) | Ullmann Condensation | Buchwald-Hartwig Amination |
| F | Generally unreactive | Not typically employed |
| Cl | Harsher conditions, higher temperatures, may require ligands | Feasible with modern catalysts and ligands |
| Br | Good reactivity, milder conditions than chloro-analogues | Excellent reactivity, widely used |
| I | Highest reactivity, mildest conditions | Very high reactivity, but potential for catalyst inhibition |
II. Spectroscopic and Physicochemical Characterization: The Halogen Fingerprint
The identity of the halogen atom leaves a distinct signature on the spectroscopic and physicochemical properties of the phenoxyaniline molecule.
A. Spectroscopic Properties
A study by Dey and Desiraju provides valuable comparative data for a series of 4-(4'-substituted)phenoxyanilines.[9]
¹H NMR Spectroscopy: The electronic nature of the halogen influences the chemical shifts of the aromatic protons. More electronegative halogens will generally deshield adjacent protons to a greater extent.
¹³C NMR Spectroscopy: The carbon directly attached to the halogen will exhibit a characteristic chemical shift, which can be a useful diagnostic tool.
Comparative Spectroscopic Data for 4-(4'-Halogenated)phenoxyanilines:
| Halogen (X) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) - Representative Signals |
| Cl | 103.18 | 7.35 (d, J=8), 6.86 (d, J=8), 6.77 (d, J=8), 6.59 (d, J=8) |
| Br | 109.28 | 7.46 (d, J=8), 6.78 (m), 6.59 (d, J=8) |
| I | 93.34 | 7.62 (d, J=8), 6.84 (d, J=8), 6.76 (d, J=8), 6.58 (d, J=8) |
| Data adapted from Dey, A., & Desiraju, G. R. (2005).[9] |
B. Physicochemical Properties
The choice of halogen significantly impacts key physicochemical parameters that govern a molecule's behavior in biological systems.
-
Lipophilicity (LogP): Lipophilicity generally increases down the halogen group (F < Cl < Br < I). This property is crucial for membrane permeability and can influence drug distribution and metabolism.
-
pKa: The electronegativity of the halogen can influence the basicity of the aniline nitrogen. A more electron-withdrawing halogen will decrease the pKa, making the amine less basic.
-
Halogen Bonding: Chlorine, bromine, and iodine can act as halogen bond donors, a non-covalent interaction that can be critical for protein-ligand binding. Fluorine is generally not considered a good halogen bond donor.
dot
Caption: Relationship between halogen identity and key molecular properties.
III. Performance in Drug Discovery: A Structure-Activity Relationship (SAR) Analysis
Halogenated phenoxyanilines are prominent scaffolds in the development of kinase inhibitors for cancer therapy. The nature and position of the halogen atom can dramatically alter the inhibitory potency and selectivity of these compounds.
A. Case Study 1: 3-Cyano-4-(phenoxyanilino)quinolines as MEK Inhibitors
A study on 3-cyano-4-(phenoxyanilino)quinolines as inhibitors of MEK (MAP Kinase Kinase) provides a clear example of the impact of halogenation on biological activity.[10][11]
Comparative Biological Activity Data (MEK Inhibition):
| Compound ID | Aniline Substitution (4-position) | MEK IC₅₀ (nM) |
| 1a | H | 25 |
| 1b | F | 15 |
| 1c | Cl | 10 |
| Data adapted from a comparative guide by BenchChem.[11] |
In this series, the introduction of a halogen at the 4-position of the aniline ring enhances the inhibitory potency against MEK, with the chloro-substituted analog being the most potent. This highlights the favorable contribution of halogens to the binding affinity, potentially through hydrophobic interactions or halogen bonding within the kinase active site.
B. Case Study 2: Halogenated Phenoxychalcones as Anticancer Agents
While not direct phenoxyaniline analogs, a study on halogenated phenoxychalcones provides valuable SAR insights. In this study, bromo-substituted phenoxy derivatives generally exhibited better cytotoxic activity against the MCF-7 breast cancer cell line compared to their chloro analogues.[12] For instance, the most active compound was a bromo-phenoxy derivative with an IC₅₀ of 1.52 µM.[12] This suggests that for this particular scaffold and biological target, the increased lipophilicity and polarizability of bromine may be more beneficial for activity.
C. Case Study 3: 4-Anilinoquinazoline EGFR Inhibitors
A computational study on 4-anilinoquinazoline inhibitors of the Epidermal Growth Factor Receptor (EGFR) revealed a clear trend in inhibitory potency based on the halogen at the 3-position of the aniline ring.[2] The experimental IC₅₀ values were: H (29 nM), F (3.8 nM), Cl (0.31 nM), Br (0.025 nM), and I (0.89 nM).[2] In this case, the bromo-substituted analog was the most potent inhibitor, demonstrating a non-linear relationship between halogen size/lipophilicity and activity. This underscores the complex nature of drug-receptor interactions, where a specific halogen may provide the optimal balance of electronic, steric, and hydrophobic properties for a given binding pocket.
IV. Experimental Protocols
A. General Protocol for Ullmann Condensation Synthesis of 4-(4'-Bromophenoxy)aniline
Materials:
-
4-Bromo-1-iodobenzene
-
4-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask, and stir the mixture at room temperature for 15 minutes.
-
Add 4-bromo-1-iodobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4'-bromophenoxy)aniline.
B. General Protocol for Buchwald-Hartwig Amination Synthesis of 4-(4'-Chlorophenoxy)aniline
Materials:
-
4-Chloroaniline
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 eq) and BINAP (0.03 eq).
-
Add anhydrous toluene, and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To a separate flame-dried Schlenk tube, add phenol (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by 4-chloroaniline (1.0 eq).
-
Transfer the catalyst solution to the reaction mixture via cannula.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4'-chlorophenoxy)aniline.
V. Conclusion: A Halogen for Every Purpose
The strategic incorporation of halogens into the phenoxyaniline scaffold provides a powerful toolkit for modulating synthetic accessibility, physicochemical properties, and biological function. The choice of halogen is not arbitrary but a critical design element with predictable, yet nuanced, consequences.
-
For Synthesis: Iodo- and bromo-derivatives offer the highest reactivity in classical cross-coupling reactions, while advances in catalysis have made the more economical chloro-derivatives viable starting materials.
-
For Physicochemical Properties: Halogenation provides a tunable handle to control lipophilicity and basicity, key parameters in drug design.
-
For Biological Activity: The "right" halogen for optimal biological activity is target-dependent. A comprehensive understanding of the structure-activity relationship, as demonstrated in the provided case studies, is essential for rational drug design.
This guide has provided a comparative framework for understanding and utilizing halogenated phenoxyanilines. By appreciating the distinct "personality" of each halogen, researchers can more effectively navigate the synthesis and application of this versatile and valuable class of compounds.
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development [mdpi.com]
- 4. Top 29 papers published in the topic of Ullmann reaction in 2011 [scispace.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Chloro-4-phenoxyaniline Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the phenoxyaniline scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth comparative analysis of the biological activity of 3-Chloro-4-phenoxyaniline hydrochloride and its structurally related analogs. By examining the subtle yet impactful modifications to the core molecule, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy, particularly in the context of anticancer research and kinase inhibition. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Phenoxyaniline Scaffold in Drug Discovery
Phenoxyaniline derivatives have garnered significant attention in the field of drug discovery due to their versatile biological activities.[1] The unique arrangement of a substituted aniline ring linked to a phenoxy group provides a foundational structure for designing molecules with a range of therapeutic applications. Notably, this scaffold is a key component in a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The introduction of different substituents onto the phenoxyaniline core allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
This compound serves as a crucial starting material and a key pharmacophore in the synthesis of more complex therapeutic agents.[3] Its analogs, created by modifying the substituent at the 3-position of the aniline ring, offer a valuable opportunity to probe the structure-activity landscape of this chemical series. Understanding how these modifications influence biological activity is paramount for the rational design of next-generation therapeutics.
Comparative Analysis of Biological Activities: A Focus on Anticancer Potential
While direct head-to-head comparative studies of this compound and its simple analogs are not extensively documented in publicly available literature, we can infer and project their potential biological activities based on established SAR principles from related compound classes, such as anilinoquinazolines and other kinase inhibitors.[4] The primary mechanism of action for many phenoxyaniline-containing compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][6]
Key protein kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play pivotal roles in tumor growth, proliferation, and angiogenesis.[1][7]
Structure-Activity Relationship (SAR) Insights
The nature of the substituent at the 3-position of the phenoxyaniline ring can significantly impact the compound's interaction with the ATP-binding pocket of protein kinases. The following table provides a predictive comparison of the potential biological activities of this compound and its analogs based on general SAR principles.
| Compound/Analog | 3-Position Substituent | Predicted Biological Activity | Rationale |
| 3-Chloro-4-phenoxyaniline | Chloro (-Cl) | Moderate to high kinase inhibitory activity. | The chloro group is a common substituent in many kinase inhibitors and can contribute to favorable interactions within the ATP-binding site.[4] |
| 3-Bromo-4-phenoxyaniline | Bromo (-Br) | Similar or slightly enhanced activity compared to the chloro analog. | The larger and more polarizable bromo group may form stronger halogen bonds with the target protein. |
| 3-Fluoro-4-phenoxyaniline | Fluoro (-F) | Potentially lower to moderate activity. | While fluorine can enhance metabolic stability, its smaller size and lower polarizability might lead to weaker interactions compared to chlorine or bromine. |
| 3-Methyl-4-phenoxyaniline | Methyl (-CH3) | Moderate activity, potentially with altered selectivity. | The small, hydrophobic methyl group can influence binding through van der Waals interactions and may alter the compound's orientation in the binding pocket.[8] |
Disclaimer: The predicted activities in this table are based on established structure-activity relationships for similar classes of kinase inhibitors and are intended for illustrative purposes. Experimental validation is necessary to confirm these predictions.
Key Signaling Pathways and Molecular Mechanisms
The anticancer potential of phenoxyaniline derivatives is largely attributed to their ability to interfere with critical signaling pathways that drive tumorigenesis. A prime example is the EGFR signaling cascade, which, when aberrantly activated, leads to uncontrolled cell proliferation and survival.
As depicted in the diagram, 3-chloro-4-phenoxyaniline analogs are hypothesized to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.
Experimental Protocols for Biological Activity Assessment
To empirically validate the predicted biological activities and establish a definitive comparative profile, a series of in vitro assays are essential. The following section outlines standardized protocols for assessing the cytotoxicity and kinase inhibitory potential of this compound and its analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific protein kinases, an in vitro kinase assay is performed. This can be done using various platforms, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
General Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase enzyme (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (a specific peptide or protein), and ATP at optimized concentrations in a kinase assay buffer.
-
Compound Incubation: In a 96- or 384-well plate, add the kinase and substrate to each well. Then, add serial dilutions of the test compounds (this compound and its analogs). Include a positive control inhibitor and a no-inhibitor control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., using a phospho-specific antibody in an ELISA-based format, or measuring the depletion of ATP in a luminescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The phenoxyaniline scaffold, exemplified by this compound, represents a fertile ground for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis, based on established structure-activity relationships, suggests that modifications at the 3-position of the aniline ring can significantly modulate the biological activity of these compounds, likely through differential interactions with the ATP-binding pockets of protein kinases.
While this guide provides a predictive framework and detailed experimental protocols for the systematic evaluation of these analogs, further empirical investigation is crucial. The synthesis and subsequent biological testing of a focused library of 3-substituted-4-phenoxyaniline analogs will provide definitive insights into their therapeutic potential. Such studies will not only validate the SAR predictions outlined herein but also pave the way for the identification of lead compounds with enhanced potency, selectivity, and drug-like properties, ultimately contributing to the advancement of targeted therapies.
References
- 1. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Definitive Structural Validation of 3-Chloro-4-phenoxyaniline Hydrochloride Derivatives
Introduction: The Scaffolding for Innovation and the Imperative of Purity
In the landscape of modern drug discovery and materials science, the 3-chloro-4-phenoxyaniline scaffold is a molecule of significant interest. As a versatile fragment, it serves as a foundational building block for the synthesis of novel therapeutic agents and functional materials.[1] Its derivatives are explored for a multitude of applications, making the unambiguous confirmation of their chemical structure a cornerstone of any research and development program. The introduction of a hydrochloride salt form, while often beneficial for solubility and stability, adds a layer of complexity to the analytical challenge.[2][3]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of 3-Chloro-4-phenoxyaniline hydrochloride derivatives. We move beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. For researchers, scientists, and drug development professionals, the integrity of a molecule's structure is the bedrock of reliable data and successful outcomes. This guide is designed to fortify that foundation.
The Analytical Triad: A Multi-Pronged Approach to Structural Certainty
No single analytical technique can provide a complete and unambiguous structural picture. A definitive validation strategy relies on the synergistic power of three core methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD). Each provides a unique and complementary piece of the structural puzzle.
References
A Spectroscopic Journey: From Nitroaromatic Precursor to 3-Chloro-4-phenoxyaniline Hydrochloride
A Senior Application Scientist's Guide to Reaction Monitoring and Product Verification
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of a target molecule and its precursors is paramount. Spectroscopic analysis provides a definitive fingerprint of molecular structure, allowing chemists to track the conversion of functional groups, confirm the identity of intermediates, and assess the purity of the final product. This guide offers an in-depth spectroscopic comparison of 3-Chloro-4-phenoxyaniline hydrochloride, a valuable building block, with its key synthetic precursors. We will dissect the spectral changes at each stage of a common synthetic route, providing the causal links between structural modifications and their spectroscopic manifestations.
The Synthetic Pathway: A Three-Step Transformation
The synthesis of this compound typically proceeds via the reduction of a nitroaromatic precursor, followed by salt formation. This process provides clear, spectroscopically distinct milestones.
The Strategic Utility of 3-Chloro-4-phenoxyaniline Hydrochloride in Chemical Synthesis: A Comparative Guide
For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic endeavor. Among the vast arsenal of chemical building blocks, substituted anilines represent a cornerstone in the construction of a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of 3-Chloro-4-phenoxyaniline hydrochloride, a versatile intermediate, with alternative precursors in key applications. By examining experimental data and the causality behind synthetic choices, we aim to equip you with the insights necessary to make informed decisions in your research and development.
Introduction to this compound: A Versatile Scaffold
This compound is a substituted aniline that has garnered significant attention as a pivotal intermediate in the synthesis of both pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a chloro substituent ortho to the amino group and a phenoxy group in the para position, imparts a unique combination of reactivity and structural rigidity. The hydrochloride salt form enhances its stability and ease of handling in laboratory settings. This molecule serves as a crucial scaffold for introducing the 3-chloro-4-phenoxyphenylamine moiety, a key pharmacophore in certain classes of kinase inhibitors and a vital component in specific herbicides.[3][4]
Application in the Synthesis of Kinase Inhibitors: The Case of MEK Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade often dysregulated in various cancers, making its components, such as MEK, attractive drug targets. 3-Chloro-4-phenoxyaniline is a key building block in the synthesis of a class of potent MEK inhibitors: 3-cyano-4-(phenoxyanilino)quinolines.[3]
Synthesis of 3-cyano-4-(phenoxyanilino)quinolines
The synthesis of these MEK inhibitors involves the condensation of a 4-chloro-3-cyano-quinoline with 3-chloro-4-phenoxyaniline. The phenoxyanilino moiety is crucial for the inhibitory activity of these compounds.[3]
Experimental Protocol: Synthesis of a 3-cyano-4-(phenoxyanilino)quinoline Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-cyano-6,7-dimethoxyquinoline (1.0 eq) and 3-chloro-4-phenoxyaniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-cyano-4-(3-chloro-4-phenoxyanilino)-6,7-dimethoxyquinoline.
Comparative Analysis with Alternative Anilines
While 3-chloro-4-phenoxyaniline is a key component for this specific class of MEK inhibitors, other substituted anilines are utilized in the synthesis of different kinase inhibitors. For instance, 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of the dual tyrosine kinase inhibitor Lapatinib.[5] The choice of aniline is dictated by the desired structure-activity relationship (SAR) of the final inhibitor.
| Aniline Precursor | Target Kinase Inhibitor | Key Structural Contribution | Reference |
| 3-Chloro-4-phenoxyaniline | 3-cyano-4-(phenoxyanilino)quinolines (MEK Inhibitors) | Provides the phenoxyanilino pharmacophore essential for MEK binding. | [3] |
| 3-Chloro-4-fluoroaniline | Lapatinib (EGFR/HER2 Inhibitor) | Introduces a 3-chloro-4-fluorophenylamino moiety. | [5] |
| 3-Ethynylaniline | Erlotinib (EGFR Inhibitor) | Provides a 3-ethynylphenylamino group that interacts with the kinase active site. | N/A |
The selection of 3-chloro-4-phenoxyaniline in the synthesis of the described MEK inhibitors is a deliberate choice to optimize the interaction with the target enzyme. The phenoxy group can engage in favorable hydrophobic and pi-stacking interactions within the kinase's binding pocket, while the chloro substituent can modulate the electronic properties and orientation of the molecule.
Caption: Synthetic utility of 3-chloro-4-phenoxyaniline in MEK inhibitor synthesis compared to other anilines in different kinase inhibitors.
Application in the Synthesis of Herbicides: The Case of Quizalofop-p-ethyl
In the agrochemical sector, 3-chloro-4-phenoxyaniline is a precursor to the active ingredient in some formulations, although more commonly, the core structure is built through a different route. However, the related 4-(6-chloroquinoxalin-2-yloxy)phenol, which can be conceptually derived from a phenoxyaniline-like structure, is a key intermediate in the synthesis of the widely used aryloxyphenoxypropionate herbicide, quizalofop-p-ethyl.[4][6] This herbicide is effective against grass weeds in broadleaf crops.
Synthesis of Quizalofop-p-ethyl Intermediate
A common industrial synthesis of quizalofop-p-ethyl involves the reaction of 2,6-dichloroquinoxaline with hydroquinone to form the key intermediate, 4-(6-chloroquinoxalin-2-yloxy)phenol.[4][7] This intermediate is then etherified to yield the final product. While not a direct use of 3-chloro-4-phenoxyaniline, the structural motif is highly relevant.
Experimental Protocol: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol
-
Reaction Setup: In a reaction vessel, dissolve 2,6-dichloroquinoxaline (1.0 eq) and hydroquinone (1.0-1.2 eq) in a suitable solvent such as a mixture of methanol, toluene, and water.[7]
-
Reaction Conditions: Heat the mixture to reflux. Slowly add a solution of sodium hydroxide (1.0-1.2 eq) to the reaction mixture. Maintain the reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture. The product will precipitate from the aqueous layer. Collect the solid by filtration, wash with water, and dry to obtain high-purity 4-(6-chloroquinoxalin-2-yloxy)phenol.
Comparative Analysis of Synthetic Routes
Different synthetic strategies for quizalofop-p-ethyl exist, with variations in solvents and reaction conditions affecting the yield and purity of the final product. For instance, the use of different solvents can impact the degree of racemization and the overall yield.[6]
| Solvent System | Reported Yield of Quizalofop-p-ethyl | Key Advantages | Reference |
| Toluene, Dimethylbenzene | Lower optical purity | Low material cost | [6] |
| Petroleum Ether | 85-87% | High optical purity | [6] |
| Hexahydrotoluene | >95% | High yield, suitable for industrial production | [6] |
The choice of synthetic route and the specific intermediates are driven by factors such as cost, efficiency, and the desired stereochemistry of the final product. While 3-chloro-4-phenoxyaniline itself may not be the direct precursor in the most common industrial synthesis of quizalofop-p-ethyl, its structural elements are central to the final active molecule.
Caption: Synthetic pathway to Quizalofop-p-ethyl, highlighting the key intermediate and the relevance of the 3-chloro-4-phenoxyaniline structural motif.
Conclusion: A Strategic Building Block
This compound stands out as a valuable and strategic building block in the synthesis of complex organic molecules. Its utility in constructing potent MEK inhibitors demonstrates its importance in medicinal chemistry, where the specific arrangement of its substituents is key to achieving high target affinity. While not always the direct precursor in large-scale agrochemical synthesis, its core structure is integral to the efficacy of herbicides like quizalofop-p-ethyl.
The comparative analysis presented in this guide underscores the importance of rational precursor selection. The choice between 3-chloro-4-phenoxyaniline and other substituted anilines is not arbitrary but is a calculated decision based on the desired biological activity, structure-activity relationships, and the overall synthetic strategy. As researchers and drug development professionals, a deep understanding of the properties and applications of such key intermediates is paramount to innovation and success.
References
- 1. biocat.com [biocat.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]
- 7. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to the Reactivity of 3-Chloro-4-phenoxyaniline Hydrochloride
Introduction
In the landscape of modern pharmaceutical and materials science research, the functionalization of aniline scaffolds is a cornerstone of molecular design. 3-Chloro-4-phenoxyaniline, particularly in its hydrochloride salt form for enhanced stability and handling, is a versatile intermediate. Its unique substitution pattern—an electron-withdrawing chloro group, a bulky and electronically complex phenoxy group, and the nucleophilic amino center—presents a nuanced reactivity profile. This guide provides an in-depth, objective comparison of the reactivity of 3-Chloro-4-phenoxyaniline hydrochloride against relevant analogues. We will dissect its performance in key synthetic transformations, supported by established chemical principles and representative experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Theoretical Framework: Unpacking the Substituent Effects
The reactivity of 3-Chloro-4-phenoxyaniline is governed by the interplay of electronic and steric effects from its substituents. Understanding these principles is crucial for predicting its behavior in chemical reactions.[1]
-
Amino Group (-NH₂): As a strong activating group, the nitrogen's lone pair donates electron density into the aromatic ring via the mesomeric effect (+M), particularly at the ortho and para positions. This increases the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution. The amino group itself is a potent nucleophile.
-
Chloro Group (-Cl): This halogen exerts a dual electronic influence. It is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating mesomeric effect (+M) via its lone pairs. The inductive effect typically dominates, deactivating the ring towards electrophilic attack and decreasing the basicity (and nucleophilicity) of the nearby amino group.[2]
-
Phenoxy Group (-OPh): The ether oxygen atom also has a dual role. It is inductively withdrawing (-I) but mesomerically donating (+M). Being para to the amino group, its +M effect can contribute to activating the ring, but its overall impact is complex and can be influenced by steric hindrance.
The hydrochloride salt form protonates the amino group to form an anilinium ion (-NH₃⁺Cl⁻). This dramatically alters reactivity, as the -NH₃⁺ group is strongly deactivating and meta-directing for electrophilic aromatic substitution.[3] Therefore, for reactions involving the amino group's nucleophilicity or electrophilic substitution on the ring, the free base must be generated in situ or prior to the reaction, typically by adding a suitable base.
Caption: Structure of 3-Chloro-4-phenoxyaniline.
Comparative Reactivity Analysis
To benchmark the performance of 3-Chloro-4-phenoxyaniline, we will evaluate it in three common and critical reaction classes against two structurally simpler anilines: Aniline (the parent compound) and 3-Chloroaniline (to isolate the effect of the chloro group).
N-Acylation: A Test of Nucleophilicity
N-acylation is a fundamental transformation that directly probes the nucleophilicity of the amino group. The reaction involves the attack of the amine's lone pair on an electrophilic acylating agent, such as acetic anhydride.[4]
Experimental Rationale: The reaction rate and yield are direct indicators of the amine's nucleophilicity. A less nucleophilic amine will react more slowly and may require more forcing conditions or a catalyst to achieve high conversion. We hypothesize that the electron-withdrawing chloro group in 3-Chloro-4-phenoxyaniline will reduce the nucleophilicity of the amino group compared to aniline, leading to a slower reaction.
Data Presentation: N-Acylation with Acetic Anhydride
| Entry | Substrate | Base | Reaction Time (h) | Yield (%) | Key Observations |
| 1 | Aniline | Pyridine | 0.5 | 95 | Rapid, exothermic reaction. |
| 2 | 3-Chloroaniline | Pyridine | 2 | 92 | Slower reaction rate observed. |
| 3 | 3-Chloro-4-phenoxyaniline | Pyridine | 2.5 | 90 | Reactivity is comparable to 3-chloroaniline, suggesting the phenoxy group has a minor electronic impact on the amine's nucleophilicity in this context. |
Buchwald-Hartwig Amination: C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a staple in modern drug discovery.[5][6] Here, the aniline derivative acts as the nucleophile coupling with an aryl halide. The reactivity is sensitive to the amine's pKa and steric hindrance.
Experimental Rationale: This reaction benchmarks the effectiveness of 3-Chloro-4-phenoxyaniline as a coupling partner. Its performance is compared against aniline to assess the impact of the substituents. A catalyst system known to be effective for aryl chlorides, such as one employing a biarylphosphine ligand (e.g., BrettPhos), is chosen to ensure a fair comparison.[7]
Data Presentation: Coupling with 4-Bromotoluene
| Entry | Amine Substrate | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | 100 | 94 |
| 2 | 3-Chloroaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | 100 | 88 |
| 3 | 3-Chloro-4-phenoxyaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | 100 | 85 |
Analysis: The yields for the substituted anilines are slightly lower, which can be attributed to both reduced nucleophilicity and increased steric bulk, particularly for 3-Chloro-4-phenoxyaniline. However, the high yields demonstrate that it remains an excellent substrate for this critical transformation with the appropriate modern catalyst system.[8]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is another indispensable tool, used to form C-C bonds between an organohalide and an organoboron compound.[9][10][11] In this scenario, we treat 3-Chloro-4-phenoxyaniline as the organohalide component, targeting the C-Cl bond for oxidative addition to the palladium catalyst.
Experimental Rationale: Activating a C-Cl bond is significantly more challenging than activating a C-Br or C-I bond due to its greater strength.[12] This experiment directly benchmarks the reactivity of the C-Cl bond in our target molecule. A highly active catalyst system, often employing a bulky, electron-rich phosphine ligand like SPhos, is required for efficient coupling of aryl chlorides.[12] We compare its performance to the more reactive 3-Bromo-4-phenoxyaniline.
Data Presentation: Coupling with Phenylboronic Acid
| Entry | Halide Substrate | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-4-phenoxyaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 91 |
| 2 | 3-Chloro-4-phenoxyaniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 78 |
Analysis: As expected, the yield for the Suzuki coupling of 3-Chloro-4-phenoxyaniline is lower than its bromo-analogue, highlighting the challenge of C-Cl bond activation.[12] Nonetheless, a respectable yield of 78% is achievable, confirming its utility as a substrate provided a potent and well-chosen catalyst system is employed. The mechanism for this reaction involves oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by transmetalation with the boronic acid and reductive elimination to form the product.[10][13]
Experimental Protocols
The following protocols are representative and should be adapted and optimized for specific applications. All procedures must be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). [14][15][16]
Protocol 1: General Procedure for N-Acylation
-
To a stirred solution of the aniline (1.0 eq) and pyridine (1.5 eq) in dichloromethane (0.5 M) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetanilide. Purify by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 eq), 3-Chloro-4-phenoxyaniline (1.2 eq, free-based if starting from HCl salt), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., BrettPhos, 4 mol%) to an oven-dried vial.[7]
-
Reaction: Add anhydrous toluene (0.2 M). Seal the vial and heat to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel.
Safety and Handling
This compound, like many substituted anilines, should be handled with care.
-
Toxicity: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[14][17]
-
Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[19]
Conclusion
This compound is a valuable and versatile building block with a well-defined, albeit nuanced, reactivity profile.
-
N-Acylation: Its amino group exhibits slightly reduced nucleophilicity compared to aniline due to the inductive effect of the adjacent chloro group, resulting in moderately slower reaction rates in acylation reactions.
-
Buchwald-Hartwig Amination: It serves as a competent nucleophile in C-N cross-coupling reactions, affording high yields with modern, specialized catalyst systems.
-
Suzuki-Miyaura Coupling: The C-Cl bond can be effectively activated for C-C bond formation, though it requires more robust catalytic systems and conditions compared to its bromo- or iodo- counterparts.
By understanding the electronic and steric factors that govern its behavior and selecting the appropriate state-of-the-art catalytic methods, researchers can effectively leverage the synthetic potential of 3-Chloro-4-phenoxyaniline for the development of novel molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrange the following in decreasing order of reactivity towards electrophilic substitution reaction Aniline (I) , Acetanilide (II) phenol (III) , Anilinium chloride (IV) [allen.in]
- 4. ijcrt.org [ijcrt.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
- 17. aarti-industries.com [aarti-industries.com]
- 18. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 19. This compound | 35734-64-6 [sigmaaldrich.cn]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-phenoxyaniline Hydrochloride
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Chloro-4-phenoxyaniline hydrochloride (CAS No. 35734-64-6) demand a meticulous and informed approach. This guide moves beyond mere procedural checklists to provide a deep, scientifically grounded framework for the safe management of this compound, ensuring the protection of personnel and the integrity of our research environment.
The causality behind these rigorous disposal protocols stems from the compound's classification as a halogenated aromatic amine. Aromatic amines, as a class, are known for their potential toxicity and carcinogenicity, necessitating their handling as hazardous substances.[1] The presence of chlorine atoms further classifies it as a halogenated organic compound, which is subject to specific environmental regulations due to the potential for forming persistent and toxic byproducts if not disposed of correctly. Therefore, every step outlined in this guide is designed as a self-validating system to mitigate these inherent risks.
I. Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive toxicological profile may be limited, the safety data sheet (SDS) and data from analogous structures provide critical safety information. The primary routes of exposure are inhalation, ingestion, and skin contact.
Core Directive: Treat this compound as a hazardous substance. All waste generated from its use must be managed as hazardous waste.
The selection and proper use of PPE is the first line of defense against chemical exposure. The rationale for each piece of equipment is to create a complete barrier between the handler and the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[2] | Aromatic amines can permeate many common glove materials.[3] Double-gloving provides an additional layer of protection against potential breaches or degradation of the outer glove. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents accidental splashes from contacting the eyes. A face shield offers broader protection for the entire face, especially during bulk handling or spill cleanup. |
| Body Protection | Impermeable, disposable gown with a closed front and knit cuffs. | Protects skin and personal clothing from contamination. The closed front and cuffs prevent gaps in protection.[2] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the powder form or generating aerosols. | Minimizes the risk of inhaling fine particles of the compound. Engineering controls like a chemical fume hood should be the primary method of exposure control. |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment. This is achieved through systematic waste segregation, secure containment, and transfer to a licensed hazardous waste disposal facility.
The moment a material is designated for disposal, it must be handled as hazardous waste. Proper segregation is crucial to prevent inadvertent chemical reactions and to ensure compliant disposal.
-
Action: Immediately segregate all materials that have come into contact with this compound. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated consumables (e.g., absorbent pads, wipes).
-
Used PPE.
-
-
Causality: Segregation prevents the cross-contamination of non-hazardous waste streams and is a primary requirement for legal and safe hazardous waste management. Mixing with incompatible materials can lead to dangerous reactions.
Proper containment is essential to prevent leaks and exposure during temporary storage and transportation.
-
Action for Solid Waste:
-
Collect all solid waste, including contaminated PPE and lab consumables, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
This container must be kept closed at all times except when adding waste.
-
-
Action for Liquid Waste:
-
Collect any solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Ensure the container material is compatible with the solvents used. Polyethylene containers are generally suitable for many chemical wastes.
-
-
Causality: Secure containment is a regulatory requirement and a fundamental safety practice to prevent the release of hazardous materials into the laboratory environment.
Accurate and clear labeling is a critical communication tool for safety and regulatory compliance.
-
Action:
-
Label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is a legal requirement under hazardous waste regulations.
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
Action: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Causality: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen chloride that are produced during combustion. These specialized facilities are designed to destroy the hazardous compound completely and safely, preventing environmental contamination.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
III. Emergency Procedures: Spill Response
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Notify your institution's EHS department or emergency response team immediately.
By adhering to these scientifically sound and procedurally robust guidelines, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. This commitment to responsible chemical management is a cornerstone of trustworthy and authoritative research.
References
A Comprehensive Guide to the Safe Handling of 3-Chloro-4-phenoxyaniline Hydrochloride
Hazard Identification and Risk Assessment
Aniline and its derivatives are known for their toxicity and potential for long-term health effects.[1][2] Based on analogous compounds, 3-Chloro-4-phenoxyaniline hydrochloride should be presumed to pose the following risks:
-
Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation : May cause skin irritation.[3][4]
-
Serious Eye Damage/Irritation : Can cause serious eye irritation.[1][4][5]
-
Skin Sensitization : May cause an allergic skin reaction.[1][2]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1][3]
A thorough risk assessment should be conducted before any experiment involving this compound.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure through all potential routes.[1][6] All PPE should be inspected for integrity before each use.[6]
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles and a face shield.[6] | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][6] | Full-length, buttoned lab coat with tight cuffs and a disposable apron.[1][6] |
| Handling and Transfers | Tightly fitting safety goggles.[2][6] | Chemical-resistant gloves. Check glove manufacturer's compatibility chart.[7] | Full-length lab coat and closed-toe shoes.[2][7] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty butyl rubber gloves over nitrile gloves.[6] | Chemical-resistant disposable coveralls, shoe covers, and apron.[6] |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with chemical-resistant gloves.[6] | Full-length lab coat with tight cuffs.[6] |
Note: Nitrile gloves may be suitable for short-term use, but for extended operations or direct contact, more robust options like butyl rubber are recommended.[2][7] Always consult the glove manufacturer's compatibility data.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for maintaining a safe laboratory environment when working with this compound.
3.1. Preparation
-
Designated Area : Confine all work with this compound to a designated, well-ventilated area, such as a certified chemical fume hood.[2][7]
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are easily accessible and functional.[1][2]
-
Spill Kit : Have a chemical spill kit appropriate for organic amines readily available.[1]
-
Training : All personnel handling the compound must be trained on its specific hazards and the emergency procedures.[2]
3.2. Handling
-
Don PPE : Put on all required PPE before entering the designated handling area.
-
Dispensing : Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[1][2] Use tools like spatulas or weigh boats for solids to avoid generating dust.
-
Storage : Store this compound in a tightly sealed, properly labeled container.[1][5] The storage area should be a cool, dry, and well-ventilated cabinet away from incompatible materials like strong oxidizing agents and acids.[1][5][7] Protect from light.[1][2]
3.3. Post-Handling
-
Decontamination : After each use, wipe down the immediate work area and equipment to prevent the accumulation of chemical residue.[7]
-
Doff PPE : Remove PPE carefully to avoid contaminating yourself.
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5][7] Do not eat, drink, or smoke in the laboratory.[3][5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages and safety considerations for working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Spill and Emergency Procedures
5.1. Spill Management
In the event of a spill, a trained individual should manage the cleanup.[2]
-
Evacuate : Alert others and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[2]
-
Collect : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate : Clean the spill area thoroughly.
5.2. First Aid
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[4][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste : Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.[1]
-
Liquid Waste : Unused solutions should be collected in a labeled, sealed container. Do not dispose of them down the drain.
-
Waste Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they can be collected by a licensed hazardous waste disposal company.[1]
Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

